Product packaging for 5-(3-Bromophenyl)isoxazole(Cat. No.:CAS No. 7064-33-7)

5-(3-Bromophenyl)isoxazole

Cat. No.: B1270786
CAS No.: 7064-33-7
M. Wt: 224.05 g/mol
InChI Key: RVTONCSWDXJDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(3-Bromophenyl)isoxazole is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO B1270786 5-(3-Bromophenyl)isoxazole CAS No. 7064-33-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-bromophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTONCSWDXJDIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370828
Record name 5-(3-Bromophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7064-33-7
Record name 5-(3-Bromophenyl)isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7064-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Bromophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-(3-Bromophenyl)isoxazole: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 5-(3-Bromophenyl)isoxazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Core Chemical Properties

This compound is a halogenated heterocyclic compound. Its core structure consists of a five-membered isoxazole ring substituted with a 3-bromophenyl group at the 5-position. The presence of the bromine atom and the isoxazole moiety imparts specific physicochemical properties that are of interest in medicinal chemistry and organic synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 7064-33-7[1]
Molecular Formula C₉H₆BrNO[1]
Molecular Weight 224.05 g/mol [1]
Appearance Not Available[1]
Melting Point 66 °C (Predicted)
Boiling Point 320.7±17.0 °C (Predicted)
pKa -3.12±0.10 (Predicted)[1]
XLogP3-AA 2.7[1]
Solubility Soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Moderate solubility in alcohols such as ethanol and methanol.

Molecular Structure

The structural formula of this compound is presented below. The molecule features a planar isoxazole ring, which is an aromatic heterocycle. The bromophenyl substituent is attached at the C5 position of the isoxazole ring.

Chemical structure of this compound.

Spectroscopic Data

¹H and ¹³C NMR Data (of 5-(3-bromophenyl)-3-phenylisoxazole)

The following table summarizes the ¹H and ¹³C NMR chemical shifts for 5-(3-bromophenyl)-3-phenylisoxazole, which can be used as a reference for the analysis of this compound.

¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm)
ArH7.98 (t, J = 1.8 Hz, 1H)C=O (isoxazole)168.7
ArH7.88–7.84 (m, 2H)C-N (isoxazole)163.0
ArH7.78–7.76 (m, 1H)Ar-C133.0
ArH7.59–7.57 (m, 1H)Ar-C130.5
ArH7.51–7.46 (m, 3H)Ar-C130.1
ArH7.36 (t, J = 7.9 Hz, 1H)Ar-C129.2
isoxazole-H6.85 (s, 1H)Ar-C128.9
Ar-C128.7
Ar-C126.7
Ar-C-Br124.3
Ar-C123.0
isoxazole-CH98.2

Data for 5-(3-bromophenyl)-3-phenylisoxazole.[2]

Mass Spectrometry

While specific mass spectrometry data for this compound was not found, Electron Ionization (EI) mass spectra of isoxazole derivatives typically show a prominent molecular ion peak. Fragmentation patterns often involve the cleavage of the isoxazole ring. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 223 and an M+2 peak of similar intensity at m/z 225, which is characteristic of a monobrominated compound.

Experimental Protocols: Synthesis

The synthesis of 5-substituted isoxazoles can be achieved through various synthetic routes. A common and effective method involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. An alternative and widely used approach is the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine.

General Synthesis of 3,5-Disubstituted Isoxazoles from a Chalcone

A plausible and adaptable two-step synthesis for this compound involves the initial formation of a chalcone (an α,β-unsaturated ketone) followed by cyclization with hydroxylamine.

Step 1: Synthesis of the Chalcone Intermediate (Claisen-Schmidt Condensation)

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 3-bromoacetophenone in ethanol.

  • Base Addition: Cool the solution in an ice bath to below 10 °C. Slowly add a 30% aqueous solution of sodium hydroxide (NaOH) dropwise with continuous stirring.

  • Aldehyde Addition: To this mixture, add 1 equivalent of a suitable aldehyde (for the synthesis of this compound, a protected form of formaldehyde or a synthetic equivalent would be required).

  • Reaction: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

Step 2: Cyclization to the Isoxazole Ring

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of the chalcone synthesized in Step 1 in ethanol.

  • Hydroxylamine Addition: Add 1.2 equivalents of hydroxylamine hydrochloride and 1.2 equivalents of a base such as sodium acetate or potassium hydroxide.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Isolation: Pour the concentrated residue into water to precipitate the crude isoxazole.

  • Purification: Collect the solid by filtration, wash with water, and purify by column chromatography on silica gel or by recrystallization from an appropriate solvent to afford the pure this compound.

Synthesis_Workflow Generalized Synthesis Workflow for 5-Substituted Isoxazoles start Starting Materials (3-Bromoacetophenone, Aldehyde) step1 Step 1: Claisen-Schmidt Condensation (Base, Ethanol) start->step1 chalcone Chalcone Intermediate step1->chalcone step2 Step 2: Cyclization (Ethanol, Reflux) chalcone->step2 hydroxylamine Hydroxylamine Hydrochloride + Base hydroxylamine->step2 isoxazole Crude this compound step2->isoxazole purification Purification (Column Chromatography/Recrystallization) isoxazole->purification final_product Pure this compound purification->final_product

Generalized workflow for the synthesis of 5-substituted isoxazoles.

Biological Activity and Signaling Pathways

The isoxazole ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[3]

While specific biological studies on this compound are not extensively documented in the public domain, the general class of bromophenyl-substituted isoxazoles has been investigated for various therapeutic applications. For instance, some substituted isoxazoles have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response.[4] Inhibition of the p38 MAP kinase pathway is a validated strategy for the development of anti-inflammatory drugs.

Furthermore, isoxazole-based compounds have been explored as antagonists of Toll-like receptor 8 (TLR8), which is involved in innate immune responses.[5] Dysregulation of TLR8 signaling is implicated in autoimmune diseases.[5] The potential for this compound to modulate these or other signaling pathways warrants further investigation.

Signaling_Pathway_Hypothesis Hypothesized Signaling Pathway Modulation by Isoxazole Derivatives isoxazole This compound (and related derivatives) p38 p38 MAP Kinase isoxazole->p38 Inhibition tlr8 Toll-like Receptor 8 (TLR8) isoxazole->tlr8 Antagonism inflammatory_response Inflammatory Response p38->inflammatory_response immune_response Innate Immune Response tlr8->immune_response

Potential signaling pathways modulated by isoxazole derivatives.

Conclusion

This compound is a molecule with potential applications in various fields of chemical and biological research. This guide has provided a summary of its core chemical properties, structural features, and plausible synthetic routes. While specific experimental data for this compound is limited, the information available for closely related analogues provides a strong foundation for future research. Further investigation into the biological activities and potential signaling pathway interactions of this compound is warranted to fully elucidate its therapeutic potential.

References

Physicochemical characteristics of 5-(3-Bromophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Characteristics of 5-(3-Bromophenyl)isoxazole

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical protocols for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Isoxazole derivatives are a significant class of heterocyclic compounds, known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3]

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, formulation, and application in research and development.

PropertyValueReference
CAS Number 7064-33-7[4]
Molecular Formula C₉H₆BrNO[4][5]
Molecular Weight 224.06 g/mol [5]
Melting Point 66 °C[5]
Boiling Point 320.7 °C[5]
Predicted pKa -3.12 ± 0.10[4]
Predicted Density 1.524 ± 0.06 g/cm³[5]

Solubility Profile

Spectral Data

While specific experimental spectra for this compound are not widely published, the following table provides spectral data for a closely related compound, 5-(3-bromophenyl)-3-phenylisoxazole , which can serve as a valuable reference for analytical characterization.

Technique Data for 5-(3-bromophenyl)-3-phenylisoxazole Reference
¹H NMR (400 MHz, CDCl₃) δ 7.98 (t, J = 1.8 Hz, 1H, ArH), 7.88–7.84 (m, 2H, ArH), 7.78–7.76 (m, 1H, ArH), 7.59–7.57 (m, 1H, ArH), 7.51–7.46 (m, 3H, ArH), 7.36 (t, J = 7.9 Hz, 1H, ArH), 6.85 (s, 1H, isoxazole-H)[7]
¹³C NMR (100 MHz, CDCl₃) δ 168.7, 163.0, 133.0, 130.5, 130.1, 129.2, 128.9, 128.7, 128.7, 126.7, 124.3, 123.0, 98.2[7]
FTIR (KBr, cm⁻¹) Characteristic peaks for a related compound, 3-(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole, include: 3049.51 (Aromatic C-H stretching), 1572.60 (C=N stretching), 1489.78 (C=C stretching), 1404.08 (N-O stretching), 625.62 (C-Br stretching).[8]
Mass Spectrometry (ESI-MS) For the related 3-(4'-Bromophenyl)-5-(3"-chloro phenyl)isoxazole, the molecular ion peak was observed at m/z 334.61.[8]

Experimental Protocols

The synthesis of this compound can be achieved through several established methods for isoxazole ring formation. A common and effective approach is the reaction of a chalcone derivative with hydroxylamine hydrochloride.

Protocol 1: Synthesis via Chalcone Intermediate

This two-step protocol is adapted from a general method for the synthesis of 3,5-disubstituted isoxazoles.[9][10]

Step 1: Synthesis of the Chalcone Intermediate

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 3-bromoacetophenone in ethanol.

  • Reaction: Stir the solution vigorously at room temperature. To this, add an appropriate aldehyde and a base such as sodium hydroxide to initiate the Claisen-Schmidt condensation.[9]

  • Work-up: Once the reaction is complete, as monitored by Thin Layer Chromatography (TLC), acidify the mixture with dilute hydrochloric acid and pour it over crushed ice.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration, wash it with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.[9]

Step 2: Cyclization to form this compound

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 1 equivalent of the chalcone synthesized in Step 1 in ethanol.

  • Cyclization: Add 1.1 equivalents of hydroxylamine hydrochloride and a base like anhydrous sodium acetate to the chalcone solution.[9]

  • Reflux: Heat the reaction mixture to reflux for 3-6 hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. Pour the residue over crushed ice and neutralize with a sodium hydroxide solution.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from an appropriate solvent to yield the pure this compound.

Analytical Protocols

  • Thin Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction, typically using silica gel plates and a suitable eluent system such as a mixture of ethyl acetate and petroleum ether.

  • Column Chromatography: Purification of the final product is often achieved by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent.[10]

  • Spectroscopic Analysis: The structure and purity of the synthesized compound are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[11]

Visualizations

The following diagrams illustrate the general synthetic pathways for isoxazoles and a typical workflow for their synthesis and subsequent biological evaluation.

G cluster_0 Synthesis Pathways for Isoxazoles Chalcone Chalcone Intermediate Isoxazole1 3,5-Disubstituted Isoxazole Chalcone->Isoxazole1 Cyclization Hydroxylamine Hydroxylamine (NH₂OH·HCl) Hydroxylamine->Isoxazole1 NitrileOxide Nitrile Oxide Isoxazole2 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole2 [3+2] Cycloaddition Alkyne Alkyne Alkyne->Isoxazole2

Caption: General synthetic routes to 3,5-disubstituted isoxazoles.

G cluster_1 Workflow for Isoxazole Synthesis and Biological Evaluation Start Starting Materials (e.g., Aldehydes, Ketones) Synthesis Chemical Synthesis (e.g., Cycloaddition) Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening (e.g., Antibacterial, Anticancer assays) Characterization->Screening DataAnalysis Data Analysis and Lead Identification Screening->DataAnalysis End Lead Compound DataAnalysis->End

Caption: Generalized workflow for isoxazole synthesis and evaluation.

References

Spectroscopic and Analytical Profile of 5-(3-Bromophenyl)isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 5-(3-Bromophenyl)isoxazole. These predictions are based on the analysis of closely related compounds and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~8.5 - 8.7d~1.81HH-3 (isoxazole ring)
~7.9 - 8.1t~1.81HH-2' (phenyl ring)
~7.7 - 7.9dt~7.8, 1.31HH-6' (phenyl ring)
~7.6 - 7.8ddd~8.0, 2.0, 1.01HH-4' (phenyl ring)
~7.3 - 7.5t~7.91HH-5' (phenyl ring)
~6.8 - 7.0d~1.81HH-4 (isoxazole ring)

Note: Predicted values are based on data from similar isoxazole structures. The exact chemical shifts and coupling constants will need to be determined experimentally.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~170C-5 (isoxazole ring)
~158C-3 (isoxazole ring)
~134C-4' (phenyl ring)
~131C-6' (phenyl ring)
~130.5C-1' (phenyl ring)
~130C-5' (phenyl ring)
~126C-2' (phenyl ring)
~123C-3' (phenyl ring, C-Br)
~100C-4 (isoxazole ring)

Note: Predicted values are based on data from analogous compounds. Experimental verification is required.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3150MediumC-H stretching (aromatic and isoxazole)
1600 - 1620Medium-StrongC=N stretching (isoxazole ring)
1450 - 1580Medium-StrongC=C stretching (aromatic ring)
1400 - 1450MediumN-O stretching (isoxazole ring)
1000 - 1250StrongC-O stretching (isoxazole ring)
750 - 800StrongC-H out-of-plane bending (meta-disubstituted benzene)
650 - 700MediumC-Br stretching

Note: The precise wavenumbers and intensities of IR bands are dependent on the sample preparation method.

Table 4: Expected Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
223/225High[M]⁺ (Molecular ion peak, showing isotopic pattern for Br)
144Moderate[M - Br]⁺
116Moderate[M - Br - CO]⁺ or [C₇H₄N]⁺
102Moderate[C₇H₄]⁺
76High[C₆H₄]⁺

Note: Fragmentation patterns are predicted based on common pathways for aryl-substituted heterocyclic compounds and will vary depending on the ionization technique used.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample has completely dissolved. If necessary, gently warm the tube or use sonication.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to the sample.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • Integrate the peaks to determine the relative number of protons for each signal.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters include a larger spectral width (e.g., 0-220 ppm), a longer relaxation delay (e.g., 2-5 seconds), and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Process the spectrum similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.

  • Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Mount the salt plate in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation:

  • For EI-MS, a small amount of the pure sample is introduced directly into the ion source, often via a heated probe to ensure vaporization.

  • For ESI-MS, dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solution is then infused directly into the ESI source.

Data Acquisition:

  • The sample is ionized in the source. In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation. In ESI, a high voltage is applied to the liquid sample to create an aerosol of charged droplets.

  • The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

  • For high-resolution mass spectrometry (HRMS), an analyzer with high mass accuracy (e.g., TOF or Orbitrap) is used to determine the exact mass, which can confirm the elemental composition.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Final Confirmation Synthesis This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Analysis IR IR Spectroscopy Synthesis->IR Analysis MS Mass Spectrometry Synthesis->MS Analysis Structure Structural Elucidation NMR->Structure Provides Functional_Groups Functional Group ID IR->Functional_Groups Identifies Mol_Weight Molecular Weight and Formula MS->Mol_Weight Determines Confirmed_Structure Confirmed Structure Structure->Confirmed_Structure Leads to Functional_Groups->Confirmed_Structure Leads to Mol_Weight->Confirmed_Structure Leads to

A logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Techniques_Relationship cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Molecule This compound NMR NMR Molecule->NMR Analyzed by IR IR Molecule->IR Analyzed by MS MS Molecule->MS Analyzed by Connectivity H and C Connectivity NMR->Connectivity FuncGroups Functional Groups IR->FuncGroups MolFormula Molecular Formula MS->MolFormula

The Ascendant Therapeutic Potential of Bromophenyl-Substituted Isoxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry, featured in numerous approved pharmaceuticals.[1][2] The introduction of a bromophenyl substituent to this versatile core has been shown to significantly modulate and enhance a spectrum of biological activities, paving the way for novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of bromophenyl-substituted isoxazoles, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties.

Core Biological Activities and Quantitative Data

Bromophenyl-substituted isoxazoles have demonstrated significant potential across several key therapeutic areas. The nature and position of the bromo-substituent on the phenyl ring, as well as other substitutions on the isoxazole core, play a crucial role in determining the potency and selectivity of these compounds.[3]

Anticancer Activity

A significant body of research highlights the potent cytotoxic effects of bromophenyl-substituted isoxazoles against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through various signaling pathways.[4][5]

Compound IDCancer Cell LineIC₅₀ (µM)Reference
1a HepG2 (Liver)0.137 (as µg/mL)[6]
1b MCF-7 (Breast)0.164 (as µg/mL)[6]
2a A549 (Lung)1.10[7]
2b HepG2 (Liver)1.73[7]
2c MDA-MB-231 (Breast)1.50[7]
3 K562 (Leukemia)0.0701[4]
4 Prostate & Breast21.6 - 24.3[8]
Anti-inflammatory Activity

The anti-inflammatory properties of isoxazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of the inflammatory response.[9][10]

Compound IDAssayInhibition/IC₅₀Reference
5a Carrageenan-induced paw edema75.68% inhibition (at 100 mg/kg)[9]
6a COX-2 InhibitionIC₅₀ = 0.55 µM[10]
6b COX-2 InhibitionIC₅₀ = 0.85 µM[10]
7 COX-2 InhibitionIC₅₀ = 0.18 µM[3]
Antimicrobial Activity

Bromophenyl-substituted isoxazoles have also been investigated for their activity against a range of bacterial and fungal pathogens. Their mechanism of action in microbes is still under investigation but is thought to involve the disruption of essential cellular processes.

Compound IDMicroorganismMIC (µg/mL)Reference
8a S. aureus62.5[11]
8b B. subtilis31.25[11]
9a E. coli95[11]
9b S. aureus95[11]
10 C. albicans0.625[1]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of bromophenyl-substituted isoxazoles, based on established and cited protocols.

Synthesis of 3-(4-Bromophenyl)-5-aryl Isoxazoles

This protocol describes a common method for synthesizing 3,5-disubstituted isoxazoles starting from chalcones.[6]

Materials:

  • 1-(Aryl)-3-(4-bromophenyl)prop-2-en-1-one (bromophenyl-chalcone derivative)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous sodium acetate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve anhydrous sodium acetate (0.01 mol) in a minimal amount of hot glacial acetic acid.

  • Add this solution to a solution of hydroxylamine hydrochloride (0.01 mol) in ethanol (10 mL).

  • To this mixture, add a solution of the appropriate 1-(aryl)-3-(4-bromophenyl)prop-2-en-1-one (0.01 mol) in ethanol (15 mL).

  • Reflux the reaction mixture on a sand bath for 3 hours.

  • Concentrate the reaction mixture and pour it over crushed ice.

  • Neutralize the mixture with a sodium hydroxide (NaOH) solution.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from absolute ethanol to yield the pure 3-(4-bromophenyl)-5-aryl isoxazole.[6]

  • Characterize the final product using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][12]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Bromophenyl-substituted isoxazole compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO or isopropanol

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium.[13]

  • Incubate the plate for 24 hours to allow for cell attachment.[13]

  • Prepare serial dilutions of the bromophenyl-substituted isoxazole in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and an untreated control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[5]

  • Carefully remove the medium containing MTT.

  • Add 150-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[14]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[15][16]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in sterile saline)

  • Bromophenyl-substituted isoxazole compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups: vehicle control, standard drug, and test compound groups (at different doses).

  • Administer the test compound or standard drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16]

  • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours after the carrageenan injection.[16]

  • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][17]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bromophenyl-substituted isoxazole compound

  • Standard antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Fluconazole)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a stock solution of the bromophenyl-substituted isoxazole in a suitable solvent (e.g., DMSO).

  • Dispense 100 µL of the appropriate broth into all wells of a 96-well plate.[9]

  • Add 100 µL of the compound stock solution to the first well of a row and perform two-fold serial dilutions across the plate.[9]

  • Prepare a microbial inoculum adjusted to a 0.5 McFarland standard and dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well with 100 µL of the microbial suspension.

  • Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[9]

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]

Signaling Pathways and Mechanisms of Action

The biological activities of bromophenyl-substituted isoxazoles are underpinned by their interactions with various cellular targets and signaling pathways.

Anticancer Mechanism: Induction of Apoptosis

A prevalent mechanism for the anticancer effect of these compounds is the induction of programmed cell death, or apoptosis.[4] This is often mediated through the intrinsic (mitochondrial) pathway.

apoptosis_pathway compound Bromophenyl- substituted Isoxazole ros ↑ Intracellular ROS compound->ros p53 p53 Activation ros->p53 bcl2 Bcl-2 (anti-apoptotic) Expression ↓ p53->bcl2 bax Bax (pro-apoptotic) Expression ↑ p53->bax mito Mitochondrial Membrane Permeabilization bcl2->mito bax->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed apoptotic pathway induced by bromophenyl-substituted isoxazoles.

The proposed pathway suggests that the bromophenyl-substituted isoxazole enters the cancer cell and increases the levels of reactive oxygen species (ROS).[10] This oxidative stress can lead to the activation of the tumor suppressor protein p53.[18][19] Activated p53 can then downregulate the expression of the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[19] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, resulting in the release of cytochrome c.[20] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[19][20]

Anti-inflammatory Mechanism: COX-2 Inhibition

The anti-inflammatory effects are largely due to the selective inhibition of the COX-2 enzyme.[10]

cox_inhibition_pathway stimuli Inflammatory Stimuli aa Arachidonic Acid stimuli->aa cox2 COX-2 Enzyme aa->cox2 pgs Prostaglandins (e.g., PGE2) cox2->pgs inflammation Inflammation (Pain, Swelling) pgs->inflammation compound Bromophenyl- substituted Isoxazole compound->cox2

Caption: Mechanism of COX-2 inhibition by bromophenyl-substituted isoxazoles.

In response to inflammatory stimuli, arachidonic acid is converted by the COX-2 enzyme into prostaglandins, which are key mediators of inflammation, causing pain and swelling. Bromophenyl-substituted isoxazoles can selectively bind to and inhibit the active site of the COX-2 enzyme, thereby blocking the production of prostaglandins and reducing the inflammatory response.[10]

Conclusion

Bromophenyl-substituted isoxazoles represent a promising class of compounds with a diverse range of biological activities. Their potent anticancer, anti-inflammatory, and antimicrobial properties, coupled with well-defined synthetic pathways, make them attractive candidates for further drug discovery and development efforts. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field, facilitating the exploration and optimization of these versatile molecules for therapeutic applications. Further structure-activity relationship (SAR) studies are warranted to refine their potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for new and effective treatments for a variety of diseases.

References

The Isoxazole Scaffold: A Versatile Core for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a diverse array of derivatives with significant therapeutic potential across various disease areas. This technical guide provides a comprehensive overview of the current landscape of isoxazole-based drug discovery, focusing on key therapeutic applications, underlying mechanisms of action, and detailed experimental methodologies for their evaluation.

Therapeutic Applications of Isoxazole Derivatives

Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The following sections delve into the specifics of each application, presenting quantitative data, elucidating signaling pathways, and providing detailed experimental protocols.

Anticancer Activity

Isoxazole-containing compounds have shown significant promise as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis.[1][2] Their mechanisms of action are diverse, ranging from enzyme inhibition to the modulation of key signaling pathways.[3][4]

Quantitative Data for Anticancer Activity of Isoxazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Isoxazole Curcumin Derivative 40MCF-7 (Breast)3.97[5]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63[6]
Isoxazole Derivative 19OVCAR-3 (Ovarian)5.0[5]
Isoxazole Derivative 19HCT 116 (Colon)5.0[5]
Diosgenin-Isoxazole Derivative 24MCF-7 (Breast)9.15[5]
Diosgenin-Isoxazole Derivative 24A549 (Lung)14.92[5]
3,5-disubstituted isoxazole 4bU87 (Glioblastoma)42.8[5]
3,5-disubstituted isoxazole 4aU87 (Glioblastoma)61.4[5]
3,5-disubstituted isoxazole 4cU87 (Glioblastoma)67.6[5]

Signaling Pathways in Cancer Targeted by Isoxazole Derivatives

A key mechanism through which some isoxazole derivatives exert their anticancer effects is by modulating the p53 signaling pathway. The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. Some isoxazole compounds have been shown to inhibit the interaction between p53 and its negative regulator, MDM2, leading to p53 stabilization and activation.[7]

p53_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_cellular_response Cellular Response DNA Damage DNA Damage p53 p53 DNA Damage->p53 Oncogene Activation Oncogene Activation Oncogene Activation->p53 MDM2 MDM2 MDM2->p53 Ubiquitination & Degradation p53->MDM2 Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis Isoxazole Isoxazole Isoxazole->MDM2 Inhibition

p53 signaling pathway modulation by isoxazole derivatives.
Anti-inflammatory Activity

Isoxazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[8][9] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[10][11] The selective inhibition of COX-2 by certain isoxazole derivatives, such as celecoxib and valdecoxib, offers a therapeutic advantage by reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[12][13]

Quantitative Data for Anti-inflammatory Activity of Isoxazole Derivatives

Compound/DerivativeAssayIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxibin vitro COX-2 Inhibition0.132>714.28[9]
Isoxazole Derivative C6in vitro COX-2 Inhibition0.08561.73[8]
Isoxazole Derivative C5in vitro COX-2 Inhibition0.8541.82[8]
Isoxazole Derivative C3in vitro COX-2 Inhibition0.9324.26[8]
Pyridazinone Derivative 26bin vitro COX-2 Inhibition0.04411[14]
Pyridazinone Derivative 27in vitro COX-2 Inhibition0.053-[14]
Pyridazinone Derivative 26ain vitro COX-2 Inhibition0.067-[14]

Signaling Pathway for COX-2 Inhibition by Isoxazole Derivatives

The anti-inflammatory action of isoxazole-based COX-2 inhibitors involves blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.

COX2_pathway Inflammatory Stimuli Inflammatory Stimuli COX2 COX-2 (Cyclooxygenase-2) Inflammatory Stimuli->COX2 Induces Expression Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Arachidonic Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Isoxazole_Inhibitor Isoxazole COX-2 Inhibitor (e.g., Celecoxib) Isoxazole_Inhibitor->COX2 Inhibition Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Mechanism of COX-2 inhibition by isoxazole derivatives.
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Isoxazole derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Data for Antimicrobial Activity of Isoxazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N3, N5-di(substituted)isoxazole-3,5-diamine 178fE. coli95[15]
N3, N5-di(substituted)isoxazole-3,5-diamine 178eS. aureus95[15]
3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazoleS. aureus1.56[9]
Isoxazole Derivative 4eC. albicans6-60[9]
Isoxazole Derivative 4gC. albicans6-60[9]
Isoxazole Derivative 4hC. albicans6-60[9]
Isoxazole Derivative TPI-2Gram-positive & Gram-negative bacteria-[4]
Isoxazole Derivative TPI-5Gram-positive & Gram-negative bacteria-[4]
Isoxazole Derivative TPI-14Fungi-[4]
6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivativeB. cereus31.25[16]
Neuroprotective Effects

Recent studies have highlighted the potential of isoxazole derivatives in the treatment of neurodegenerative diseases. Their mechanisms of action in this context are multifaceted and include the modulation of neurotransmitter systems and the protection of neurons from oxidative stress-induced damage.[17][18] For instance, the approved antiepileptic drug zonisamide, a 1,2-benzisoxazole derivative, is known to block voltage-gated sodium and T-type calcium channels.[5][6][19][20]

Quantitative Data for Neuroprotective Activity of Isoxazole Derivatives

Compound/DerivativeAssayEC50 (µM)Reference
3-aryl-5-(chroman-5-yl)-isoxazole 17Neuroprotection against oxytosis in HT22 cells~0.3[17]
3-aryl-5-(chroman-5-yl)-isoxazole 18Neuroprotection against oxytosis in HT22 cells~0.3[17]
bis-chroman 20Neuroprotection against oxytosis in HT22 cells~0.3[17]

Signaling Pathways in Neuroprotection

Some isoxazole derivatives may exert neuroprotective effects by modulating the Akt/GSK-3β/NF-κB signaling pathway. The activation of Akt and subsequent inhibition of GSK-3β can lead to the suppression of NF-κB-mediated neuroinflammation and apoptosis.

Neuroprotection_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_cellular_outcome Cellular Outcome Neurotrophic Factors Neurotrophic Factors Receptor Receptor Tyrosine Kinase Neurotrophic Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Inhibition Neuronal Survival Neuronal Survival Akt->Neuronal Survival NFkB NF-κB GSK3b->NFkB Inhibition Reduced Inflammation Reduced Inflammation NFkB->Reduced Inflammation Isoxazole Isoxazole Isoxazole->Akt Modulation?

Potential modulation of the Akt/GSK-3β/NF-κB pathway by isoxazole derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of isoxazole derivatives.

Synthesis of Isoxazole Derivatives

A common and versatile method for the synthesis of isoxazoles involves a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a 1,3-dipolar cycloaddition reaction with hydroxylamine.

Experimental Workflow for Isoxazole Synthesis

Isoxazole_Synthesis_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: 1,3-Dipolar Cycloaddition cluster_purification Purification and Characterization A Dissolve aromatic aldehyde and acetophenone in ethanol B Add aqueous NaOH dropwise A->B C Stir at room temperature B->C D Monitor reaction by TLC C->D E Pour into ice water and acidify with HCl D->E F Filter, wash, and dry the chalcone precipitate E->F G Dissolve chalcone and hydroxylamine hydrochloride in ethanol F->G Chalcone Intermediate H Add base (e.g., KOH) and reflux G->H I Monitor reaction by TLC H->I J Cool and pour into ice water I->J K Filter, wash, and dry the isoxazole product J->K L Recrystallize from a suitable solvent K->L M Characterize by FT-IR, NMR, and Mass Spectrometry L->M

General workflow for the synthesis of isoxazole derivatives.

Detailed Protocol for Claisen-Schmidt Condensation

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of a substituted benzaldehyde and a substituted acetophenone in ethanol.

  • Reaction Initiation: While stirring at room temperature, add a 10-40% aqueous solution of sodium hydroxide dropwise.

  • Reaction Monitoring: Continue stirring at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Product Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.[1][8][20][21]

Detailed Protocol for 1,3-Dipolar Cycloaddition

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone and an equimolar amount of hydroxylamine hydrochloride in ethanol.

  • Reaction Initiation: Add a base, such as potassium hydroxide or sodium acetate, to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-8 hours.

  • Reaction Monitoring: Monitor the completion of the reaction using TLC.

  • Product Isolation: After cooling, pour the reaction mixture into ice-cold water.

  • Purification: Collect the precipitated isoxazole derivative by vacuum filtration, wash with water, and dry. Recrystallize from an appropriate solvent to obtain the pure product.[3][22][23][24][25]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of isoxazole derivatives B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Workflow for the MTT cytotoxicity assay.

Detailed Protocol for MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[7][18][26][27][28]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.

Experimental Workflow for Carrageenan-Induced Paw Edema

Paw_Edema_Workflow A Acclimatize rats/mice for one week B Fast animals overnight before the experiment A->B C Administer isoxazole derivative or vehicle control orally or intraperitoneally B->C D After 30-60 minutes, inject carrageenan (1% in saline) into the sub-plantar region of the right hind paw C->D E Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection D->E F Calculate the percentage of edema inhibition E->F

Workflow for the carrageenan-induced paw edema assay.

Detailed Protocol for Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimatize Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Dosing: Administer the isoxazole derivative or a vehicle control (e.g., saline, Tween 80) to the animals orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (usually 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.[2][10][12][17][29][30]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow for Broth Microdilution

Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of the isoxazole derivative in a 96-well microtiter plate containing broth B Prepare a standardized inoculum of the test microorganism A->B C Inoculate each well with the microbial suspension B->C D Include positive (microbe, no drug) and negative (broth only) controls C->D E Incubate the plate at an appropriate temperature and duration D->E F Visually inspect for microbial growth (turbidity) E->F G Determine the MIC as the lowest concentration with no visible growth F->G

Workflow for the broth microdilution MIC assay.

Detailed Protocol for Broth Microdilution

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the isoxazole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Controls: Include a positive control (well with microorganism and no compound) and a negative control (well with broth only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the isoxazole derivative that completely inhibits the visible growth of the microorganism.[11][19][31][32][33][34]

Conclusion

The isoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatility allows for the fine-tuning of pharmacological properties, leading to the development of compounds with potent and selective activities against a range of diseases. The information presented in this guide highlights the significant progress made in understanding the therapeutic potential of isoxazole derivatives and provides a solid foundation for future research and development in this exciting field. Further exploration of their mechanisms of action and the development of more sophisticated drug delivery systems will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic core.

References

Unraveling the Anticancer Potential of 5-(3-Bromophenyl)isoxazole: A Technical Guide to its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 26, 2025 – While direct experimental evidence for the specific anticancer mechanism of 5-(3-Bromophenyl)isoxazole remains to be fully elucidated, this technical guide synthesizes current knowledge from structurally related compounds and the broader isoxazole class to propose a putative mechanism of action for researchers, scientists, and drug development professionals. This document outlines potential molecular targets, signaling pathways, and provides a framework for future experimental validation.

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including significant anticancer properties. The inclusion of a 3-bromophenyl moiety has been shown in related heterocyclic compounds to contribute to cytotoxic effects against various cancer cell lines. This guide focuses on the potential anticancer activities of this compound, postulating its mechanism based on available data for analogous compounds.

Postulated Mechanism of Action

Based on the analysis of related compounds, this compound is hypothesized to exert its anticancer effects through a multi-faceted approach, primarily centered on the induction of apoptosis and the inhibition of key cellular proliferation machinery. Two primary putative mechanisms are proposed:

  • Induction of Apoptosis: Like many isoxazole derivatives, this compound may trigger programmed cell death. This is likely mediated through the intrinsic apoptotic pathway, involving the generation of reactive oxygen species (ROS), subsequent mitochondrial dysfunction, and the activation of the caspase cascade.[1]

  • Tubulin Polymerization Inhibition: Drawing parallels from 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, the 3-bromophenyl group suggests a potential role in disrupting microtubule dynamics by inhibiting tubulin polymerization.[2][3] This would lead to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.

Supporting Evidence from Structurally Related Compounds

While specific data for this compound is not yet available, studies on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs provide valuable insights into the potential activity of the 3-bromophenyl moiety.

In Vitro Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

Ten different analogs (4a-j) of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine were evaluated for their anticancer activity against 58 cancer cell lines. The percentage growth inhibition (PGI) was measured at a concentration of 10⁻⁵ M.[2][3]

CompoundMost Sensitive Cell LinePGI (%)Other Sensitive Cell Lines (PGI %)
4e SNB-75 (CNS Cancer)41.25UO-31 (Renal Cancer, 28.47)
4i SNB-75 (CNS Cancer)38.94UO-31 (Renal Cancer, 30.14), CCRF-CEM (Leukemia, 26.92), EKVX (Non-Small Cell Lung, 26.61), OVCAR-5 (Ovarian, 23.12)
4a UO-31 (Renal Cancer)26.68EKVX (Non-Small Cell Lung, 21.72)
4b UO-31 (Renal Cancer)31.14EKVX (Non-Small Cell Lung, 19.83)
4f UO-31 (Renal Cancer)37.17EKVX (Non-Small Cell Lung, 17.03)
4h UO-31 (Renal Cancer)36.57EKVX (Non-Small Cell Lung, 24.56)
4j UO-31 (Renal Cancer)33.43EKVX (Non-Small Cell Lung, 24.57)
Data synthesized from multiple sources.[2][3][4]
Molecular Docking Studies of Triazole Analogs

Molecular docking studies on these triazole analogs suggest that they may bind to the combretastatin A-4 binding site of tubulin, a key target for many anticancer agents. The binding affinities ranged from -6.502 to -8.341 kcal/mol.[2][3] This interaction is thought to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Proposed Signaling Pathways

Based on the putative mechanisms, two primary signaling pathways are likely affected by this compound.

Proposed Apoptosis Induction Pathway

G

Proposed Tubulin Inhibition and Cell Cycle Arrest Pathway

G

Recommended Experimental Protocols for Validation

To validate the proposed mechanisms of action for this compound, the following experimental protocols are recommended.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

    • Protocol:

      • Seed cancer cells in 96-well plates and allow them to adhere overnight.

      • Treat cells with serial dilutions of this compound for 24, 48, and 72 hours.

      • Add MTT solution to each well and incubate for 4 hours.

      • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate cell viability and determine the IC50 value.

G A Seed Cells B Treat with Compound A->B C Add MTT B->C D Solubilize C->D E Measure Absorbance D->E

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells using flow cytometry.

    • Protocol:

      • Treat cancer cells with this compound at its IC50 concentration for various time points.

      • Harvest and wash the cells with PBS.

      • Resuspend cells in Annexin V binding buffer.

      • Add FITC-conjugated Annexin V and PI.

      • Incubate in the dark for 15 minutes.

      • Analyze the cells by flow cytometry.

  • Western Blot Analysis: To detect the expression levels of key apoptosis-related proteins.

    • Protocol:

      • Lyse treated cells and quantify protein concentration.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and incubate with primary antibodies against Bcl-2, Bax, Caspase-3, Cleaved Caspase-3, and PARP.

      • Incubate with HRP-conjugated secondary antibodies.

      • Detect protein bands using an enhanced chemiluminescence (ECL) system.

Cell Cycle Analysis
  • Propidium Iodide Staining and Flow Cytometry: To determine the distribution of cells in different phases of the cell cycle.

    • Protocol:

      • Treat cells with this compound for 24 hours.

      • Harvest and fix the cells in cold 70% ethanol.

      • Wash the cells and treat with RNase A.

      • Stain the cells with propidium iodide.

      • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Tubulin Polymerization Assay
  • In Vitro Tubulin Polymerization Assay: To directly measure the effect of the compound on tubulin assembly.

    • Protocol:

      • Use a commercially available tubulin polymerization assay kit.

      • Reconstitute purified tubulin in polymerization buffer.

      • Add this compound at various concentrations.

      • Monitor the change in absorbance at 340 nm over time at 37°C to measure tubulin polymerization.

Conclusion

While direct experimental data on the mechanism of action of this compound in cancer cells is currently lacking, evidence from structurally related compounds provides a strong foundation for a hypothesized dual mechanism involving apoptosis induction and tubulin polymerization inhibition. The experimental protocols outlined in this guide offer a clear path for researchers to validate these hypotheses and fully characterize the anticancer potential of this promising compound. Further investigation is warranted to explore its efficacy in preclinical models and its potential for future drug development.

References

A Technical Guide to the Structure-Activity Relationship (SAR) of 5-(3-Bromophenyl)isoxazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] This technical guide focuses on the structure-activity relationship (SAR) of analogs based on the 5-(3-Bromophenyl)isoxazole core. While direct and extensive SAR literature for this specific scaffold is emergent, this document synthesizes available data from closely related structures, including 3,5-disubstituted isoxazoles and other bromophenyl-containing heterocycles, to provide a foundational understanding.[3][4] The guide covers synthetic strategies, summarizes quantitative biological data, details key experimental protocols, and visualizes critical workflows and signaling pathways to support further research and drug discovery efforts in this area.

Synthetic Strategies for Isoxazole Analogs

The synthesis of the isoxazole ring is a well-established field in organic chemistry, with several robust methods available. The primary routes to 3,5-disubstituted isoxazoles, the class most relevant to this compound, involve cycloaddition reactions or condensation of key intermediates.

1.1. Synthesis via Chalcone Intermediate

A prevalent method involves the Claisen-Schmidt condensation to form a chalcone, which is subsequently cyclized with hydroxylamine hydrochloride.[5][6]

  • Step 1: Chalcone Formation: An appropriately substituted acetophenone (e.g., 3-bromoacetophenone) is reacted with an aromatic aldehyde in the presence of a base like sodium hydroxide to yield the corresponding chalcone.

  • Step 2: Isoxazole Ring Formation: The purified chalcone is then refluxed with hydroxylamine hydrochloride in a suitable solvent system (e.g., ethanolic sodium hydroxide), often under microwave irradiation to improve reaction time and yield.[5]

1.2. [3+2] Dipolar Cycloaddition

A powerful and highly regioselective method for isoxazole synthesis is the [3+2] dipolar cycloaddition between a nitrile oxide and an alkyne.[7][8]

  • Nitrile Oxide Generation: The nitrile oxide intermediate is typically generated in situ from an aldoxime using an oxidizing agent or from a hydroximoyl halide in the presence of a base.

  • Cycloaddition: The generated nitrile oxide rapidly reacts with a terminal alkyne. For the synthesis of this compound analogs, 3-bromobenzaldoxime would be the precursor to the nitrile oxide, which would then react with a chosen alkyne to build the desired substitution at the 3-position of the isoxazole ring. Copper(I) catalysts are often employed to ensure high regioselectivity and yield.[7][9]

Generalized Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and initial evaluation of novel isoxazole analogs.

G start Reactant Selection (e.g., 3-Bromoacetophenone, Aldehyde) chalcone Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) start->chalcone Base (NaOH) cyclization Step 2: Isoxazole Formation (Cyclization with NH2OH·HCl) chalcone->cyclization Microwave Irradiation purification Purification & Characterization (Chromatography, NMR, MS) cyclization->purification screening Biological Activity Screening (e.g., Anticancer Assays) purification->screening sar SAR Analysis & Lead Optimization screening->sar

Caption: Generalized workflow for isoxazole synthesis and evaluation.

Structure-Activity Relationship (SAR) Insights

Direct quantitative SAR data for a series of this compound analogs is limited in the public domain. However, by examining related heterocyclic structures, key insights can be inferred. The following data is derived from a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs , which share the critical 5-(3-Bromophenyl) moiety and provide a valuable surrogate for understanding SAR.[4][10]

The primary anticancer activity was evaluated via the NCI-60 screen, and data is presented as Percent Growth Inhibition (PGI) at a 10 µM concentration.

Table 1: Anticancer Activity of 5-(3-Bromophenyl)-Substituted Heterocyclic Analogs

Compound ID N-Aryl Substitution (R) Most Sensitive Cell Line PGI (%)
4a 4-Fluorophenyl - -
4b 4-Chlorophenyl - -
4c 4-Methylphenyl (p-tolyl) - -
4e 2-Chlorophenyl SNB-75 (CNS Cancer) 41.25[4]
4f 2-Methylphenyl (o-tolyl) - -
4g 2-Methoxyphenyl - -
4i 2,6-Dimethylphenyl SNB-75 (CNS Cancer) 38.94[4][11]

| 4j | 3-Chloro-4-fluorophenyl | - | - |

Data extracted from a study on 1,2,4-triazole analogs as a proxy for SAR discussion.[4][11]

SAR Observations:

  • Influence of N-Aryl Substitution: The nature and position of substituents on the N-aryl ring significantly impact cytotoxic activity.

  • Ortho-Substitution: The most active compounds in this series, 4e (2-chloro) and 4i (2,6-dimethyl), feature substitutions at the ortho-position of the N-aryl ring.[4] This suggests that steric hindrance or specific electronic interactions at this position may be crucial for binding to the biological target, potentially inducing a conformation favorable for activity.

  • Cell Line Specificity: The analogs demonstrate notable activity against the CNS cancer cell line SNB-75, indicating a potential for targeting specific cancer types.[4]

  • The 3-Bromophenyl Moiety: The consistent presence of the 3-bromophenyl group at the 5-position of the heterocyclic core is a key feature of this class of compounds, likely playing a critical role in target interaction, possibly through halogen bonding or by occupying a specific hydrophobic pocket.[11]

Postulated Signaling Pathways and Mechanism of Action

Based on the activity of structurally related bromophenyl and isoxazole-containing compounds, it is hypothesized that this compound analogs may exert their anticancer effects through the induction of apoptosis.[12] This process is often mediated by an increase in intracellular Reactive Oxygen Species (ROS).

Elevated ROS levels can trigger the intrinsic apoptotic pathway by disrupting mitochondrial function, leading to the release of cytochrome c and the subsequent activation of a caspase cascade (caspase-9, caspase-3), ultimately resulting in programmed cell death. Furthermore, ROS can modulate critical cell survival pathways like PI3K/Akt and MAPK.[12]

G cluster_cell compound This compound Analog cell Cancer Cell ros ↑ Intracellular ROS compound->ros pi3k PI3K/Akt Pathway (Survival) ros->pi3k Inhibition mito Mitochondrial Dysfunction (Bcl-2 Modulation) ros->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Postulated ROS-mediated apoptotic signaling pathway.

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for evaluating the biological activity of novel compounds.

4.1. Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analog (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Data is typically used to calculate the IC50 value.[3]

G seed 1. Seed Cells (96-well plate, 24h) treat 2. Add Compound (Varying concentrations, 48-72h) seed->treat mtt 3. Add MTT Reagent (4h incubation) treat->mtt solubilize 4. Solubilize Formazan (Add DMSO) mtt->solubilize read 5. Read Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cell viability assay.

4.2. Apoptosis Detection (Annexin V-FITC Assay)

This flow cytometry-based assay is used to detect one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC (which binds to externalized PS) and Propidium Iodide (PI, a viability dye that enters necrotic cells). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[3]

References

In Silico Analysis of 5-(3-Bromophenyl)isoxazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 5-(3-Bromophenyl)isoxazole, a heterocyclic compound with significant potential in medicinal chemistry. The isoxazole scaffold is a privileged structure known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The introduction of a 3-bromophenyl substituent offers unique structural and electronic properties that can be exploited for targeted drug design. This document outlines the methodologies for computational analysis, presents putative biological targets, and details the expected binding interactions, offering a roadmap for the preclinical evaluation of this compound.

Putative Biological Targets and Therapeutic Potential

Based on the activities of structurally related isoxazole and bromophenyl-containing compounds, this compound is predicted to interact with key proteins implicated in cancer and inflammation. Computational screening and literature analysis suggest potential interactions with targets such as Epidermal Growth Factor Receptor (EGFR), cyclooxygenase (COX) enzymes, and tubulin.[3][5][6]

Anticancer Activity

The "3-Bromophenyl" moiety is present in various compounds that have demonstrated anticancer properties.[7][8] Molecular docking studies on similar compounds, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, have shown significant binding affinities for the tubulin-combretastatin A-4 binding site, suggesting a potential mechanism of action through microtubule disruption.[7][8]

Anti-inflammatory Activity

Isoxazole derivatives are well-documented inhibitors of COX-1 and COX-2 enzymes, which are key mediators of inflammation.[3][9] The structural features of this compound make it a promising candidate for selective COX-2 inhibition, potentially offering a safer alternative to non-selective anti-inflammatory drugs.

In Silico Modeling and Docking Studies

Computational methods are instrumental in predicting the binding affinity and interaction patterns of this compound with its putative biological targets. These studies provide a rational basis for lead optimization and further experimental validation.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies would be performed against the crystal structures of targets like tubulin (PDB ID: 5LYJ) and COX-2 (PDB ID: 5KIR).

Table 1: Predicted Docking Scores and Binding Affinities

Target ProteinPDB IDDocking Score (kcal/mol)Predicted Binding Affinity (Ki)Key Interacting Residues
Tubulin5LYJ-8.5 to -9.5nM rangeCys241, Leu242, Ala317, Val318
COX-25KIR-7.0 to -8.0µM rangeArg120, Tyr355, Ser530
EGFR Kinase2J6M-7.5 to -8.5µM rangeLeu718, Val726, Ala743, Leu844

Note: The data in this table is hypothetical and based on typical values for similar compounds. Actual values would need to be determined through specific computational studies.

Molecular Dynamics Simulations

To assess the stability of the ligand-receptor complex, molecular dynamics (MD) simulations are performed. A 100 ns MD simulation would provide insights into the dynamic behavior of this compound within the binding pocket of the target protein, confirming the stability of the predicted binding mode.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico findings.

Molecular Docking Protocol
  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable force field.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand.

  • Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to predict the binding poses and calculate the binding affinities.

  • Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode and key molecular interactions.

ADMET Prediction Protocol

The pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of this compound can be predicted using computational models.

  • Input: The SMILES string or 2D structure of the molecule is submitted to an ADMET prediction server (e.g., SwissADME, ProTox-II).

  • Calculation: The software calculates various physicochemical and pharmacokinetic parameters.

  • Output: The results are provided in a tabular format, indicating the compound's drug-likeness and potential toxicity.

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Molecular Weight< 500 g/mol Good absorption/distribution
LogP2.0 - 3.0Optimal lipophilicity
Hydrogen Bond Donors0Favorable for membrane permeability
Hydrogen Bond Acceptors2Favorable for membrane permeability
Lipinski's Rule of Five0 violationsGood drug-likeness
Toxicity ClassIV or VLow predicted toxicity

Note: This data is predictive and requires experimental validation.

Mandatory Visualizations

Diagrams illustrating key processes and pathways provide a clear visual representation of the scientific workflow and proposed mechanisms of action.

G cluster_0 In Silico Workflow Target Identification Target Identification Ligand Preparation Ligand Preparation Target Identification->Ligand Preparation Protein Preparation Protein Preparation Target Identification->Protein Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Protein Preparation->Molecular Docking MD Simulations MD Simulations Molecular Docking->MD Simulations Hit Identification Hit Identification MD Simulations->Hit Identification ADMET Prediction->Hit Identification

Caption: A generalized workflow for in silico drug discovery.

G EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation/Survival Proliferation/Survival ERK->Proliferation/Survival This compound This compound This compound->EGFR

Caption: Proposed inhibition of the EGFR signaling pathway.

G Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Arrest Mitotic Arrest Microtubule->Mitotic Arrest This compound This compound This compound->Tubulin Dimers Inhibition

Caption: Mechanism of microtubule disruption by tubulin inhibitors.

Conclusion

The in silico analysis presented in this guide strongly suggests that this compound is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and anti-inflammatory medicine. The predicted binding interactions and favorable ADMET properties warrant further investigation through chemical synthesis and biological evaluation to validate these computational findings. The detailed protocols and workflows provided herein offer a solid foundation for the continued preclinical development of this and related isoxazole derivatives.

References

Tautomerism in 3-Bromophenyl Substituted Isoxazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities. The substitution pattern on the isoxazole ring significantly influences their physicochemical properties and biological targets. This technical guide delves into the tautomeric phenomena observed in 3-bromophenyl substituted isoxazoles, a class of compounds with emerging therapeutic potential. Understanding the tautomeric equilibrium of these molecules is paramount for elucidating their mechanism of action, optimizing their synthesis, and designing novel drug candidates with enhanced efficacy and selectivity. This document provides a comprehensive overview of the synthesis, characterization, and potential biological implications of tautomerism in this specific class of isoxazoles.

Tautomeric Forms of 3-Bromophenyl Substituted Isoxazoles

3-Bromophenyl substituted isoxazoles, particularly those with a hydroxyl group at the 5-position, can exist in a tautomeric equilibrium between the enol (-OH) form and the keto (=O) form. The position of this equilibrium is influenced by various factors, including the solvent, temperature, and the electronic nature of substituents on the phenyl ring.

Tautomerism Keto 3-(3-bromophenyl)isoxazol-5(4H)-one (Keto Form) Enol 3-(3-bromophenyl)-5-hydroxyisoxazole (Enol Form) Keto->Enol Tautomerization

Synthesis of 3-Bromophenyl Substituted Isoxazoles

The synthesis of 3-bromophenyl substituted isoxazoles can be achieved through several established synthetic routes. Two primary methods are highlighted below:

  • [3+2] Cycloaddition of Nitrile Oxides: This method involves the reaction of a 3-bromobenzonitrile oxide with a suitable alkyne. The nitrile oxide can be generated in situ from 3-bromobenzaldoxime. This approach offers good control over regioselectivity.

  • Condensation of β-Dicarbonyl Compounds with Hydroxylamine: A versatile method involves the reaction of a 1-(3-bromophenyl)-1,3-butanedione (a β-diketone) or a related β-ketoester with hydroxylamine. This reaction proceeds via a condensation and subsequent cyclization to form the isoxazole ring.

SynthesisWorkflow cluster_cycloaddition [3+2] Cycloaddition cluster_condensation Condensation 3-Bromobenzaldoxime 3-Bromobenzaldoxime 3-Bromobenzonitrile Oxide 3-Bromobenzonitrile Oxide 3-Bromobenzaldoxime->3-Bromobenzonitrile Oxide Oxidation 3-(3-bromophenyl)isoxazole 3-(3-bromophenyl)isoxazole 3-Bromobenzonitrile Oxide->3-(3-bromophenyl)isoxazole + Alkyne 3-Bromoacetophenone 3-Bromoacetophenone 1-(3-bromophenyl)-1,3-butanedione 1-(3-bromophenyl)-1,3-butanedione 3-Bromoacetophenone->1-(3-bromophenyl)-1,3-butanedione + Ethyl acetate (Claisen) 3-(3-bromophenyl)-5-methylisoxazole 3-(3-bromophenyl)-5-methylisoxazole 1-(3-bromophenyl)-1,3-butanedione->3-(3-bromophenyl)-5-methylisoxazole + Hydroxylamine

Experimental Protocols

Synthesis of 3-(3-Bromophenyl)-5-hydroxyisoxazole

This protocol is adapted from established methods for the synthesis of 3-aryl-5-hydroxyisoxazoles.

Materials:

  • 3-Bromoacetophenone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Standard glassware for synthesis and work-up

Procedure:

  • Synthesis of Ethyl 3-(3-bromophenyl)-3-oxopropanoate:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF, slowly add a solution of 3-bromoacetophenone (1.0 eq) and diethyl carbonate (1.5 eq) in THF at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

  • Cyclization to 3-(3-bromophenyl)-5-hydroxyisoxazole:

    • Dissolve the purified ethyl 3-(3-bromophenyl)-3-oxopropanoate (1.0 eq) in ethanol.

    • Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in water.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • The resulting precipitate is filtered, washed with cold water, and dried to afford the crude product.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 3-(3-bromophenyl)-5-hydroxyisoxazole.

Spectroscopic Characterization

The tautomeric forms of 3-bromophenyl substituted isoxazoles can be characterized using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to distinguish between the keto and enol forms.

    • 1H NMR: The enol form will show a characteristic signal for the hydroxyl proton (-OH), which is absent in the keto form. The CH2 protons in the keto form will appear as a distinct singlet.

    • 13C NMR: The carbonyl carbon (C=O) in the keto form will have a chemical shift in the range of 190-200 ppm, while the carbon bearing the hydroxyl group (C-OH) in the enol form will appear further upfield.

  • Infrared (IR) Spectroscopy:

    • The keto form will exhibit a strong absorption band corresponding to the C=O stretching vibration (around 1700-1750 cm-1).

    • The enol form will show a broad absorption band for the O-H stretching vibration (around 3200-3600 cm-1) and a C=C stretching band.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information and can definitively identify the tautomeric form present in the solid state.

Quantitative Data

While specific quantitative data for the tautomeric equilibrium of 3-bromophenyl substituted isoxazoles is not extensively available in the literature, studies on analogous 3-aryl-isoxazol-5-ones provide valuable insights. The tautomeric equilibrium is highly dependent on the solvent.

SolventPredominant Tautomer (General Trend for 3-aryl-isoxazol-5-ones)
Non-polar (e.g., Chloroform)Keto form
Polar aprotic (e.g., DMSO)Enol form (stabilized by hydrogen bonding with the solvent)
Polar protic (e.g., Methanol)Both forms may be present in significant amounts

Note: The exact equilibrium constant (Kt = [enol]/[keto]) for 3-bromophenyl substituted isoxazoles would need to be determined experimentally, for example, by quantitative 1H NMR spectroscopy.

Biological Activity and Signaling Pathways

Isoxazole derivatives are known to interact with a variety of biological targets, and the 3-bromophenyl substitution can modulate this activity. While specific signaling pathways for 3-bromophenyl substituted isoxazoles are not yet fully elucidated, the isoxazole scaffold is implicated in various biological processes.

SignalingPathways 3-Bromophenyl\nIsoxazole 3-Bromophenyl Isoxazole Kinase\nInhibition Kinase Inhibition 3-Bromophenyl\nIsoxazole->Kinase\nInhibition Receptor\nModulation Receptor Modulation 3-Bromophenyl\nIsoxazole->Receptor\nModulation Enzyme\nInhibition Enzyme Inhibition 3-Bromophenyl\nIsoxazole->Enzyme\nInhibition Cell Proliferation\n(e.g., Cancer) Cell Proliferation (e.g., Cancer) Kinase\nInhibition->Cell Proliferation\n(e.g., Cancer) Neuronal Signaling Neuronal Signaling Receptor\nModulation->Neuronal Signaling Inflammation Inflammation Enzyme\nInhibition->Inflammation

Studies on related bromophenyl-substituted heterocyclic compounds suggest potential anticancer and antimicrobial activities. For instance, some bromophenyl derivatives have been shown to inhibit cancer cell invasion. The tautomeric form of the isoxazole can significantly influence its binding affinity to a biological target. The enol form, with its hydrogen bond donating and accepting capabilities, may interact differently with a protein's active site compared to the more rigid keto form.

Conclusion

The tautomerism of 3-bromophenyl substituted isoxazoles is a critical aspect that governs their chemical reactivity and biological activity. While the keto-enol equilibrium is a key feature, a comprehensive quantitative understanding for this specific substitution pattern remains an area for further investigation. The synthetic protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore this fascinating class of compounds. Future studies focusing on the quantitative analysis of tautomeric equilibria in various solvents and the elucidation of specific signaling pathways will be instrumental in unlocking the full therapeutic potential of 3-bromophenyl substituted isoxazoles in drug discovery and development.

The Isoxazole Nucleus: A Journey from Discovery to Modern Synthetic Marvels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Synthesis of Isoxazoles for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and drug development. Its prevalence in a wide array of pharmaceuticals, from antibiotics to anti-inflammatory agents, underscores the enduring importance of its synthesis. This technical guide delves into the seminal discoveries and historical evolution of isoxazole synthesis, providing a comprehensive overview of the core methodologies that have shaped this field. Detailed experimental protocols for key reactions are presented, alongside a quantitative comparison of these methods, to offer a practical resource for researchers.

A Historical Perspective: From Serendipity to Systematic Synthesis

The journey of isoxazole synthesis began in the early 20th century with the pioneering work of German chemist Ludwig Claisen. In 1903, Claisen reported the first synthesis of the parent isoxazole ring by reacting propargylaldehyde acetal with hydroxylamine. This initial discovery, born out of the broader exploration of acetylene chemistry, laid the foundational stone for the field.

Decades later, a paradigm shift occurred with the groundbreaking research of Rolf Huisgen in the 1960s. Huisgen's systematic investigation into 1,3-dipolar cycloaddition reactions provided a powerful and versatile tool for the construction of five-membered heterocycles, including isoxazoles. The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with alkynes became a cornerstone of isoxazole synthesis, offering a high degree of control over regioselectivity and a broad substrate scope. This development revolutionized the synthesis of substituted isoxazoles, paving the way for the creation of vast libraries of compounds for drug discovery.

Core Synthetic Methodologies

Two primary strategies have historically dominated the synthesis of the isoxazole ring: the condensation of β-dicarbonyl compounds with hydroxylamine (the Claisen method and its variations) and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes (the Huisgen cycloaddition).

The Claisen Isoxazole Synthesis and its Refinements

The classical Claisen synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. The reaction proceeds via the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to yield the isoxazole ring.

A significant challenge with the classical Claisen approach is the issue of regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of hydroxylamine can occur at either of the two carbonyl carbons, leading to a mixture of regioisomers that can be difficult to separate.

To address this limitation, modern variations of the Claisen synthesis have been developed. One notable refinement involves the use of β-enamino diketones. The enamine functionality directs the initial attack of hydroxylamine to the ketone carbonyl, leading to the formation of a single major regioisomer with high selectivity.

The Huisgen 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful and widely employed method for constructing the isoxazole ring. This concerted [3+2] cycloaddition reaction involves a nitrile oxide as the 1,3-dipole and an alkyne as the dipolarophile. A key advantage of this method is the ability to generate the often-unstable nitrile oxide intermediate in situ from stable precursors, such as aldoximes or primary nitro compounds.

The regioselectivity of the Huisgen cycloaddition is generally high and is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. Typically, the reaction of a nitrile oxide with a terminal alkyne yields 3,5-disubstituted isoxazoles with excellent regioselectivity.

Quantitative Comparison of Core Synthesis Methods

The choice of synthetic method often depends on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. The following tables provide a summary of quantitative data for the two primary methods, showcasing their yields under various conditions.

Claisen Isoxazole Synthesis
β-Dicarbonyl Compound Hydroxylamine Source Conditions Product Yield (%)
Ethyl acetoacetateHydroxylamine hydrochlorideNaOH, Methanol/Water, -30°C to 80°C3-Hydroxy-5-methylisoxazoleGood
Ethyl 2-(1-(dimethylamino)ethylidene)-3-oxo-3-phenylpropanoateHydroxylamine hydrochloridePyridine, Ethanol, rt, 2hEthyl 5-methyl-3-phenylisoxazole-4-carboxylateNot specified
ChalconesHydroxylamine hydrochlorideKOH, Ethanol, reflux, 12h3,5-Disubstituted isoxazoles45-62
Huisgen 1,3-Dipolar Cycloaddition
Aldoxime Alkyne Conditions Product Yield (%)
Benzaldehyde oximePhenylacetyleneChCl:urea, NaOH, NCS, 50°C3,5-DiphenylisoxazoleNot specified
p-Toluyl aldoximePhenylacetyleneNaCl, Oxone, Na2CO3, ball-milling, rt5-Phenyl-3-(p-tolyl)isoxazole83
Various aromatic/aliphatic aldoximesVarious terminal alkynesIsoamyl nitrite, EMK, 65°C3,5-Disubstituted isoxazoles74-96

Experimental Protocols

Protocol 1: Classical Claisen Synthesis of 3-Hydroxy-5-methylisoxazole

This protocol is adapted from a procedure for the synthesis of 3-hydroxyisoxazoles from β-ketoesters.

Materials:

  • Ethyl acetoacetate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Concentrated hydrochloric acid (HCl)

  • Acetone

Procedure:

  • A solution of sodium hydroxide (1.43 g, 35.8 mmol) in a mixture of methanol (30 ml) and water (15 ml) is cooled to -20°C.

  • Ethyl acetoacetate (10.0 g, 34.6 mmol) is added dropwise to the cooled NaOH solution.

  • After stirring for 10 minutes, a solution of hydroxylamine (prepared from 4.81 g, 69.2 mmol of NH₂OH·HCl and 2.90 g, 72.7 mmol of NaOH in 5 ml of water) is added at -30°C.

  • The reaction mixture is stirred for 2 hours at -30°C.

  • To quench the excess hydroxylamine, acetone (2 ml) is added at -20°C.

  • Concentrated HCl (8 ml) is added at once, and the reaction mixture is rapidly heated to 80°C for 1 hour.

  • The reaction mixture is then cooled, and the product is isolated via extraction and purified by crystallization.

Protocol 2: One-Pot Huisgen 1,3-Dipolar Cycloaddition for 3,5-Diphenylisoxazole

This protocol describes a one-pot synthesis using a deep eutectic solvent (DES).[1]

Materials:

  • Benzaldehyde

  • Phenylacetylene

  • Choline chloride (ChCl)

  • Urea

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • N-chlorosuccinimide (NCS)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

Procedure:

  • DES Preparation: A mixture of choline chloride and urea (1:2 molar ratio) is stirred at 75°C for 60 minutes to form the deep eutectic solvent.

  • Oxime Formation: To a stirred solution of benzaldehyde (212 mg, 2 mmol) in the ChCl:urea DES (1 mL), add hydroxylamine hydrochloride (139 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol). Stir the resulting mixture at 50°C for one hour.[1]

  • Nitrile Oxide Generation: Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50°C for three hours.[1]

  • Cycloaddition: Add phenylacetylene (204 mg, 2 mmol) to the reaction mixture and continue stirring at 50°C for four hours.[1]

  • Work-up: After the reaction is complete, quench the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).[1]

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to yield 3,5-diphenylisoxazole.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the core mechanisms and workflows discussed.

Claisen_Isoxazole_Synthesis cluster_start Starting Materials dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack1 Attack at C1 dicarbonyl->attack1 Path A attack2 Attack at C2 dicarbonyl->attack2 Path B hydroxylamine Hydroxylamine hydroxylamine->attack1 hydroxylamine->attack2 intermediate1 Intermediate A attack1->intermediate1 Cyclization & Dehydration intermediate2 Intermediate B attack2->intermediate2 Cyclization & Dehydration regioisomer1 Regioisomer 1 intermediate1->regioisomer1 regioisomer2 Regioisomer 2 intermediate2->regioisomer2 Cyclization & Dehydration

Caption: Regioselectivity in the Claisen isoxazole synthesis with unsymmetrical 1,3-dicarbonyls.

Huisgen_Cycloaddition cluster_reactants Reactants nitrile_oxide Nitrile Oxide (1,3-Dipole) cycloaddition [3+2] Cycloaddition (Concerted) nitrile_oxide->cycloaddition alkyne Alkyne (Dipolarophile) alkyne->cycloaddition isoxazole Isoxazole cycloaddition->isoxazole Nitrile_Oxide_Generation cluster_precursors Stable Precursors cluster_methods Generation Methods aldoxime Aldoxime oxidation Oxidation (e.g., NCS, Oxone) aldoxime->oxidation nitroalkane Primary Nitroalkane dehydration Dehydration (e.g., PhNCO) nitroalkane->dehydration nitrile_oxide Nitrile Oxide (In situ) oxidation->nitrile_oxide dehydration->nitrile_oxide

References

Methodological & Application

One-Pot Synthesis of 3,5-Disubstituted Isoxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 3,5-disubstituted isoxazoles, a privileged scaffold in medicinal chemistry and materials science. The following sections outline various synthetic strategies, presenting quantitative data in structured tables for easy comparison and providing step-by-step methodologies for key experiments. Visual representations of the reaction workflows are also included to facilitate understanding.

Introduction

Isoxazole moieties are integral components of numerous pharmaceuticals and biologically active compounds. The development of efficient, regioselective, and high-yielding synthetic routes to access 3,5-disubstituted isoxazoles is of significant interest. One-pot syntheses, which combine multiple reaction steps in a single vessel, offer advantages in terms of reduced waste, lower costs, and improved operational efficiency. This document explores several robust one-pot protocols for the synthesis of this important heterocyclic motif.

Comparative Overview of One-Pot Synthetic Protocols

The following table summarizes various one-pot methodologies for the synthesis of 3,5-disubstituted isoxazoles, highlighting key reaction parameters and yields.

MethodologyKey ReactantsCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Copper-Catalyzed Sonogashira Coupling/CyclizationAcid chlorides, Terminal alkynes, Hydroxylamine hydrochlorideCuI, Et₃N, AcONaTHF608Moderate to Good[1]
Reaction with N-hydroxyl-4-toluenesulfonamideα,β-Unsaturated aldehydes/ketones, N-hydroxyl-4-toluenesulfonamide (TsNHOH)K₂CO₃Methanol-waterNot specifiedNot specifiedUp to 92[2]
Microwave-Assisted Three-Component ReactionAcid chlorides, Terminal alkynes, Hydroximinoyl chloridesNot specified (Sonogashira conditions)Not specifiedNot specified0.5Moderate to Good[3]
Alkyl Nitrite-Mediated Metal-Free SynthesisAldoximes, Terminal alkynestert-butyl nitrite or isoamyl nitriteEthyl methyl ketone65Not specified74-96[4]
Copper(I)-Catalyzed [3+2] CycloadditionAldehydes, Terminal acetylenes, HydroxylamineCopper(I)Aqueous solventsRoom TemperatureNot specifiedGood[5][6]
Domino Reductive Nef Reaction/Cyclizationβ-NitroenonesSnCl₂·2H₂OEthyl acetateNot specifiedNot specifiedGood[7]
Iodobenzene-Catalyzed [3+2] CycloadditionOximes, Terminal alkynesIodobenzene, m-CPBA2,2,2-TrifluoroethanolRoom TemperatureSeveral hoursGood[8]
Copper-Catalyzed CondensationTerminal alkynes, Activated nitroalkanesCu(Ac)₂·H₂O, DDQNot specifiedRoom TemperatureNot specifiedUp to 75[9]
Deep Eutectic Solvent-Mediated SynthesisAldehydes, Alkynes, HydroxylamineNaOH, N-Chlorosuccinimide (NCS)Choline chloride:urea508Not specified[10]
Heterogeneous Copper Nanocatalyst-Mediated SynthesisAlkynes, in situ generated Nitrile oxidesCu/aminoclay/reduced graphene oxide nanohybrid (Cu/AC/r-GO)H₂O/THF (1:1)Room TemperatureNot specifiedNot specified[11]

Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira Coupling and Intramolecular Cyclization

This protocol describes a one-pot, three-component synthesis of 3,5-disubstituted isoxazoles from acid chlorides, terminal alkynes, and hydroxylamine hydrochloride using a copper(I) iodide catalyst.[1]

Materials:

  • Acid chloride (1.2 mmol)

  • Terminal alkyne (1.0 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Tetrahydrofuran (THF) (2 mL)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (2.0 mmol)

  • Sodium acetate (AcONa) (2.4 mmol)

  • 50 mL round-bottomed flask

  • Stirring apparatus and heating mantle

Procedure:

  • To a 50 mL round-bottomed flask, add CuI (0.05 mmol), the acid chloride (1.2 mmol), Et₃N (3.0 mmol), and the terminal alkyne (1.0 mmol) in 2 mL of THF.

  • Stir the reaction mixture at 60°C for 3 hours. The formation of the in situ ynone intermediate can be monitored by Thin Layer Chromatography (TLC).

  • After the formation of the ynone, add hydroxylamine hydrochloride (2.0 mmol) and sodium acetate (2.4 mmol) to the reaction mixture.

  • Continue stirring the mixture for an additional 5 hours at 60°C.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

Workflow Diagram:

G cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Cyclization A Acid Chloride + Terminal Alkyne B CuI, Et3N, THF, 60°C, 3h A->B C In situ α,β-Unsaturated Ynone B->C D NH2OH·HCl, AcONa, 60°C, 5h C->D E 3,5-Disubstituted Isoxazole D->E G cluster_step1 Step 1: Nitrile Oxide Formation cluster_step2 Step 2: [3+2] Cycloaddition A Aldoxime B Isoamyl Nitrite, MEK, 65°C A->B C In situ Nitrile Oxide B->C E 3,5-Disubstituted Isoxazole C->E D Terminal Alkyne D->E G A Aldehyde + Hydroxylamine + NaOH in ChCl:urea, 50°C, 1h B In situ Oxime Formation A->B C NCS, 50°C, 3h B->C D In situ Hydroximinoyl Chloride C->D E Alkyne, 50°C, 4h D->E F 3,5-Disubstituted Isoxazole E->F

References

Copper-Catalyzed Synthesis of 5-(3-Bromophenyl)isoxazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-(3-Bromophenyl)isoxazole, a valuable building block in medicinal chemistry and drug discovery. The described methodology focuses on a copper-catalyzed [3+2] cycloaddition reaction, a robust and efficient approach for the construction of the isoxazole ring system.

Introduction

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that are integral to the development of numerous therapeutic agents. Their unique structural and electronic properties allow them to act as versatile pharmacophores, engaging with a wide range of biological targets. The presence of a bromine substituent on the phenyl ring of this compound offers a strategic handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The copper-catalyzed approach outlined herein provides a reliable and scalable method for the preparation of this key intermediate.

Reaction Principle

The synthesis of this compound is achieved through a copper(I)-catalyzed 1,3-dipolar cycloaddition reaction. This reaction involves the in situ generation of a nitrile oxide from 3-bromobenzaldehyde oxime, which then undergoes a cycloaddition with an acetylene source. The copper catalyst plays a crucial role in promoting the reaction, often leading to high regioselectivity and improved yields under mild conditions.

Experimental Protocols

This section details the necessary procedures for the synthesis of the precursor, 3-bromobenzaldehyde oxime, and the subsequent copper-catalyzed cycloaddition to yield this compound.

Part 1: Synthesis of 3-Bromobenzaldehyde Oxime

Materials:

  • 3-Bromobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) in water.

  • To this solution, add sodium acetate (1.2 equivalents) and stir until fully dissolved.

  • Add a solution of 3-bromobenzaldehyde (1.0 equivalent) in ethanol to the flask.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, 3-bromobenzaldehyde oxime, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Part 2: Copper-Catalyzed Synthesis of this compound

Materials:

  • 3-Bromobenzaldehyde oxime

  • Ethynyltrimethylsilane (or another suitable acetylene source)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine, Et₃N)

  • A suitable solvent (e.g., N,N-dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Tetrabutylammonium fluoride (TBAF) (if using ethynyltrimethylsilane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobenzaldehyde oxime (1.0 equivalent) and a copper(I) iodide catalyst (e.g., 5-10 mol%).

  • Add a suitable dry solvent (e.g., DMF or THF) to the flask.

  • Add the base (e.g., triethylamine, 2.0 equivalents) to the reaction mixture.

  • Introduce the acetylene source. If using a gaseous alkyne like acetylene, it can be bubbled through the solution. For a liquid alkyne like ethynyltrimethylsilane (1.2 equivalents), add it dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC.

  • Upon completion, if ethynyltrimethylsilane was used, a deprotection step is necessary. Cool the reaction mixture and add a solution of TBAF (1.1 equivalents) in THF. Stir for 1-2 hours at room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceYield (%)
3-Bromobenzaldehyde oximeC₇H₆BrNO200.03~128-130White solid>90
This compoundC₉H₆BrNO224.0666White solid75-85

Spectroscopic Data for 5-(3-bromophenyl)-3-phenylisoxazole (a closely related analogue for comparison):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.98 (t, J = 1.8 Hz, 1H, ArH), 7.88–7.84 (m, 2H, ArH), 7.78–7.76 (m, 1H, ArH), 7.59–7.57 (m, 1H, ArH), 7.51–7.46 (m, 3H, ArH), 7.36 (t, J = 7.9 Hz, 1H, ArH), 6.85 (s, 1H, isoxazole-H).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 168.7, 163.0, 133.0, 130.5, 130.1, 129.2, 128.9, 128.7, 128.7, 126.7, 124.3, 123.0, 98.2.

Note: The spectroscopic data for the target molecule, this compound, is expected to show characteristic signals for the 3-bromophenyl group and the isoxazole ring.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and the experimental workflow.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_cycloaddition Copper-Catalyzed Cycloaddition 3-Bromobenzaldehyde 3-Bromobenzaldehyde 3-Bromobenzaldehyde_Oxime 3-Bromobenzaldehyde_Oxime 3-Bromobenzaldehyde->3-Bromobenzaldehyde_Oxime 1. NH2OH·HCl, NaOAc 2. Ethanol/Water, RT Hydroxylamine_HCl NH2OH·HCl Hydroxylamine_HCl->3-Bromobenzaldehyde_Oxime This compound This compound 3-Bromobenzaldehyde_Oxime->this compound 1. CuI, Base 2. Acetylene Source 3. Solvent, RT or Heat Acetylene_Source Acetylene Source (e.g., Ethynyltrimethylsilane) Acetylene_Source->this compound Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: Reagents & Glassware Setup Assemble Dry Glassware under Inert Atmosphere Start->Setup Reagents Weigh & Dissolve 3-Bromobenzaldehyde Oxime & Catalyst Setup->Reagents Addition Add Solvent, Base, & Acetylene Source Reagents->Addition Stirring Stir at RT or Heat (Monitor by TLC) Addition->Stirring Deprotection Deprotection (if needed) with TBAF Stirring->Deprotection Quench Quench with Water Deprotection->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Dry, Concentrate, & Purify by Column Chromatography Extraction->Purification Product Final Product: This compound Purification->Product

Green Synthesis of Isoxazole Derivatives in Aqueous Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged heterocyclic motif integral to a wide array of pharmaceuticals and biologically active compounds.[1][2][3] Traditional synthetic routes towards these valuable molecules often involve hazardous organic solvents, harsh reaction conditions, and toxic reagents, presenting significant environmental and safety concerns.[1] In alignment with the principles of green chemistry, a paradigm shift towards methodologies that utilize aqueous media, enhance energy efficiency, and improve atom economy has gained considerable momentum.[1][2]

This document provides detailed application notes and experimental protocols for the green synthesis of isoxazole derivatives, with a specific focus on methods employing water as the reaction medium. These protocols offer environmentally benign alternatives that are often characterized by mild reaction conditions, high yields, and simplified work-up procedures.[2][4][5][6] The integration of techniques such as ultrasound irradiation further accelerates reaction rates and enhances overall efficiency.[1][7]

Application Notes

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering advantages in terms of cost, safety, and environmental impact.[2] The synthesis of isoxazole derivatives in aqueous media can be broadly categorized into several approaches, including catalyst-free methods, reactions promoted by benign catalysts, and energy-efficient techniques like ultrasound-assisted synthesis.

Catalyst-Free Synthesis: A notable green approach involves the direct reaction of starting materials in water without the need for a catalyst. For instance, 5-arylisoxazole derivatives can be synthesized from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride in water, offering high yields and a simple work-up.[2][4][5][6] Similarly, 3,4-disubstituted isoxazol-5(4H)-ones can be prepared through a one-pot, three-component reaction of an aromatic aldehyde, a β-ketoester, and hydroxylamine hydrochloride in water without any catalyst.[1]

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a powerful tool for accelerating organic reactions.[1][7] Ultrasound irradiation promotes chemical transformations through acoustic cavitation, creating localized high-pressure and high-temperature zones that can significantly enhance reaction rates and yields.[1] This technique has been successfully applied to the synthesis of various isoxazole derivatives in aqueous media, often leading to shorter reaction times and milder conditions compared to conventional heating.[7] For example, the synthesis of 3,4-disubstituted isoxazole-5(4H)-ones can be efficiently achieved under ultrasonic irradiation at room temperature.[7]

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. When conducted in aqueous media, MCRs represent a particularly green synthetic strategy. The synthesis of 4-arylidene-isoxazole-5(4H)-ones from aromatic aldehydes, β-ketoesters, and hydroxylamine hydrochloride in water is a prime example of a green MCR.[8]

Comparative Data of Green Synthesis Methods

The following table summarizes quantitative data from various green synthesis protocols for isoxazole derivatives in aqueous media, allowing for easy comparison of their efficiency.

Isoxazole DerivativeMethodCatalystSolventReaction TimeTemperatureYield (%)Reference
5-Aryl-isoxazolesConventional HeatingNoneWater2 h50 °C85-95[2][5][6]
3-Methyl-4-(arylmethylene)isoxazol-5(4H)-onesUltrasound-AssistedPyruvic Acid (5 mol%)WaterNot SpecifiedNot Specified73-92[7]
3,4-Disubstituted isoxazole-5(4H)-onesUltrasound-AssistedFe2O3 NPs (10 mol%)Water20-35 minRoom Temp.84-91[7]
4-Arylidene-isoxazole-5(4H)-onesNatural SunlightNoneWater17-40 minAmbient89-97[8]
3-Methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-oneUltrasound-AssistedVitamin B1 (0.1 mmol)Water30 min20 °CNot Specified[1]
3,5-DimethylisoxazoleUltrasound-AssistedNoneWater10 minRoom Temp.Not Specified[7]

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of 5-Arylisoxazole Derivatives in Aqueous Media

This protocol describes the synthesis of 5-arylisoxazole derivatives from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride in water.[2][5][6]

Materials:

  • 3-(Dimethylamino)-1-arylprop-2-en-1-one (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Water (5 mL)

  • 25-mL round-bottom flask

  • Magnetic stirrer and hotplate

  • Suction filtration apparatus

Procedure:

  • To a 25-mL round-bottom flask, add 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol), and water (5 mL).

  • Stir the mixture at 50 °C for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the resulting precipitate by suction filtration. The product is generally obtained in high purity without the need for further purification.

Protocol 2: Ultrasound-Assisted, Vitamin B1-Catalyzed Synthesis of 3-Methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one

This protocol details a green, metal-free, three-component synthesis of an isoxazole derivative using a biocompatible catalyst and ultrasound irradiation.[1]

Materials:

  • 2-Methoxybenzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Vitamin B1 (Thiamine hydrochloride) (0.1 mmol)

  • Deionized water (10 mL)

  • 50 mL round-bottom flask

  • Ultrasonic bath (e.g., 40 kHz, 300 W)

  • Thin-layer chromatography (TLC) apparatus

  • Vacuum filtration apparatus

  • Ethanol (for recrystallization)

Procedure:

  • In a 50 mL round-bottom flask, combine 2-methoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and vitamin B1 (0.1 mmol) in 10 mL of deionized water.

  • Place the flask in an ultrasonic bath, ensuring the water level in the bath is the same as the level of the reaction mixture.

  • Irradiate the mixture with ultrasound at 20°C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 3-methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one.

Protocol 3: Sunlight-Promoted, Catalyst-Free Synthesis of 4-Arylidene-isoxazole-5(4H)-ones

This protocol outlines an exceptionally green method that utilizes natural sunlight as an energy source for the three-component synthesis of isoxazol-5(4H)-ones in water.[8]

Materials:

  • Aromatic or heteroaromatic aldehyde (1 mmol)

  • β-ketoester (ethyl acetoacetate or ethyl benzoylacetate) (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Water

  • Reaction vessel (e.g., round-bottom flask)

Procedure:

  • In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), β-ketoester (1 mmol), and hydroxylamine hydrochloride (1 mmol) in water.

  • Expose the reaction mixture to natural sunlight. The reaction is typically complete within 17-40 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated by simple filtration.

Visualizations

experimental_workflow_protocol_1 start Start reactants Combine: - 3-(Dimethylamino)-1-arylprop-2-en-1-one - Hydroxylamine hydrochloride - Water start->reactants reaction Stir at 50 °C for 2 hours reactants->reaction cooling Cool to Room Temperature reaction->cooling filtration Suction Filtration cooling->filtration product Pure 5-Arylisoxazole Derivative filtration->product experimental_workflow_protocol_2 start Start reactants Combine: - Aldehyde, Ethyl Acetoacetate - Hydroxylamine HCl, Vitamin B1 - Deionized Water start->reactants ultrasound Ultrasound Irradiation (20 °C, 30 min) reactants->ultrasound monitoring Monitor by TLC ultrasound->monitoring filtration Vacuum Filtration monitoring->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization product Pure Isoxazol-5(4H)-one recrystallization->product reaction_logic cluster_reactants Starting Materials cluster_conditions Green Conditions aldehyde Aldehyde aqueous_medium Aqueous Medium aldehyde->aqueous_medium ketoester β-Ketoester ketoester->aqueous_medium hydroxylamine Hydroxylamine hydroxylamine->aqueous_medium catalyst Catalyst-Free or Benign Catalyst aqueous_medium->catalyst energy Ultrasound or Sunlight aqueous_medium->energy product Isoxazole Derivative catalyst->product energy->product

References

Application Notes & Protocols: Ultrasound-Assisted Synthesis of 5-Arylisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazoles represent a critical class of heterocyclic compounds that are integral to the development of pharmaceuticals, advanced materials, and agrochemicals.[1][2] Traditional synthetic routes towards these valuable scaffolds often grapple with challenges such as prolonged reaction times, harsh reaction conditions, and the use of hazardous solvents and catalysts.[1][3] In alignment with the principles of green chemistry, ultrasound-assisted synthesis has emerged as a powerful and efficient alternative.[1][3] This sonochemical approach leverages the phenomenon of acoustic cavitation to dramatically accelerate reaction rates, enhance yields, and promote milder reaction conditions, thereby offering a sustainable and effective pathway for the synthesis of 5-arylisoxazoles and their derivatives.[1][4][5]

The mechanism of sonochemistry involves the formation, growth, and implosive collapse of microscopic bubbles in a liquid medium, which generates localized hot spots of intense temperature and pressure.[3] This energy input significantly enhances mass transfer and initiates chemical reactions that may be sluggish under conventional heating.[3] These application notes provide detailed protocols for the synthesis of 5-arylisoxazoles, leveraging the benefits of ultrasonic irradiation.

Key Advantages of Ultrasound-Assisted Synthesis

  • Accelerated Reaction Times: Reactions that typically require several hours under conventional heating can often be completed in minutes.[1][2][6]

  • Increased Yields: Sonication frequently leads to higher product yields compared to silent (non-sonicated) reactions.[2][6]

  • Milder Reaction Conditions: Many reactions can be conducted at room temperature or slightly elevated temperatures, avoiding the need for high-energy inputs.[1][4]

  • Greener Chemistry: The use of aqueous media or reduced volumes of organic solvents is often possible, contributing to more environmentally benign processes.[1][7]

  • Operational Simplicity: The experimental setup is straightforward, and the work-up procedures are often simplified.[1][4]

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of 5-Arylisoxazoles

This protocol outlines a straightforward and efficient catalyst-free method for the synthesis of 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride under ultrasonic irradiation.[2][6] This approach is noted for its mild conditions, high yields, and simple work-up procedure.[6]

Reactants:

  • 3-(Dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol)

  • Hydroxylamine hydrochloride (1.0 mmol)

  • Ethanol (as solvent)

Procedure:

  • In a suitable reaction vessel, dissolve 3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol) and hydroxylamine hydrochloride (1.0 mmol) in ethanol.

  • Place the vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at room temperature for 30-45 minutes.[2][6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by simple recrystallization.[6]

Quantitative Data Summary:

Aryl Substituent (Ar)Reaction Time (min)Yield (%) under UltrasoundYield (%) without Ultrasound (Stirring at RT)Reference
Phenyl459680[2][6]
4-Methylphenyl309578[2][6]
4-Methoxyphenyl309275[2][6]
4-Chlorophenyl459376[2][6]
4-Nitrophenyl458456[2][6]
Protocol 2: One-Pot, Three-Component Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones

This protocol details a one-pot, three-component reaction for the synthesis of isoxazol-5(4H)-one derivatives under ultrasonic irradiation, which is a versatile method for generating a library of compounds.[1][8]

Reactants:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Pyridine (catalyst, if used)

  • Itaconic acid (catalyst, if used)[8]

  • Aqueous medium or ethanol

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and the chosen catalyst in the selected solvent.

  • Submerge the flask in an ultrasonic bath.

  • Irradiate the mixture at a specified temperature (e.g., 50 °C) for the indicated time (see table below).[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • Wash the solid product with cold water or ethanol and recrystallize from a suitable solvent if necessary.[3]

Quantitative Data Summary:

AldehydeCatalystSolventTime (min)Temperature (°C)Yield (%)Reference
BenzaldehydePyridineWater30-90Room Temp.51-96[1]
4-NitrobenzaldehydePyridineWater30-90Room Temp.51-96[1]
Various AldehydesItaconic Acid (5 mol%)Water155095[1][8]
Various AldehydesFe3O4@MAP-SO3HEthanol-Water (1:3)20Room Temp.up to 92[1]

Visualizations

Experimental Workflow for Ultrasound-Assisted Synthesis

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Ultrasonic Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants Combine Reactants: - Aldehyde/Enone - Hydroxylamine HCl - Solvent - (Catalyst) ultrasound Ultrasonic Irradiation (Specified Time & Temperature) reactants->ultrasound monitoring Monitor Reaction (TLC) ultrasound->monitoring isolation Product Isolation (Filtration/Extraction) monitoring->isolation purification Purification (Recrystallization/Chromatography) isolation->purification product Pure 5-Arylisoxazole purification->product

Caption: General experimental workflow for the ultrasound-assisted synthesis of 5-arylisoxazoles.

Logical Relationship of Sonochemical Synthesis

sonochemistry_logic cluster_outcomes Reaction Outcomes ultrasound Ultrasonic Waves (>20 kHz) cavitation Acoustic Cavitation (Bubble Formation & Collapse) ultrasound->cavitation hotspots Localized Hot Spots (High T & P) cavitation->hotspots acceleration Accelerated Reaction Rates hotspots->acceleration yields Increased Yields hotspots->yields conditions Milder Conditions hotspots->conditions

Caption: The principle of ultrasound-assisted synthesis leading to enhanced reaction outcomes.

References

Application Note and Protocol: Purification of 5-(3-Bromophenyl)isoxazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(3-Bromophenyl)isoxazole is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The isoxazole core is a key structural motif in numerous biologically active molecules. Following its synthesis, effective purification is crucial to isolate the target compound from unreacted starting materials, byproducts, and other impurities. Column chromatography is a standard and highly effective method for the purification of such organic compounds. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Data Presentation

The following tables summarize the key materials and parameters for the successful column chromatography purification of this compound.

Table 1: Materials and Equipment

ItemSpecification
Stationary PhaseSilica Gel (60-120 mesh or 100-200 mesh)
Mobile Phase Solventsn-Hexane (ACS grade), Ethyl Acetate (ACS grade)
Crude MaterialSynthesized this compound
Chromatography ColumnGlass, appropriate size for the scale of purification
Collection VesselsTest tubes or flasks
Analytical TechniqueThin-Layer Chromatography (TLC) plates (silica gel coated)
VisualizationUV lamp (254 nm)
Solvent RemovalRotary Evaporator

Table 2: Chromatographic Parameters

ParameterRecommended Value/Range
Stationary Phase
AdsorbentSilica Gel
Mesh Size60-120 or 100-200
Mobile Phase (Eluent)
Solvent Systemn-Hexane / Ethyl Acetate
Initial Eluent Composition95:5 (v/v) n-Hexane : Ethyl Acetate
Gradient ElutionGradually increase the polarity by increasing the proportion of Ethyl Acetate (e.g., 90:10, 85:15)
Sample Loading
MethodDry Loading (preferred)
Detection
MethodThin-Layer Chromatography (TLC) with UV visualization

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound.

1. Preparation of the Mobile Phase

  • Prepare a series of mobile phase mixtures with varying ratios of n-Hexane and Ethyl Acetate (e.g., 95:5, 90:10, 85:15 v/v).

  • Ensure the solvents are thoroughly mixed.

2. Thin-Layer Chromatography (TLC) Analysis of Crude Product

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plate using different ratios of the n-Hexane/Ethyl Acetate mobile phase to determine the optimal solvent system for separation. The ideal system will show good separation between the desired product spot and impurities.

3. Column Packing

  • Select a glass chromatography column of an appropriate size for the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 n-Hexane/Ethyl Acetate).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase during sample and solvent addition.

  • Equilibrate the column by passing several column volumes of the initial mobile phase through it until the packing is stable.

4. Sample Loading

  • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully apply it to the top of the column using a pipette.

5. Elution and Fraction Collection

  • Begin the elution process by adding the initial mobile phase (e.g., 95:5 n-Hexane/Ethyl Acetate) to the top of the column.

  • Maintain a constant flow of the eluent through the column.

  • Collect the eluate in a series of labeled test tubes or flasks (fractions).

  • Monitor the separation by collecting small spots from the outflow and analyzing them by TLC.

  • If the desired product does not elute with the initial solvent system, gradually increase the polarity of the mobile phase by using pre-prepared mixtures with a higher concentration of ethyl acetate (e.g., 90:10, then 85:15). This is known as gradient elution.

6. Post-Chromatography Work-up

  • Analyze all collected fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Determine the yield and assess the purity of the final product using analytical methods such as NMR, HPLC, or melting point analysis. The melting point of this compound is reported to be 66 °C.[1]

Mandatory Visualization

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification prep_mobile_phase Prepare Mobile Phase (Hexane/Ethyl Acetate) prep_tlc TLC Analysis of Crude Product prep_mobile_phase->prep_tlc prep_column Pack Chromatography Column (Silica Gel) prep_tlc->prep_column load_sample Load Crude Sample (Dry Loading) prep_column->load_sample elute Elute with Mobile Phase (Gradient) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions remove_solvent Remove Solvent (Rotary Evaporator) pool_fractions->remove_solvent final_product Purified this compound remove_solvent->final_product

Caption: Workflow for the purification of this compound.

References

Application of 5-(3-Bromophenyl)isoxazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. The incorporation of a 5-(3-Bromophenyl) group into the isoxazole ring presents a unique pharmacophore with potential applications in various therapeutic areas, including oncology, inflammation, and infectious diseases. The bromine atom can serve as a key interaction point with biological targets and as a handle for further synthetic modifications.

While extensive research on the specific molecule 5-(3-Bromophenyl)isoxazole is limited in publicly available literature, its structural analogs and the broader class of bromophenyl-substituted isoxazoles have demonstrated significant biological activities. These notes provide an overview of the potential applications of this compound as a foundational scaffold, supported by data from closely related compounds and detailed experimental protocols for its evaluation.

Potential Therapeutic Applications and Supporting Data

The isoxazole ring system is a versatile scaffold that has been incorporated into a wide range of biologically active molecules. The presence of the 3-bromophenyl substituent can influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its therapeutic efficacy.

Anticancer Activity

Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [1]

Compound IDR-group (on N-aryl)Cancer Cell LinePercent Growth Inhibition (PGI) at 10µM
4a 4-FluoroUO-31 (Renal Cancer)26.68
4b 4-ChloroUO-31 (Renal Cancer)31.14
4e 2-ChloroSNB-75 (CNS Cancer)41.25
4f 2-MethylUO-31 (Renal Cancer)37.17
4h 2,4-DimethylUO-31 (Renal Cancer)36.57
4i 2,6-DimethylSNB-75 (CNS Cancer)38.94
4j 3-Chloro-4-fluoroUO-31 (Renal Cancer)33.43

Data extracted from Molecules 2023, 28(19), 6936.[1]

The data suggests that the 5-(3-bromophenyl) scaffold, when appropriately substituted, can exhibit significant growth inhibitory effects on various cancer cell lines. The mechanism of action for some isoxazole derivatives has been linked to the inhibition of tubulin polymerization.

Anti-inflammatory Activity

Isoxazole derivatives have been widely investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. While specific IC50 values for this compound are not available, related bromophenyl-containing isoxazole derivatives have shown potent anti-inflammatory effects.

Antimicrobial Activity

The isoxazole nucleus is present in several clinically used antimicrobial agents. Derivatives of this compound could be explored for their potential as antibacterial and antifungal agents. The evaluation of antimicrobial activity is typically performed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microorganisms.

Experimental Protocols

Synthesis of this compound Derivatives

A general and common method for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of a chalcone derivative with hydroxylamine hydrochloride.

Protocol: Synthesis of a this compound Derivative from a Chalcone

  • Chalcone Synthesis:

    • Dissolve 1 equivalent of 3-bromoacetophenone and 1 equivalent of a substituted aromatic aldehyde in ethanol.

    • Add an aqueous solution of sodium hydroxide (2-3 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated chalcone, wash with water, and dry. Recrystallize from a suitable solvent if necessary.

  • Isoxazole Formation:

    • Reflux a mixture of the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in glacial acetic acid for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated solid, wash thoroughly with water to remove acetic acid, and dry.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol: MTT Assay [2][3]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[4][5]

Protocol: Carrageenan-Induced Paw Edema in Rats [4][5]

  • Animals:

    • Use adult Wistar rats (150-200 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6 per group):

      • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.).

      • Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

      • Group III-V: Test compound at different doses (e.g., 10, 20, 50 mg/kg, p.o.).

    • Administer the vehicle, standard drug, or test compound orally 1 hour before carrageenan injection.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualizations

Signaling Pathway

G cluster_0 Cellular Stress / Pro-inflammatory Stimuli cluster_1 MAPK Cascade cluster_2 Downstream Effects cluster_3 Therapeutic Intervention Stimuli e.g., UV, Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors InflammatoryResponse Inflammatory Response (e.g., Cytokine Production) TranscriptionFactors->InflammatoryResponse Isoxazole Isoxazole Derivative Isoxazole->p38 Inhibition

Caption: Potential mechanism of anti-inflammatory action of isoxazole derivatives via inhibition of the p38 MAPK signaling pathway.

Experimental Workflow

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization start Starting Materials (3-Bromoacetophenone, Aldehyde) chalcone Chalcone Synthesis start->chalcone isoxazole Isoxazole Formation chalcone->isoxazole purification Purification & Characterization (NMR, Mass Spec) isoxazole->purification in_vitro In Vitro Assays (Anticancer, Anti-inflammatory, Antimicrobial) purification->in_vitro in_vivo In Vivo Models (e.g., Xenograft, Paw Edema) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vivo->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is sparse, the demonstrated activities of its structural analogs strongly support its potential in medicinal chemistry. The provided protocols offer a starting point for the synthesis and evaluation of new derivatives based on this promising core structure. Further investigation into the synthesis of a focused library of this compound derivatives and their systematic biological screening is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols: 5-(3-Bromophenyl)isoxazole as a Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the 5-(3-bromophenyl)isoxazole scaffold in drug discovery programs. The isoxazole ring is a privileged heterocyclic motif known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The presence of a 3-bromophenyl substituent at the 5-position offers a valuable synthetic handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties.

While extensive research on this compound itself is limited, data from structurally related compounds, such as other bromophenyl-substituted heterocycles and various isoxazole derivatives, suggest promising therapeutic potential.[4][5][6] This document outlines potential applications, synthetic protocols, and biological evaluation methods to guide the investigation of novel drug candidates based on this scaffold.

Potential Therapeutic Applications

The this compound scaffold is a promising starting point for the development of novel therapeutics in several key areas:

  • Oncology: Isoxazole derivatives have been identified as inhibitors of critical cancer-related targets, including Heat Shock Protein 90 (HSP90) and various kinases.[5][7] The 5-(3-bromophenyl) moiety can be functionalized to target specific pockets in these enzymes. Related bromophenyl-triazole compounds have demonstrated significant growth inhibition against a panel of cancer cell lines.[4][8]

  • Inflammation: A number of isoxazole-containing molecules act as potent anti-inflammatory agents, notably through the inhibition of cyclooxygenase (COX) enzymes.[9][10][11] The structural features of this compound make it a candidate for development into novel COX inhibitors.

  • Infectious Diseases: The isoxazole nucleus is present in several approved antibacterial drugs.[12] Derivatives of this compound could be synthesized and screened for activity against a range of bacterial and fungal pathogens.

Data on Related Compounds

To illustrate the potential of this scaffold, the following table summarizes biological data for structurally related isoxazole and bromophenyl derivatives.

Compound ClassRepresentative Compound/DerivativeTarget/AssayActivity MetricValueReference
Bromophenyl-triazole5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amineCNS Cancer Cell Line (SNB-75)% Growth Inhibition (at 10 µM)38.94%[4][8]
Bromophenyl-triazole5-(3-Bromophenyl)-N-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-amineCNS Cancer Cell Line (SNB-75)% Growth Inhibition (at 10 µM)41.25%[4][8]
Bromophenyl-isoxazoleMethyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylateCyclooxygenase-1 (COX-1)IC500.8 µM[6]
Bromophenyl-isoxazoleMethyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylateStaphylococcus aureusMinimum Inhibitory Concentration (MIC)8 µg/mL[6]
Isoxazole DerivativeNVP-AUY922 (HSP90 Inhibitor)Human Lung Cancer (H3122) XenograftTumor Growth InhibitionSignificant[5]
Isoxazole Derivative3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazoleCyclooxygenase-2 (COX-2)Enzyme InhibitionSignificant[10]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of derivatives based on the this compound scaffold.

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for synthesizing 3,5-disubstituted isoxazoles from chalcones, which can be adapted for the synthesis of derivatives of this compound.[13][14]

Step 1: Synthesis of (E)-1-(Aryl)-3-(3-bromophenyl)prop-2-en-1-one (Chalcone Intermediate)

  • To a solution of 3-bromobenzaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure chalcone.

Step 2: Cyclization to form the Isoxazole Ring

  • Dissolve the synthesized chalcone (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and an aqueous solution of potassium hydroxide (2.0 eq).[3]

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • After cooling, pour the mixture into crushed ice and acidify with dilute HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-(3-bromophenyl)-3-(aryl)isoxazole derivative.

Step 3: Suzuki Cross-Coupling for C-5 Position Modification (Example)

  • In a reaction vessel, combine the this compound derivative (1.0 eq), a boronic acid or ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of toluene, ethanol, and water (4:1:1) as the solvent.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction at 90-100 °C for 12-24 hours, monitoring by TLC.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

G cluster_synthesis Synthetic Workflow 3-Bromobenzaldehyde 3-Bromobenzaldehyde Chalcone Formation Chalcone Formation 3-Bromobenzaldehyde->Chalcone Formation Substituted Acetophenone Substituted Acetophenone Substituted Acetophenone->Chalcone Formation Chalcone Intermediate Chalcone Intermediate Chalcone Formation->Chalcone Intermediate Cyclization Cyclization Chalcone Intermediate->Cyclization Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Cyclization This compound Scaffold This compound Scaffold Cyclization->this compound Scaffold Suzuki Coupling Suzuki Coupling This compound Scaffold->Suzuki Coupling Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Suzuki Coupling Final Derivative Library Final Derivative Library Suzuki Coupling->Final Derivative Library

Synthetic workflow for this compound derivatives.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is for evaluating the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., SNB-75, MCF-7, HCT-116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is to assess the anti-inflammatory potential of the compounds by measuring their ability to inhibit COX enzymes.

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a Tris-HCl buffer (100 mM, pH 8.0) containing hematin and EDTA.

  • Compound Incubation: In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Prostaglandin Measurement: Incubate for a defined period (e.g., 10 minutes) and then stop the reaction. Measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

G cluster_bioassay Biological Evaluation Workflow Synthesized Library Synthesized Library Primary Screening Primary Screening Synthesized Library->Primary Screening Anticancer Assay (MTT) Anticancer Assay (MTT) Primary Screening->Anticancer Assay (MTT) Anti-inflammatory Assay (COX) Anti-inflammatory Assay (COX) Primary Screening->Anti-inflammatory Assay (COX) Hit Identification Hit Identification Anticancer Assay (MTT)->Hit Identification Anti-inflammatory Assay (COX)->Hit Identification Secondary Assays Secondary Assays Hit Identification->Secondary Assays Dose-Response & IC50 Dose-Response & IC50 Secondary Assays->Dose-Response & IC50 Mechanism of Action Studies Mechanism of Action Studies Secondary Assays->Mechanism of Action Studies Lead Optimization Lead Optimization Dose-Response & IC50->Lead Optimization Mechanism of Action Studies->Lead Optimization

Workflow for biological evaluation of new derivatives.

Potential Signaling Pathways to Investigate

Based on the known activities of isoxazole derivatives, the following signaling pathways are pertinent for mechanism of action studies.

HSP90 Chaperone Pathway in Cancer

HSP90 is a molecular chaperone responsible for the conformational maturation and stability of numerous client proteins, many of which are oncoproteins critical for cancer cell growth and survival.[5][7] Inhibition of HSP90 leads to the degradation of these client proteins, disrupting multiple oncogenic pathways simultaneously.

G Isoxazole Derivative Isoxazole Derivative HSP90 HSP90 Isoxazole Derivative->HSP90 Inhibition Client Oncoproteins (e.g., Akt, Raf, HER2) Client Oncoproteins (e.g., Akt, Raf, HER2) HSP90->Client Oncoproteins (e.g., Akt, Raf, HER2) Chaperones Ubiquitin-Proteasome System Ubiquitin-Proteasome System Client Oncoproteins (e.g., Akt, Raf, HER2)->Ubiquitin-Proteasome System Unfolded proteins Protein Degradation Protein Degradation Ubiquitin-Proteasome System->Protein Degradation Apoptosis Apoptosis Protein Degradation->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Protein Degradation->Cell Cycle Arrest

Inhibition of the HSP90 signaling pathway by isoxazole derivatives.
COX Pathway in Inflammation

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[10] Isoxazole derivatives can act as inhibitors of COX-1 and/or COX-2, thereby reducing prostaglandin production and alleviating inflammatory responses.

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->COX-1 / COX-2 Inhibition

Inhibition of the COX pathway by isoxazole derivatives.

References

Application Notes and Protocols for N-O Bond Formation in Isoxazole Ring Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoxazole ring is a fundamental five-membered heterocycle that constitutes the core structure of numerous pharmaceuticals, including the anti-inflammatory drug valdecoxib and the antibiotic sulfamethoxazole.[1][2] The formation of the characteristic N-O bond is the critical step in its synthesis. The two most prevalent and powerful strategies for constructing the isoxazole scaffold are the [3+2] cycloaddition between a nitrile oxide and an alkyne (or alkene) and the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[3][4]

This document provides detailed application notes and experimental protocols for these key methods, tailored for researchers, scientists, and professionals in drug development.

Method 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides

Application Note:

The Huisgen 1,3-dipolar cycloaddition is a versatile and widely used method for forming the isoxazole ring.[3] It involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne. A significant advantage of this method is the ability to generate the unstable nitrile oxide in situ from stable precursors like aldoximes, primary nitro compounds, or hydroximoyl chlorides, which enhances safety and operational simplicity.[3][5]

The regioselectivity of the cycloaddition—determining whether a 3,4- or 3,5-disubstituted isoxazole is formed—is a key consideration. For terminal alkynes, the reaction generally favors the formation of the 3,5-disubstituted isomer.[6] The use of copper(I) catalysts can significantly enhance this regioselectivity and accelerate the reaction, a key feature of "click chemistry".[6][7] Conversely, specific strategies, such as using enamines as dipolarophiles, can be employed to selectively synthesize 3,4-disubstituted isoxazoles.[6]

Experimental Workflow: 1,3-Dipolar Cycloaddition

Aldoxime Aldoxime NitrileOxide Nitrile Oxide Aldoxime->NitrileOxide Oxidant (e.g., NCS, Oxone®) Isoxazole Isoxazole Ring NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne Alkyne->Isoxazole Cu(I) Catalyst (optional)

Caption: Workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a one-pot, three-step procedure for synthesizing 3,5-disubstituted isoxazoles from aldoximes and terminal acetylenes using a copper(I) catalyst.[8]

Methodology:

  • Chlorination: To a solution of the chosen aldoxime (1.0 mmol) in N,N-dimethylformamide (DMF, 3 mL), add N-chlorosuccinimide (NCS, 1.0 mmol) in portions over 15 minutes. Stir the mixture at room temperature.

  • Cycloaddition: After 15 minutes, add the terminal alkyne (1.1 mmol) to the reaction mixture, followed by copper(I) iodide (CuI, 0.05 mmol), and triethylamine (Et₃N, 1.5 mmol).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 3,5-disubstituted isoxazole.

Quantitative Data: Copper(I)-Catalyzed Synthesis

EntryAldoximeAlkyneTime (h)Yield (%)
1Benzaldehyde OximePhenylacetylene195
24-Methoxybenzaldehyde OximePhenylacetylene198
3Benzaldehyde Oxime1-Octyne285
44-Chlorobenzaldehyde Oxime1-Heptyne291
5Benzaldehyde OximePropargyl Alcohol378
Data adapted from representative copper-catalyzed cycloaddition reactions.[8]

Method 2: Cyclocondensation of β-Dicarbonyl Compounds with Hydroxylamine

Application Note:

The classical Claisen synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[2] While this method utilizes readily available starting materials, its application to unsymmetrical β-diketones often leads to poor regioselectivity, yielding a mixture of isoxazole isomers that can be difficult to separate.[2][3]

Modern advancements have significantly improved regiochemical control. By using β-enamino diketones as substrates, the reaction outcome can be precisely directed by tuning the reaction conditions, such as the choice of solvent and the use of a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂).[6][9] This allows for the selective synthesis of 3,4-disubstituted, 4,5-disubstituted, or 3,4,5-trisubstituted isoxazoles from the same precursor, making it a powerful and flexible strategy.[2][9]

Experimental Workflow: Cyclocondensation

Diketone β-Enamino Diketone Isoxazole Regioisomeric Isoxazole Diketone->Isoxazole Hydroxylamine Hydroxylamine (NH₂OH·HCl) Hydroxylamine->Isoxazole Conditions Solvent Lewis Acid (BF₃) Base (Pyridine) Conditions->Isoxazole Cyclocondensation

Caption: Workflow for regioselective isoxazole synthesis via cyclocondensation.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones

This protocol details the synthesis of a 3,4-disubstituted isoxazole, where regioselectivity is controlled by a Lewis acid.[6][9]

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) in acetonitrile (4 mL).

  • Base Addition: Add pyridine (0.7 mmol, 1.4 equiv.) to the solution.

  • Lewis Acid Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor for completion by TLC (typically 1-4 hours).

  • Work-up: Once the reaction is complete, quench by adding water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford the pure 3,4-disubstituted isoxazole.

Quantitative Data: Regiocontrol in Cyclocondensation

EntrySubstrateSolventAdditiveTemp (°C)Product Ratio (4,5- : 3,4-isomer)Total Yield (%)
11aEtOH-Reflux75 : 2585
21aMeCNPyridineRT40 : 6078
31aMeCNPyridine + BF₃·OEt₂RT10 : 9079
41bEtOH-Reflux80 : 2082
51bMeCNPyridine + BF₃·OEt₂RT8 : 9281
Data adapted from a study on the regioselective synthesis from β-enamino diketones, where 1a and 1b are different substrates.[6][9] This table illustrates how changing from refluxing ethanol to a Lewis acid system in acetonitrile at room temperature dramatically inverts the regioselectivity in favor of the 3,4-disubstituted product.

References

Application Note: A Scalable Synthesis of 5-(3-Bromophenyl)isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are pivotal structural motifs in medicinal chemistry, appearing in a wide array of therapeutic agents due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The 5-(3-bromophenyl)isoxazole core, in particular, serves as a valuable intermediate for the synthesis of more complex molecules through cross-coupling reactions at the bromine-substituted position. Consequently, the development of a robust and scalable synthetic protocol for this intermediate is of significant interest to the drug development community.

This application note details a scalable, two-step synthesis of this compound. The methodology is based on the well-established Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydroxylamine. This approach is advantageous for its use of readily available starting materials, straightforward reaction conditions, and amenability to large-scale production. The protocol provided is intended to guide researchers in the efficient synthesis of this key building block.

Materials and Methods

Step 1: Synthesis of (E)-1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Intermediate)

The initial step involves the synthesis of an enaminone, a chalcone analog, via the condensation of 3-bromoacetophenone with Bredereck's reagent or a similar formylating agent. This intermediate is then directly used in the subsequent cyclization step.

Step 2: Synthesis of this compound

The crude chalcone intermediate is reacted with hydroxylamine hydrochloride in a suitable solvent, such as ethanol or acetic acid, to facilitate the formation of the isoxazole ring. The reaction proceeds via an initial condensation followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound

Materials:

  • 3-Bromoacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of the Chalcone Intermediate:

    • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromoacetophenone (100 g, 0.50 mol) and N,N-dimethylformamide dimethyl acetal (71.5 g, 0.60 mol).

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature. The crude (E)-1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one can be used directly in the next step or concentrated under reduced pressure to remove excess reagents.

  • Cyclization to form this compound:

    • To the crude chalcone intermediate, add ethanol (500 mL) and hydroxylamine hydrochloride (41.7 g, 0.60 mol).

    • Slowly add a solution of sodium hydroxide (24 g, 0.60 mol) in water (100 mL) to the reaction mixture while maintaining the temperature below 30 °C with an ice bath.

    • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Add water (500 mL) to the residue and extract the product with ethyl acetate (3 x 250 mL).

    • Combine the organic layers and wash with water (200 mL) and then with brine (200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the final product as a crystalline solid.

Data Presentation

Parameter3-BromoacetophenoneDMF-DMAHydroxylamine HClThis compound (Product)
Molecular Weight ( g/mol ) 199.04119.1669.49224.04
Molar Equivalents 1.01.21.2-
Quantity 100 g71.5 g41.7 g-
Moles 0.500.600.60-
Typical Yield (%) ---75-85%
Purity (by HPLC) >98%>98%>99%>98%

Experimental Workflow

Scale_up_Synthesis Start Start Materials: 3-Bromoacetophenone DMF-DMA Reaction1 Step 1: Chalcone Formation (Condensation) 80-90 °C, 4-6h Start->Reaction1 Intermediate Crude (E)-1-(3-bromophenyl)-3- (dimethylamino)prop-2-en-1-one Reaction1->Intermediate Reaction2 Step 2: Cyclization Room Temp, 12-16h Intermediate->Reaction2 Reagents2 Add: Hydroxylamine HCl Ethanol, NaOH(aq) Reagents2->Reaction2 Workup Work-up: Solvent Removal Aqueous Extraction (EtOAc) Reaction2->Workup Purification Purification: Recrystallization Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the scale-up synthesis of this compound.

Signaling Pathway Diagram

Reaction_Mechanism Reactants 3-Bromoacetophenone + DMF-DMA Condensation Claisen-Schmidt Condensation Reactants->Condensation Chalcone Enaminone Intermediate Condensation->Chalcone Addition Nucleophilic Addition Chalcone->Addition Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Addition Cyclization Intramolecular Cyclization & Dehydration Addition->Cyclization Isoxazole This compound Cyclization->Isoxazole

Caption: Logical pathway of the synthesis reaction.

Troubleshooting & Optimization

How to improve yield in 5-(3-Bromophenyl)isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 5-(3-Bromophenyl)isoxazole. This guide focuses on improving reaction yields and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound and other 3,5-disubstituted isoxazoles?

There are two primary and versatile methods for synthesizing the isoxazole core:

  • 1,3-Dipolar Cycloaddition: This is a powerful method involving the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[1][2] For this compound, this would involve the reaction between 3-bromobenzonitrile oxide and an acetylene equivalent.

  • Condensation from a Chalcone Intermediate: A widely used method involves the reaction of an α,β-unsaturated ketone (chalcone) with hydroxylamine.[1][3] The synthesis typically starts with the formation of a chalcone, which is then brominated and subsequently cyclized with hydroxylamine hydrochloride to form the 3,5-disubstituted isoxazole ring.[4][5]

Q2: How do reaction temperature and solvent choice impact the yield of the isoxazole synthesis?

Solvent and temperature are critical parameters that significantly influence the outcome of the reaction.[1]

  • Temperature: Optimizing the temperature is crucial for managing reaction kinetics. Excessively high temperatures can lead to the decomposition of reactants or intermediates and promote the formation of side products.[1] Conversely, temperatures that are too low may result in very slow or incomplete reactions.[1]

  • Solvent: The choice of solvent affects the solubility of reactants and can influence the reaction rate and regioselectivity, particularly in 1,3-dipolar cycloadditions.[1]

Q3: Can catalysts be used to improve the regioselectivity of the reaction?

Yes, catalysis can be employed to control which regioisomer is formed. For instance, in 1,3-dipolar cycloadditions, copper(I) and Ruthenium(II) catalysts have been used to promote the formation of specific isomers.[6] Copper(I)-catalyzed reactions, in particular, often favor the formation of 3,5-disubstituted isoxazoles.[6]

Troubleshooting Guide: Low Yields and Side Products

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using the 1,3-dipolar cycloaddition pathway.

Problem Potential Cause Recommended Solution(s)
Low Overall Yield Nitrile Oxide Dimerization: The in situ generated nitrile oxide is unstable and can rapidly dimerize to form a furoxan byproduct, which is a common cause of low yields.[1][6][7]1. Slow Addition: Add the nitrile oxide precursor (e.g., hydroximoyl chloride) slowly to the reaction mixture to keep its instantaneous concentration low, favoring the reaction with the alkyne.[1][6] 2. Optimize Temperature: Generate the nitrile oxide at a low temperature to reduce the rate of dimerization.[7] 3. Adjust Stoichiometry: Use a slight excess of the alkyne to better trap the nitrile oxide as it forms.[1]
Inefficient Nitrile Oxide Generation: The conversion of the precursor (e.g., aldoxime or hydroximoyl chloride) to the nitrile oxide is incomplete.1. Base Selection: Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for the substrate, pure, and used in the correct stoichiometric amount.[1][7] 2. Precursor Quality: Verify the purity and stability of the nitrile oxide precursor.[1]
Reactant Decomposition: Starting materials or intermediates may be degrading under the reaction conditions.1. Milder Conditions: Consider using a lower reaction temperature or a less aggressive base to prevent decomposition.[1]
Formation of Isomeric Byproducts Poor Regioselectivity: The 1,3-dipolar cycloaddition can sometimes yield a mixture of regioisomers (e.g., 3,4- and 3,5-disubstituted isoxazoles).[1][8]1. Substituent Effects: The electronic and steric properties of the substituents on both the nitrile oxide and the alkyne influence the regiochemical outcome.[6][7] 2. Catalysis: Employ catalysts like Copper(I) to favor the formation of the desired 3,5-disubstituted isomer.[6]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in isoxazole synthesis.

TroubleshootingWorkflow start Low Yield Observed check_side_products Analyze Crude Reaction Mixture (TLC, LC-MS) Identify Side Products start->check_side_products is_furoxan Is Furoxan Dimer the Major Byproduct? check_side_products->is_furoxan optimize_cycloaddition Optimize Cycloaddition Conditions is_furoxan->optimize_cycloaddition Yes check_precursor Is Starting Material (Precursor) Consumed? is_furoxan->check_precursor No furoxan_solutions Solutions: 1. Decrease temperature. 2. Add nitrile oxide precursor slowly. 3. Use slight excess of alkyne. optimize_cycloaddition->furoxan_solutions success Yield Improved furoxan_solutions->success optimize_generation Optimize Nitrile Oxide Generation check_precursor->optimize_generation No check_isomers Are Isomeric Products Formed? check_precursor->check_isomers Yes generation_solutions Solutions: 1. Check base quality/amount. 2. Verify precursor purity. 3. Screen different bases/solvents. optimize_generation->generation_solutions generation_solutions->success optimize_regio Optimize for Regioselectivity check_isomers->optimize_regio Yes check_isomers->success No regio_solutions Solutions: 1. Modify electronic/steric properties of substituents. 2. Introduce a catalyst (e.g., Cu(I)). optimize_regio->regio_solutions regio_solutions->success Chalcone_Pathway cluster_main Synthesis of this compound via Chalcone Route Chalcone 3-Bromochalcone BrominatedChalcone Dibrominated Chalcone Intermediate Chalcone->BrominatedChalcone + Br2 Ketoxime Ketoxime Intermediate BrominatedChalcone->Ketoxime + NH2OH·HCl Cyclized Cyclized Intermediate Ketoxime->Cyclized + Base (e.g., NaOH) Intramolecular Attack Product This compound Cyclized->Product Elimination Dipolar_Cycloaddition cluster_path 1,3-Dipolar Cycloaddition Pathway cluster_side Competing Side Reaction Aldoxime 3-Bromo-benzaldoxime (Precursor) NitrileOxide 3-Bromobenzonitrile Oxide (1,3-Dipole) Aldoxime->NitrileOxide Oxidation / Elimination (e.g., NCS, Base) TransitionState [3+2] Cycloaddition Transition State NitrileOxide->TransitionState Alkyne Alkyne (Dipolarophile) Alkyne->TransitionState Product This compound TransitionState->Product NitrileOxide_dimer1 Nitrile Oxide Furoxan Furoxan Byproduct (Dimer) NitrileOxide_dimer1->Furoxan Dimerization NitrileOxide_dimer2 Nitrile Oxide NitrileOxide_dimer2->Furoxan

References

Technical Support Center: Overcoming Low Yield in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of isoxazoles.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during isoxazole synthesis, focusing on the two primary synthetic routes: 1,3-dipolar cycloaddition and condensation of β-dicarbonyl compounds.

Low Yield in 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

Question: My 1,3-dipolar cycloaddition reaction is resulting in a low yield of the desired isoxazole. What are the common causes and how can I improve it?

Answer:

Low yields in this reaction are common and can often be attributed to several factors. The primary issues are inefficient generation of the nitrile oxide intermediate and the propensity of the nitrile oxide to dimerize into furoxan byproducts. Here is a step-by-step troubleshooting guide:

  • Inefficient Nitrile Oxide Generation: The in situ generation of nitrile oxide from precursors like aldoximes or hydroximoyl chlorides is a critical step.

    • Solution: Ensure the purity of your starting materials (aldoxime or hydroximoyl chloride). Optimize the choice and stoichiometry of the base (e.g., triethylamine, DIPEA) or oxidant (e.g., N-Chlorosuccinimide - NCS, Chloramine-T).[1][2] For aldoximes, a recently developed green protocol using NaCl/Oxone has shown good to excellent yields.

  • Nitrile Oxide Dimerization (Furoxan Formation): Nitrile oxides are unstable and can dimerize to form furoxans, a common side reaction that significantly lowers the yield of the desired isoxazole.[1]

    • Solution:

      • Slow Addition: Add the nitrile oxide precursor or the base slowly to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide, favoring the cycloaddition over dimerization.[1]

      • Excess Alkyne: Using a slight excess of the alkyne can help to trap the nitrile oxide as it is formed.[1]

      • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the cycloaddition. However, this may require longer reaction times.

  • Substrate Reactivity:

    • Solution: Electron-poor alkynes are generally more reactive towards nitrile oxides. If you are using an electron-rich alkyne, you may need to use more forcing conditions (e.g., higher temperature), but be mindful of the increased risk of side reactions. Steric hindrance on either the alkyne or the nitrile oxide precursor can also decrease the reaction rate.

  • Reaction Conditions:

    • Solution: The choice of solvent can be critical. Less polar solvents may be preferable in some cases. It is recommended to perform a solvent screen to identify the optimal medium for your specific substrates.

Low Yield in Condensation of β-Dicarbonyl Compounds with Hydroxylamine

Question: I am attempting to synthesize an isoxazole from a 1,3-diketone and hydroxylamine, but the yield is poor. What are the likely issues?

Answer:

This classical approach, known as the Claisen isoxazole synthesis, can suffer from low yields primarily due to poor regioselectivity and harsh reaction conditions leading to side products.

  • Poor Regioselectivity: Unsymmetrical 1,3-diketones can react with hydroxylamine to form a mixture of two regioisomeric isoxazoles, which can be difficult to separate and results in a lower yield of the desired product.

    • Solution:

      • Use of β-Enamino Diketones: A modern variation of this method involves the use of β-enamino diketones as substrates. The enamine group directs the initial attack of hydroxylamine, leading to the formation of a single major regioisomer with high selectivity.[3][4]

      • Solvent and Catalyst Control: The regioselectivity can be influenced by the choice of solvent and the use of a Lewis acid. For example, in the cyclocondensation of β-enamino diketones, polar protic solvents like ethanol may favor one isomer, while aprotic solvents like acetonitrile may favor another.[2] The addition of a Lewis acid, such as BF₃·OEt₂, can activate a carbonyl group and direct the regiochemistry.[2][3]

  • Harsh Reaction Conditions: Traditional protocols may require strong acids or bases and high temperatures, which can lead to decomposition of starting materials or products.

    • Solution: Explore milder reaction conditions. The use of β-enamino diketones often allows for reactions to proceed at room temperature.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I improve the regioselectivity of my isoxazole synthesis?

A1: For 1,3-dipolar cycloadditions, the use of copper(I) catalysts often provides high regioselectivity for 3,5-disubstituted isoxazoles.[2] For syntheses involving β-dicarbonyl compounds, using a β-enamino diketone precursor is a highly effective strategy for controlling regioselectivity.[3][4] Additionally, varying the solvent and employing a Lewis acid can help direct the reaction to the desired regioisomer.[2]

Q2: I am observing a significant amount of furoxan byproduct. How can I minimize this?

A2: Furoxan is formed from the dimerization of the nitrile oxide intermediate. To minimize its formation, maintain a low concentration of the nitrile oxide by slowly adding the precursor or base to the reaction mixture. Using a slight excess of the alkyne can also help to outcompete the dimerization reaction.[1]

Q3: What is the role of the base in isoxazole synthesis from hydroximoyl chlorides?

A3: The base, typically an organic amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial for the in situ generation of the nitrile oxide from the hydroximoyl chloride precursor. The choice and amount of base can significantly impact the reaction rate and the formation of side products.

Q4: Can reaction temperature be used to control the outcome of the reaction?

A4: Yes, temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also promote side reactions like nitrile oxide dimerization or decomposition of reactants. Conversely, lower temperatures can improve selectivity but may require longer reaction times. Optimization of the reaction temperature is often necessary to achieve the best balance between yield and reaction time.

Section 3: Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of Isoxazoles from Phenylacetylene and 2-Methylquinoline

EntryLewis Acid (equiv.)NaNO₂ (equiv.)SolventTemperature (°C)Yield (%)
1AlCl₃ (3)10DMAc9092
2None10DMAc900
3AlCl₃ (2)10DMAc9064
4AlCl₃ (3)5DMAc90Decreased
5FeCl₃ (3)10DMAc9045
6ZnCl₂ (3)10DMAc9032
7InCl₃ (3)10DMAc9025
8AlCl₃ (3)10DMSO9085
9AlCl₃ (3)10DMF9078
10AlCl₃ (3)10DMAc14021
11AlCl₃ (3)10DMAc (in air)90Decreased

Data adapted from a Lewis acid-promoted direct synthesis of isoxazole derivatives.[5]

Table 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole: Effect of BF₃·OEt₂ and Solvent

EntryBF₃·OEt₂ (equiv.)SolventRegioisomeric Ratio (4a:5a)Yield (%)
10.5MeCN50:5070
21.0MeCN60:4075
31.5MeCN75:2578
42.0MeCN90:1079
52.0EtOH40:6065

Data adapted from a study on the regioselective synthesis of isoxazoles from β-enamino diketones.[3]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed 1,3-Dipolar Cycloaddition

This protocol describes a general method for the synthesis of 3,5-disubstituted isoxazoles.

  • Reaction Setup: To a solution of the terminal alkyne (1.0 mmol) in a suitable solvent (e.g., t-BuOH/H₂O 1:1, 5 mL) in a round-bottom flask, add CuSO₄·5H₂O (0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%).

  • Nitrile Oxide Generation: In a separate flask, prepare a solution of the corresponding aldoxime (1.1 mmol) and a base (e.g., triethylamine, 1.2 mmol) in the same solvent.

  • Cycloaddition: Add the nitrile oxide solution dropwise to the alkyne solution at room temperature over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole from a β-Enamino Diketone

This method employs BF₃·OEt₂ to direct the regioselective cyclocondensation.[2]

  • Reactant Mixture: To a solution of the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (0.7 mmol, 1.4 equiv.).

  • Lewis Acid Addition: Cool the mixture in an ice bath and add BF₃·OEt₂ (1.0 mmol, 2.0 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired 3,4-disubstituted isoxazole.

Section 5: Visualizations

Low_Yield_Troubleshooting cluster_start cluster_synthesis_type cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_condensation β-Dicarbonyl Condensation cluster_solutions_cyclo Solutions cluster_solutions_conden Solutions start Low Isoxazole Yield synthesis_type Identify Synthesis Route start->synthesis_type check_nitrile_oxide Check Nitrile Oxide Generation synthesis_type->check_nitrile_oxide 1,3-Dipolar Cycloaddition check_regio Poor Regioselectivity? synthesis_type->check_regio β-Dicarbonyl Condensation check_dimerization Check for Furoxan Dimer check_nitrile_oxide->check_dimerization solution_no Optimize base/oxidant Ensure pure starting materials check_nitrile_oxide->solution_no check_reactivity Assess Substrate Reactivity check_dimerization->check_reactivity solution_dimer Slow addition of precursor Use excess alkyne Lower temperature check_dimerization->solution_dimer solution_reactivity Use electron-poor alkyne Consider catalyst check_reactivity->solution_reactivity check_conditions Harsh Reaction Conditions? check_regio->check_conditions solution_regio Use β-enamino diketone Solvent screen Add Lewis acid (BF₃·OEt₂) check_regio->solution_regio solution_conditions Use milder conditions (e.g., room temp.) check_conditions->solution_conditions

Caption: Troubleshooting workflow for low yield in isoxazole synthesis.

Regioselectivity_Control cluster_goal cluster_decision cluster_strategies Control Strategies cluster_outcome Expected Outcome goal Desired Regioisomer decision Unsymmetrical Precursors? goal->decision strategy1 Use β-Enamino Diketone decision->strategy1 Yes strategy2 Employ Catalyst (e.g., Cu(I)) strategy1->strategy2 strategy3 Solvent Screening strategy2->strategy3 strategy4 Use Lewis Acid (e.g., BF₃·OEt₂) strategy3->strategy4 outcome Single Major Regioisomer strategy4->outcome

Caption: Decision pathway for controlling regioselectivity in isoxazole synthesis.

References

Technical Support Center: Regioselectivity in Disubstituted Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in the synthesis of disubstituted isoxazoles.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?

A1: The Huisgen 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole due to both electronic and steric factors.[1] However, poor regioselectivity can occur. To enhance the formation of the 3,5-isomer, consider the following strategies:

  • Catalysis: The use of a copper(I) catalyst, such as CuI or in situ generated from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][2] Ruthenium catalysts have also been successfully employed for this purpose.[1][3]

  • Solvent Choice: Employing less polar solvents can sometimes favor the desired 3,5-isomer.[1]

  • Reaction Temperature: Lowering the reaction temperature may improve selectivity.[1]

  • In Situ Generation of Nitrile Oxide: The slow, in situ generation of the nitrile oxide from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent can help maintain a low concentration of the dipole, which can improve selectivity by minimizing side reactions like dimerization.[1][4]

Q2: I am attempting to synthesize a 3,4-disubstituted isoxazole, but the reaction is predominantly yielding the 3,5-isomer. What methods can I use to favor the 3,4-regioisomer?

A2: The synthesis of 3,4-disubstituted isoxazoles is often more challenging than their 3,5-disubstituted counterparts.[1] Here are some strategies to promote the formation of the 3,4-isomer:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can lead to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[1]

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[1]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[1][5]

    • Chalcone Rearrangement Strategy: A method involving the rearrangement of chalcones has been developed for the regioselective synthesis of 3,4-disubstituted isoxazoles.[6]

Q3: My isoxazole synthesis via cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine is giving a mixture of regioisomers. How can I control the regioselectivity?

A3: The Claisen isoxazole synthesis, which involves the cyclocondensation of 1,3-dicarbonyls with hydroxylamine, is notorious for often producing a mixture of regioisomers, especially with unsymmetrical dicarbonyls.[5][7] To control the regioselectivity, consider the following:

  • Use of β-Enamino Diketones: β-enamino diketones, as synthetic equivalents of 1,3-dicarbonyls, offer better regiochemical control.[5][8] By varying reaction conditions such as the solvent and the use of additives like Lewis acids, you can selectively synthesize different regioisomers.[5][9]

  • Solvent Effects: In the cyclocondensation of β-enamino diketones, the choice of solvent can be critical. For instance, switching from a protic solvent like ethanol to an aprotic solvent like acetonitrile can invert the major regioisomer formed.[2][5]

  • Lewis Acid Catalysis: The use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can activate one of the carbonyl groups in a β-enamino diketone, directing the nucleophilic attack of hydroxylamine and thereby controlling the regioselectivity of the cyclocondensation.[2][5]

Q4: How do the electronic and steric properties of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?

A4: The regioselectivity of the Huisgen cycloaddition is governed by the electronic and steric properties of the substituents on both the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile), a concept often explained by Frontier Molecular Orbital (FMO) theory.[1][2]

  • Electronic Effects: The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1] The regioselectivity is determined by the alignment of the orbitals with the largest coefficients. In the reaction of a typical nitrile oxide with a terminal alkyne, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide, which leads to the formation of the 3,5-disubstituted isoxazole.[1]

  • Steric Effects: Large, bulky substituents on either the nitrile oxide or the alkyne will tend to position themselves away from each other in the transition state. This steric hindrance also generally favors the formation of the 3,5-isomer in reactions with terminal alkynes.[1]

Troubleshooting Guides

Problem 1: Formation of an Undesired Regioisomer or a Mixture of Isomers

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: The choice of solvent, temperature, and pH can significantly impact the regiochemical outcome.[2] For example, in the cyclocondensation of β-enamino diketones with hydroxylamine, polar protic solvents like ethanol may favor one regioisomer, while aprotic solvents like acetonitrile may favor another.[2][5] It is recommended to screen a range of solvents and temperatures to find the optimal conditions for your specific substrates.

  • Possible Cause: Inherent electronic or steric properties of the substrates.

    • Solution: The electronic nature of the substituents on your starting materials plays a crucial role. For instance, electron-withdrawing groups on a β-enamino diketone can lead to high regioselectivity, whereas electron-donating groups may result in lower selectivity.[5] If feasible, consider modifying your substrates with appropriate directing groups. The use of dipolarophiles with leaving groups can also control regioselectivity in [3+2] cycloaddition reactions.[2]

  • Possible Cause: Inappropriate catalyst or lack thereof.

    • Solution: Metal catalysts, such as copper(I) and ruthenium(II), have been shown to promote high regioselectivity in isoxazole synthesis.[1][2][10] Copper(I)-catalyzed cycloadditions of in situ generated nitrile oxides and terminal acetylenes are known to yield 3,5-disubstituted isoxazoles regioselectively.[2][11] Lewis acids like BF₃·OEt₂ can also be employed to activate carbonyl groups and direct the regiochemistry of the reaction.[2][5]

Problem 2: Low Yield of the Desired Isoxazole Product

  • Possible Cause: Decomposition of the nitrile oxide intermediate.

    • Solution: Nitrile oxides can be unstable and prone to dimerization to form furoxans.[1] To mitigate this, generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the dipolarophile.[1]

  • Possible Cause: Inefficient in situ generation of the nitrile oxide.

    • Solution: The method of nitrile oxide generation is critical. In situ generation from aldoximes using mild oxidants or from hydroximoyl chlorides with a base can be highly effective.[2] Ensure the chosen method is compatible with your substrates and reaction conditions.

  • Possible Cause: Suboptimal reaction time or temperature.

    • Solution: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times or excessively high temperatures can lead to side reactions and reduced yields.[2]

Quantitative Data Summary

Table 1: Effect of Lewis Acid and Solvent on Regioselectivity in the Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones [5]

EntryBF₃·OEt₂ (equiv.)SolventRegioisomeric Ratio (3,4-isomer : other)Isolated Yield (%)
10.5MeCN40:6070
21.0MeCN65:3575
31.5MeCN80:2082
42.0MeCN90:1079
52.0CH₂Cl₂75:2565
62.0THF70:3068

Table 2: Solvent Optimization for the One-Pot Synthesis of 3,5-Disubstituted Isoxazoles [12]

EntrySolventYield (%)
1Toluene65
2Dioxane70
3DMF55
4DMSO50
5THF85
6MeCN78
7THF:MeCN (1:1)82

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Cu(I)-Catalyzed Cycloaddition [12]

  • Reactant Mixture: To a solution of the acid chloride (1.0 mmol) and terminal alkyne (1.0 mmol) in THF (2 mL), add CuI (0.05 mmol) and Et₃N (3.0 mmol).

  • First Step: Stir the mixture at 60°C for 3 hours.

  • Second Step: Add NH₂OH·HCl (2.0 mmol) and AcONa (2.4 mmol) to the reaction mixture.

  • Reaction Completion: Continue stirring at 60°C for 5 hours, monitoring the reaction by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract with an organic solvent. The crude product is purified by column chromatography to afford the 3,5-disubstituted isoxazole.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [1]

  • Reactant Mixture: To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Base Addition: Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: After completion, the reaction mixture is worked up and the crude product is purified by column chromatography.

Protocol 3: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones with a Lewis Acid [1][5]

  • Reactant Mixture: To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).

  • Lewis Acid Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract with ethyl acetate. The crude product is then purified by column chromatography.

Visualizations

G Factors Influencing Regioselectivity in Isoxazole Synthesis cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_condensation Cyclocondensation cluster_factors Controlling Factors A Reactants (Nitrile Oxide + Alkyne) B Transition State A->B Cycloaddition C Regioisomeric Products (e.g., 3,5- vs 3,4-disubstituted) B->C D Reactants (β-Dicarbonyl Equivalent + Hydroxylamine) E Intermediate D->E Condensation F Regioisomeric Products (e.g., 3,5- vs 4,5-disubstituted) E->F Catalyst Catalyst (Cu(I), Ru(II)) Catalyst->B Solvent Solvent (Polar vs. Aprotic) Solvent->B Solvent->E Temperature Temperature Temperature->B Temperature->E LewisAcid Lewis Acid (BF₃·OEt₂) LewisAcid->E Substituents Substituent Effects (Electronic & Steric) Substituents->B Substituents->E

Caption: Key factors controlling regioselectivity in isoxazole synthesis.

G Troubleshooting Workflow for Isoxazole Synthesis Regioselectivity Start Poor Regioselectivity or Mixture of Isomers IdentifyMethod Identify Synthesis Method Start->IdentifyMethod CycloadditionPath 1,3-Dipolar Cycloaddition IdentifyMethod->CycloadditionPath Cycloaddition CondensationPath Cyclocondensation IdentifyMethod->CondensationPath Condensation OptimizeCyclo Optimize Cycloaddition Conditions CycloadditionPath->OptimizeCyclo OptimizeCond Optimize Condensation Conditions CondensationPath->OptimizeCond CheckCatalyst Add/Change Catalyst (e.g., Cu(I)) OptimizeCyclo->CheckCatalyst CheckSolventTemp Vary Solvent and Temperature OptimizeCyclo->CheckSolventTemp CheckSubstituents Modify Substituents OptimizeCyclo->CheckSubstituents OptimizeCond->CheckSolventTemp OptimizeCond->CheckSubstituents CheckLewisAcid Add Lewis Acid (e.g., BF₃·OEt₂) OptimizeCond->CheckLewisAcid End Improved Regioselectivity CheckCatalyst->End CheckSolventTemp->End CheckSubstituents->End CheckLewisAcid->End

Caption: A flowchart for troubleshooting regioselectivity in isoxazole synthesis.

References

Technical Support Center: Managing Nitrile Oxide Instability in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent instability of nitrile oxides during isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a nitrile oxide and why is it unstable?

A1: A nitrile oxide is a reactive intermediate with the functional group structure R-C≡N⁺-O⁻. It is a key component in the 1,3-dipolar cycloaddition reaction to form isoxazoles.[1] Its instability stems from its high reactivity, which leads to rapid dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), a common side reaction that can significantly lower the yield of the desired isoxazole product.[2][3]

Q2: What are the common precursors for generating nitrile oxides?

A2: The most common methods for generating nitrile oxides involve the in situ (in the reaction mixture) conversion of stable precursors. These include:

  • Dehydrohalogenation of hydroximoyl chlorides: This classic method uses a base to eliminate hydrogen chloride.[4]

  • Oxidation of aldoximes: A widely used method employing various oxidizing agents.[4][5]

  • Dehydration of primary nitroalkanes: This method, often referred to as the Mukaiyama method, uses a dehydrating agent and a base.[4]

Q3: What is furoxan and how can its formation be minimized?

A3: Furoxan is the dimer of nitrile oxide and is the most common byproduct in isoxazole synthesis via this route.[2] To minimize its formation, it is crucial to keep the concentration of the nitrile oxide low at any given time. This can be achieved by:

  • Slow addition of the reagent: For instance, the slow, dropwise addition of the base or oxidizing agent.[3][6]

  • In situ generation: Generating the nitrile oxide in the presence of the dipolarophile (the alkyne or alkene) ensures it is consumed in the desired cycloaddition reaction before it can dimerize.[2][3]

  • Using an excess of the dipolarophile: Increasing the concentration of the alkyne can help to trap the nitrile oxide as it is formed.[6]

  • Optimizing reaction temperature: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the cycloaddition.[3][7]

Q4: How do I choose the right method for generating nitrile oxides for my specific substrate?

A4: The choice of method depends on the functional groups present in your starting materials.

  • The oxidation of aldoximes is versatile, but the oxidant should be chosen carefully to avoid unwanted side reactions with other functional groups.[8][9]

  • The dehydrohalogenation of hydroximoyl chlorides is effective, but the precursor synthesis involves halogenating agents which might not be compatible with sensitive substrates.[10]

  • The dehydration of nitroalkanes is a good alternative, particularly for intramolecular cycloadditions, though the nitroalkane precursors may sometimes be challenging to obtain.[4]

Troubleshooting Guides

Problem 1: Low Yield of Isoxazole and a Significant Amount of a Dimeric Byproduct

Possible Cause: The primary reason for low yields is often the rapid dimerization of the nitrile oxide to form furoxan.[2][3] This indicates that the concentration of the nitrile oxide intermediate is too high.

Solutions:

StrategyRecommendation
Minimize Nitrile Oxide Concentration Generate the nitrile oxide in situ in the presence of the alkyne. This is the most effective approach.[2]
If not generating in situ, add the nitrile oxide precursor or the activating reagent (e.g., base or oxidant) slowly to the reaction mixture. A syringe pump can be beneficial for controlled addition.[6]
Optimize Stoichiometry Use a slight excess of the alkyne (1.2-1.5 equivalents) to increase the probability of the desired cycloaddition over dimerization.[6]
Temperature Control Run the reaction at a lower temperature. While this may slow down the desired reaction, it often has a more pronounced effect on reducing the rate of dimerization.[3][7]
High Dilution For intramolecular cycloadditions, conducting the reaction at high dilution favors the intramolecular pathway over the intermolecular dimerization.[7]
Problem 2: The Reaction is Sluggish or Does Not Go to Completion

Possible Cause: The issue could be with the generation of the nitrile oxide or the reactivity of the dipolarophile.

Solutions:

StrategyRecommendation
Verify Nitrile Oxide Generation Ensure the precursor (aldoxime, hydroximoyl chloride, or nitroalkane) is pure and dry.[6]
Confirm the activity and correct stoichiometry of the reagent used for generation (oxidant, base, or dehydrating agent).
Increase Reactivity If the cycloaddition is slow, gentle heating may be required. However, monitor carefully for an increase in byproduct formation.
For aldoxime oxidation, some methods recommend a catalytic amount of acid (e.g., TFA with iodobenzene diacetate) to facilitate the reaction.[8]
Solvent Choice Ensure your reactants are soluble in the chosen solvent. Aprotic solvents like THF, DCM, or acetonitrile are commonly used.[3]
Problem 3: Formation of Regioisomers

Possible Cause: In the case of unsymmetrical alkynes, the nitrile oxide can add in two different orientations, leading to a mixture of regioisomers.

Solutions:

StrategyRecommendation
Substituent Effects The regioselectivity is governed by both electronic and steric factors of the substituents on the alkyne and the nitrile oxide. Terminal alkynes generally give 3,5-disubstituted isoxazoles with high regioselectivity.[3]
Catalysis The use of copper(I) or ruthenium(II) catalysts can promote the formation of specific regioisomers. Copper(I)-catalyzed reactions often favor the 3,5-disubstituted product.[3]

Quantitative Data Summary

Table 1: Comparison of Oxidizing Agents for the In Situ Generation of Nitrile Oxides from Aldoximes and Subsequent Cycloaddition.

Oxidizing AgentTypical ConditionsYield Range (%)Reference(s)
NaCl / Oxone®Acetone/water, Room Temperature63 - 86[11][12]
Iodobenzene diacetate (DIB) / cat. TFAMethanol, Room Temperatureup to 94 (intramolecular)[8][13]
Sodium hypochlorite (bleach)Dichloromethane, 0 °C to RTup to 97 (intramolecular)[7]
Trichloroisocyanuric acid (TCCA)Dichloromethane, RT40 - 90[14]

Note: Yields are highly substrate-dependent.

Experimental Protocols

Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime using NaCl/Oxone® and Cycloaddition[2][9]
  • To a solution of the aldoxime (1.0 equiv) and the alkyne (1.2 equiv) in an acetone/water mixture at room temperature, add sodium chloride (NaCl, 1.1 equiv) and Oxone® (2KHSO₅·KHSO₄·K₂SO₄, 1.1 equiv).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In Situ Generation of Nitrile Oxide from a Hydroximoyl Chloride and Cycloaddition[6]
  • To a solution of the N-hydroxyimidoyl chloride (1.0 equiv) and the alkyne (1.2-2.0 equiv) in a suitable aprotic solvent (e.g., toluene, THF, or DCM) at room temperature, add triethylamine (1.5 equiv) dropwise or via syringe pump over a period of time.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, the triethylamine hydrochloride salt will precipitate. Filter the salt and wash with the solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: In Situ Generation of Nitrile Oxide from a Primary Nitroalkane and Intramolecular Cycloaddition[4]
  • To a solution of the nitroalkane precursor (1.0 equiv) in a suitable solvent such as dichloromethane at -78 °C, add a base (e.g., DBU, 1.5 equiv).

  • Slowly add a dehydrating agent such as 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent, 1.5 equiv).

  • Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Nitrile_Oxide_Generation cluster_precursors Nitrile Oxide Precursors cluster_generation In-situ Generation Aldoxime Aldoxime R-CH=NOH Oxidation Oxidation Aldoxime->Oxidation Hydroximoyl_Chloride Hydroximoyl Chloride R-C(Cl)=NOH Dehydrohalogenation Dehydrohalogenation Hydroximoyl_Chloride->Dehydrohalogenation Nitroalkane Primary Nitroalkane R-CH2NO2 Dehydration Dehydration Nitroalkane->Dehydration Nitrile_Oxide Nitrile Oxide R-C≡N⁺-O⁻ Oxidation->Nitrile_Oxide e.g., NaOCl, Oxone®, hypervalent iodine Dehydrohalogenation->Nitrile_Oxide e.g., Triethylamine Dehydration->Nitrile_Oxide e.g., PhNCO, Yamaguchi reagent

Caption: Pathways for the in-situ generation of nitrile oxides.

Cycloaddition_vs_Dimerization cluster_reactions Reaction Pathways Nitrile_Oxide Nitrile Oxide (R-CNO) Cycloaddition [3+2] Cycloaddition Nitrile_Oxide->Cycloaddition Dimerization Dimerization Nitrile_Oxide->Dimerization High Concentration Isoxazole Isoxazole Cycloaddition->Isoxazole Desired Product Furoxan Furoxan (Dimer) Dimerization->Furoxan Side Product Alkyne Alkyne (R'-C≡C-R'') Alkyne->Cycloaddition

Caption: Competing pathways of nitrile oxides in isoxazole synthesis.

Troubleshooting_Workflow Start Low Isoxazole Yield Check_Dimer Significant Furoxan Byproduct Observed? Start->Check_Dimer Slow_Addition Implement Slow Addition of Reagent Check_Dimer->Slow_Addition Yes Check_Reagents Check Purity/Activity of Precursor & Reagents Check_Dimer->Check_Reagents No Excess_Alkyne Use Excess Alkyne (1.2-1.5 eq) Slow_Addition->Excess_Alkyne Lower_Temp Lower Reaction Temperature Excess_Alkyne->Lower_Temp End_Success Improved Yield Lower_Temp->End_Success Optimize_Conditions Optimize Temperature and Solvent Check_Reagents->Optimize_Conditions Optimize_Conditions->End_Success

Caption: Troubleshooting workflow for low yield in isoxazole synthesis.

References

Technical Support Center: Optimization of Isoxazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing the isoxazole ring?

A1: The two primary methods for isoxazole synthesis are the [3+2] cycloaddition (1,3-dipolar cycloaddition) of nitrile oxides with alkynes or alkenes, and the condensation reaction of a three-carbon component, like a 1,3-dicarbonyl compound, with hydroxylamine.[1][2] The 1,3-dipolar cycloaddition is particularly widespread due to its efficiency and tolerance for a wide range of functional groups.[2]

Q2: How do solvent and temperature critically impact isoxazole synthesis?

A2: Solvent and temperature are pivotal parameters. The choice of solvent affects the solubility of reactants and can influence the reaction rate and regioselectivity.[3][4] Temperature controls the reaction kinetics; while higher temperatures can accelerate the reaction, they may also promote the formation of side products, such as furoxans from nitrile oxide dimerization.[3][4] Conversely, temperatures that are too low can lead to incomplete or very slow reactions.[3]

Q3: My 1,3-dipolar cycloaddition reaction is showing a low yield. What are the likely causes and solutions?

A3: Low yields in 1,3-dipolar cycloadditions often stem from the instability of the in situ generated nitrile oxide, which can rapidly dimerize.[4][5] To address this, nitrile oxide can be generated slowly in the presence of the alkyne. Other factors include suboptimal base or solvent selection and incorrect reaction temperature.[4] Ensuring the high purity of starting materials is also crucial as impurities can interfere with the reaction.[4][6]

Q4: I'm observing a mixture of regioisomers in my product. How can I improve regioselectivity?

A4: The formation of isomers is a common challenge, governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile (the alkyne or alkene).[4] For terminal alkynes, the reaction is typically highly regioselective, yielding 3,5-disubstituted isoxazoles.[4] However, for internal alkynes, a mixture of isomers can result.[5] The use of catalysts, such as copper(I) or ruthenium(II), is a well-established method to control and favor the formation of a specific regioisomer, often the 3,5-disubstituted product.[4][5]

Troubleshooting Guide

This section addresses specific problems that may arise during isoxazole synthesis.

Problem 1: Low or No Product Formation

Potential Cause Troubleshooting Steps
Nitrile Oxide Dimerization Generate the nitrile oxide in situ by slow addition of the precursor (e.g., hydroxamoyl chloride) or base to the alkyne solution. This keeps the nitrile oxide concentration low, favoring cycloaddition over dimerization.[3][4]
Catalyst Inactivity For catalyzed reactions, ensure the catalyst is active, not poisoned, and used at the correct loading. Consider pre-activation if required.[3][6]
Poor Reagent Purity Purify starting materials (alkyne, aldoxime, or hydroxamoyl chloride) to remove impurities that may inhibit the reaction or cause side reactions.[4]
Suboptimal Temperature If the reaction is sluggish at room temperature, gradually increase the heat. Monitor for side product formation via TLC. Some reactions require heating to overcome the activation energy.[4]
Incorrect Solvent The solubility of starting materials is critical. If reactants are not fully dissolved, the reaction will be slow. Screen aprotic solvents like THF, DCM, acetonitrile, or toluene.[4]

Problem 2: Significant Side Product Formation

Side Product Mitigation Strategy
Furoxans (Nitrile Oxide Dimers) Maintain a low concentration of the nitrile oxide by generating it slowly in situ. Using a slight excess of the alkyne dipolarophile can also help trap the nitrile oxide before it dimerizes.[3][5]
Isomeric Isoxazoles To control regioselectivity, employ a catalyst. Copper(I) catalysts are highly effective in promoting the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[4][5] Altering solvent polarity can also influence the isomeric ratio.[5]
Decomposition Products If starting materials or the desired product are sensitive to high temperatures, optimize the reaction to run at a lower temperature, even if it requires a longer reaction time.[3]

Quantitative Data on Reaction Conditions

The selection of solvent and catalyst can dramatically influence the yield of isoxazole synthesis. Below are examples of how these factors can be optimized.

Table 1: Effect of Solvent on Isoxazole Yield Reaction: Condensation of a β-dicarbonyl compound with hydroxylamine hydrochloride catalyzed by H14[NaP5W30O110].

SolventTemperature (°C)Time (min)Yield (%)
Toluene11024050
Water10024050
Acetic Acid1189065
Methanol649097
Ethanol 78 45 99
(Data adapted from a study on heteropolyacid catalysts.[7])

Table 2: Optimization of Base and Dehydrating Agent in Intramolecular Cycloaddition Reaction: Intramolecular nitrile oxide cycloaddition to form a bicyclic isoxazole.

Base (equiv.)Dehydrating Agent (equiv.)Catalyst (10 mol%)Temperature (°C)Yield (%)
KOtBu (2.5)Yamaguchi Reagent (3.0)None-7865
DBU (1.5)Yamaguchi Reagent (1.5)None-7870
DBU (1.5) Yamaguchi Reagent (1.5) ZrCl4 -78 91
DBU (1.5)Yamaguchi Reagent (1.5)ZrCl4065
(Data adapted from a study on bicyclic isoxazole synthesis.[8])

Experimental Protocols

Protocol: General Procedure for Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

This protocol describes the regioselective synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 mmol), the terminal alkyne (1.2 mmol), and a copper(I) catalyst such as CuI (5 mol%).

  • Solvent Addition: Add a suitable solvent (e.g., THF or CH2Cl2, 10 mL).

  • Oxidant/Base Addition: Slowly add a solution of an appropriate oxidant or base to generate the nitrile oxide in situ. For aldoximes, an oxidant like chloramine-T or a hypervalent iodine reagent is often used.[4] For hydroxamoyl chlorides, a base like triethylamine is used.[4] The addition should be performed at room temperature over 30-60 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.

Visualized Workflows and Logic

G prep Prepare Reactants (Alkyne, Nitrile Oxide Precursor) setup Reaction Setup (Solvent, Catalyst) prep->setup reaction In Situ Nitrile Oxide Generation & Cycloaddition setup->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Quench & Extract monitor->workup Reaction Complete purify Column Chromatography workup->purify product Characterize Pure Isoxazole purify->product

Caption: General workflow for 1,3-dipolar cycloaddition synthesis.

G start Low Reaction Yield? check_purity Check Purity of Starting Materials start->check_purity Yes check_dimer Check for Furoxan Dimer (by LC-MS) start->check_dimer Yes check_temp Is Reaction Sluggish? start->check_temp Yes sol_purity Purify Reagents check_purity->sol_purity Impurities Found sol_dimer Slow Down Nitrile Oxide Generation Rate check_dimer->sol_dimer Dimer Detected sol_temp Increase Temperature Incrementally check_temp->sol_temp Yes sol_catalyst Screen Catalysts (e.g., Cu(I), Ru(II)) check_temp->sol_catalyst No, Temp is Optimal sol_solvent Screen Solvents (THF, Toluene, etc.) sol_catalyst->sol_solvent

Caption: Troubleshooting logic for low isoxazole reaction yield.

References

Technical Support Center: Troubleshooting Side Product Formation in 1,3-Dipolar Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find detailed guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges, particularly the formation of unwanted side products.

Troubleshooting Guides

Issue 1: Formation of Dipole Dimers (e.g., Furoxans from Nitrile Oxides)

Q1: My reaction is producing a significant amount of a dimeric byproduct of my 1,3-dipole, reducing the yield of the desired cycloadduct. How can I minimize this?

A1: Dimerization is a common side reaction, especially with highly reactive 1,3-dipoles like nitrile oxides, which can dimerize to form furoxans. The key to minimizing this is to ensure the rate of the desired cycloaddition is significantly faster than the rate of dimerization. Here are several strategies:

  • In Situ Generation and Slow Addition: Generate the 1,3-dipole in situ in the presence of the dipolarophile. Instead of adding the dipole precursor all at once, add it slowly to the reaction mixture. This maintains a low instantaneous concentration of the dipole, favoring the intermolecular reaction with the dipolarophile over dimerization.

  • Increase Dipolarophile Concentration: Using a higher concentration or an excess of the dipolarophile can statistically favor the desired cycloaddition.

  • Lower Reaction Temperature: Dimerization often has a higher activation energy than the cycloaddition. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can selectively slow down the dimerization rate more than the desired reaction.[1]

  • Choice of Solvent: The solvent can influence the rates of both the cycloaddition and dimerization. Aprotic solvents are generally preferred for nitrile oxide cycloadditions. It is advisable to screen a range of aprotic solvents of varying polarity.

Quantitative Data on Temperature Effect on Dimerization (Hypothetical Data):

Temperature (°C)Desired Cycloadduct Yield (%)Furoxan Dimer Yield (%)
504550
25 (Room Temp)7520
0908
-20925

This table illustrates a common trend where lower temperatures significantly reduce the formation of the furoxan dimer, thereby increasing the yield of the desired product.

Experimental Protocol 1: Minimizing Furoxan Formation via Slow Addition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its reaction with an alkene, employing slow addition to minimize dimerization.

Materials:

  • Aldoxime (1.0 equiv)

  • Alkene (1.2 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Solvent (e.g., Dichloromethane, DCM)

  • Syringe pump

Procedure:

  • In a round-bottom flask, dissolve the aldoxime and the alkene in DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of NCS and Et₃N in DCM.

  • Using a syringe pump, add the NCS/Et₃N solution to the reaction mixture dropwise over a period of 2-4 hours.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

Troubleshooting_Dimerization start High Dimer Formation strategy1 Slow Addition of Dipole Precursor start->strategy1 Maintains low dipole concentration strategy2 Increase Dipolarophile Concentration start->strategy2 Favors bimolecular cycloaddition strategy3 Lower Reaction Temperature start->strategy3 Reduces dimerization rate strategy4 Solvent Screening start->strategy4 Optimize reaction kinetics outcome Reduced Dimer Formation & Higher Cycloadduct Yield strategy1->outcome strategy2->outcome strategy3->outcome strategy4->outcome

Issue 2: Formation of Michael Adducts

Q2: My reaction is yielding a Michael addition product instead of, or in addition to, the desired cycloadduct. How can I promote the cycloaddition pathway?

A2: The competition between 1,3-dipolar cycloaddition and Michael addition is common when using electron-deficient dipolarophiles with nucleophilic 1,3-dipoles (like some nitrones or azomethine ylides). The outcome can be influenced by several factors:

  • Solvent Polarity: Highly polar, protic solvents can stabilize charged intermediates and promote the Michael addition pathway. Switching to a less polar, aprotic solvent can favor the concerted cycloaddition.[2]

  • Lewis Acid Catalysis: The addition of a Lewis acid can coordinate to the dipolarophile, lowering its LUMO energy and accelerating the cycloaddition reaction, often favoring it over the Michael addition. However, the choice of Lewis acid is critical, as some can also catalyze the Michael addition. Screening of various Lewis acids is recommended.

  • Temperature: The effect of temperature can be complex and reaction-dependent. In some cases, lower temperatures may favor the cycloaddition.

Quantitative Data on Solvent Effects on Michael Addition vs. Cycloaddition (Hypothetical Data):

SolventPolarity IndexCycloadduct Yield (%)Michael Adduct Yield (%)
Methanol0.7621580
Acetonitrile0.4606035
Tetrahydrofuran (THF)0.2078510
Toluene0.09992<5

This table illustrates that decreasing solvent polarity can significantly suppress the formation of the Michael adduct in favor of the desired cycloadduct.

Experimental Protocol 2: Suppressing Michael Addition with a Lewis Acid Catalyst

This protocol describes a generic procedure for a nitrone cycloaddition to an α,β-unsaturated carbonyl compound using a Lewis acid to promote cycloaddition over Michael addition.

Materials:

  • Nitrone (1.0 equiv)

  • α,β-Unsaturated carbonyl compound (1.1 equiv)

  • Lewis Acid (e.g., Zn(OTf)₂, Sc(OTf)₃, MgI₂) (10-20 mol%)

  • Anhydrous, aprotic solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the α,β-unsaturated carbonyl compound and the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • Add the Lewis acid catalyst and stir for 15-30 minutes to allow for coordination.

  • Add a solution of the nitrone in the same anhydrous solvent to the reaction mixture dropwise.

  • Allow the reaction to stir at the selected temperature until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃ or another appropriate quenching agent depending on the Lewis acid used.

  • Perform an aqueous workup and purify the crude product by column chromatography.

Troubleshooting_Michael_Addition start Michael Adduct Formation strategy1 Use Less Polar, Aprotic Solvent start->strategy1 Discourages ionic intermediates strategy2 Add Lewis Acid Catalyst start->strategy2 Accelerates cycloaddition strategy3 Optimize Temperature start->strategy3 Reaction-dependent, requires screening outcome Favored Cycloaddition Pathway strategy1->outcome strategy2->outcome strategy3->outcome

Frequently Asked Questions (FAQs)

Q3: My reaction is giving a mixture of regioisomers. How can I improve the regioselectivity?

A3: Regioselectivity in 1,3-dipolar cycloadditions is governed by both electronic and steric factors, and can be predicted using Frontier Molecular Orbital (FMO) theory. To improve regioselectivity:

  • Modify Electronics: Alter the electronic nature of the dipole or dipolarophile. Electron-withdrawing groups on the dipolarophile generally favor reaction with HOMO-controlled (nucleophilic) dipoles, while electron-donating groups favor reaction with LUMO-controlled (electrophilic) dipoles.

  • Lewis Acid Catalysis: Lewis acids can dramatically alter the regioselectivity by coordinating to one of the reactants and changing its electronic properties.[3] A screening of different Lewis acids (e.g., ZnCl₂, TiCl₄, Sc(OTf)₃) may be necessary to find the optimal conditions.

  • Steric Control: Introducing bulky substituents on either the dipole or dipolarophile can sterically hinder one of the possible transition states, leading to higher regioselectivity.

Q4: I am observing a mixture of endo and exo diastereomers. How can I improve the diastereoselectivity?

A4: Diastereoselectivity is often influenced by secondary orbital interactions and steric repulsions in the transition state.

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[1]

  • Solvent: The choice of solvent can influence the stability of the transition states. For some reactions, particularly Diels-Alder reactions with furans, the solvent can even reverse the endo/exo selectivity.[4][5] A solvent screen is recommended.

  • Lewis Acid Catalysis: Lewis acids can enhance diastereoselectivity by locking the conformation of the transition state through chelation.

Quantitative Data on Solvent Effect on Endo/Exo Selectivity in the Diels-Alder Reaction of Furan and Maleic Anhydride:

SolventDielectric ConstantEndo:Exo RatioReference
Carbon Tetrachloride2.243:57[4]
Chloroform4.832:68[4]
Dichloromethane9.122:78[4]
Acetonitrile37.513:87[4]

This table shows that for this specific reaction, increasing solvent polarity favors the formation of the exo isomer.

Q5: My desired cycloadduct is unstable and undergoes rearrangement or decomposition. What can I do?

A5: The stability of the cycloadduct can be a concern, especially for strained ring systems.

  • Milder Reaction Conditions: Use the mildest possible conditions (lower temperature, shorter reaction time) to form the product.

  • Immediate Derivatization: If the initial cycloadduct is unstable, consider a one-pot procedure where it is immediately converted to a more stable derivative. For example, a sensitive cycloadduct could be directly reduced or protected in the same reaction vessel.

  • pH Control: If the rearrangement is acid or base-catalyzed, ensure the workup and purification steps are performed under neutral conditions.

Experimental_Workflow cluster_pre_reaction Pre-Reaction Setup cluster_reaction Reaction Execution cluster_post_reaction Post-Reaction & Analysis reactants Select & Purify Reactants solvent Choose Appropriate Solvent reactants->solvent catalyst Select Catalyst (if applicable) solvent->catalyst conditions Set Temperature & Concentration catalyst->conditions addition Slow Addition of Limiting Reagent conditions->addition monitoring Monitor Reaction (TLC, LC-MS) addition->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification analysis Characterize Products (NMR, MS) purification->analysis

References

Technical Support Center: Purification of Brominated Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of brominated isoxazole compounds.

Frequently Asked Questions (FAQs)

Q1: My brominated isoxazole compound is showing low purity after synthesis. What are the first steps I should take?

A1: Initial purity issues often stem from the reaction work-up. Ensure that you have effectively removed major impurities such as unreacted starting materials and catalysts. A simple aqueous wash to remove water-soluble byproducts and salts is a good first step. Following the work-up, techniques like column chromatography or recrystallization are typically necessary to achieve high purity.

Q2: I am having difficulty separating regioisomers of my brominated isoxazole. What strategies can I employ?

A2: The separation of regioisomers can be challenging due to their similar polarities. For column chromatography, a shallow elution gradient with a low-polarity solvent system (e.g., hexane/ethyl acetate or cyclohexane/dichloromethane) can enhance separation. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase for enantiomers or a high-resolution silica or reverse-phase column for diastereomers and positional isomers, can be very effective. Careful optimization of the mobile phase is crucial.

Q3: I suspect my brominated isoxazole is degrading during purification. What are the likely causes and how can I prevent this?

A3: Brominated isoxazoles can be susceptible to degradation under certain conditions. The C-Br bond can be labile, especially under basic conditions or in the presence of certain nucleophiles, leading to dehalogenation. The isoxazole ring itself can be sensitive to strong acids or bases, potentially leading to ring-opening.[1] To mitigate this, use neutral or slightly acidic conditions for purification whenever possible. If your compound is acid-sensitive, you can neutralize silica gel for column chromatography by pre-flushing the column with a solvent system containing a small amount of a volatile base like triethylamine.

Q4: How does the bromine substituent affect the choice of purification solvent?

A4: The bromine atom increases the molecular weight and can slightly increase the polarity of the isoxazole compound compared to its non-brominated analog. This may require adjusting the polarity of your solvent system for column chromatography. For recrystallization, the increased molecular weight and altered crystal packing due to the bromine atom will influence solubility. A systematic solvent screen is recommended to find the optimal single-solvent or two-solvent system for recrystallization. Common choices include ethanol, methanol, ethyl acetate/hexanes, and dichloromethane/hexanes.

Q5: What are the best analytical techniques to assess the purity of my final brominated isoxazole product?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C): To confirm the structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity by peak area percentage.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Elemental Analysis: To determine the elemental composition and confirm the presence of bromine in the correct ratio.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of brominated isoxazole compounds.

Problem 1: Low Recovery from Column Chromatography
Possible Cause Solution
Compound is too polar and sticking to the silica gel. Use a more polar solvent system, such as methanol in dichloromethane. Consider switching to reverse-phase chromatography.
Compound is degrading on the silica gel. Deactivate the silica gel by pre-eluting the column with a solvent mixture containing 1-3% triethylamine. Alternatively, use a different stationary phase like alumina.
Compound is not sufficiently soluble in the loading solvent. Ensure the crude material is fully dissolved before loading onto the column. If solubility is an issue, consider dry loading by adsorbing the compound onto a small amount of silica gel.
Improper solvent system selection. Your target compound should have an Rf value between 0.2 and 0.4 on a TLC plate for good separation. Optimize the solvent system using TLC before running the column.
Problem 2: Oiling Out During Recrystallization
Possible Cause Solution
The cooling process is too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can induce crystallization.
The chosen solvent is too good a solvent for the compound. Add a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly.
The compound has a low melting point. Consider using a solvent with a lower boiling point for recrystallization.
Presence of impurities. The presence of impurities can inhibit crystal formation. Try to pre-purify the compound by a quick filtration through a plug of silica gel to remove baseline impurities.
Problem 3: Evidence of Dehalogenation in Post-Purification Analysis
Possible Cause Solution
Use of a basic solvent system or work-up. Avoid strongly basic conditions. Use a neutral or slightly acidic work-up and purification system. If a base is required, use a mild, non-nucleophilic base and minimize exposure time.
Reaction with nucleophilic solvents (e.g., methanol) under certain conditions. If you suspect solvent reactivity, switch to a non-nucleophilic solvent system for purification.
Photodecomposition. Protect your compound from light, especially during long purification processes, by wrapping the column or flask in aluminum foil.

Data Presentation: Purification of Brominated Isoxazoles

The following tables summarize quantitative data from representative purification protocols for brominated isoxazole compounds.

Table 1: Column Chromatography Purification Data

CompoundCrude PurityPurification MethodSolvent SystemFinal PurityYield
3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acidNot ReportedSilica Gel ChromatographyNot Specified>97%Not Reported
4-(Bromomethyl)-3-(4-bromophenyl)-5-methylisoxazoleNot ReportedNot SpecifiedNot SpecifiedNot SpecifiedNot Reported
5-Amino-3-(4-bromophenyl)isoxazole-4-carbonitrileNot ReportedNot SpecifiedNot SpecifiedNot SpecifiedNot Reported
3-(4-Bromophenyl)isoxazole-5-carbaldehydeNot ReportedNot SpecifiedNot SpecifiedNot SpecifiedNot Reported

Table 2: Recrystallization Purification Data

CompoundCrude MaterialRecrystallization SolventFinal PurityYield
4-Bromo-3,5-diphenylisoxazoleSolidNot SpecifiedNot SpecifiedNot Reported
3,5-Dibromosalicylic acid (analogous purification)Crude solidAqueous p-dioxane>99%>90%

Experimental Protocols

Protocol 1: General Column Chromatography for a Brominated Isoxazole
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat, packed bed. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude brominated isoxazole in a minimal amount of the eluent or a more soluble solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed.

  • Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity (e.g., to 8:2, then 7:3 Hexane:Ethyl Acetate) to elute the compound of interest.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified brominated isoxazole.

Protocol 2: General Recrystallization of a Brominated Isoxazole
  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential solvent. Allow it to cool to see if crystals form.

  • Dissolution: In a larger flask, add the crude brominated isoxazole and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Troubleshooting Workflow for Brominated Isoxazole Purification

G cluster_purification Purification Strategy cluster_troubleshooting Troubleshooting start Start: Crude Brominated Isoxazole assess_purity Assess Purity (TLC, LC-MS, NMR) start->assess_purity purity_check Purity > 95%? assess_purity->purity_check end End: Pure Product purity_check->end Yes column_chrom Column Chromatography purity_check->column_chrom No column_chrom->assess_purity low_recovery Low Recovery? column_chrom->low_recovery recrystallization Recrystallization recrystallization->assess_purity prep_hplc Preparative HPLC prep_hplc->assess_purity isomer_separation Isomer Separation Issue? low_recovery->isomer_separation No optimize_solvent Optimize Solvent System low_recovery->optimize_solvent Yes degradation Degradation Observed? isomer_separation->degradation No change_stationary_phase Change Stationary Phase isomer_separation->change_stationary_phase Yes (Column) optimize_gradient Optimize HPLC Gradient isomer_separation->optimize_gradient Yes (HPLC) degradation->recrystallization No change_conditions Modify pH/Protect from Light degradation->change_conditions Yes optimize_solvent->column_chrom change_stationary_phase->column_chrom optimize_gradient->prep_hplc change_conditions->column_chrom

Caption: A logical workflow for troubleshooting the purification of brominated isoxazole compounds.

Simplified Signaling Pathway: BET Bromodomain Inhibition by a Brominated Isoxazole

Many brominated isoxazole derivatives are investigated as inhibitors of Bromodomain and Extra-Terminal domain (BET) proteins, which are readers of epigenetic marks and play a crucial role in the transcriptional regulation of oncogenes.

G cluster_nucleus Cell Nucleus BET BET Protein (e.g., BRD4) TF Transcription Factors BET->TF Histone Acetylated Histone Histone->BET binds to Oncogene Oncogene (e.g., c-Myc) TF->Oncogene activates Transcription Transcription Oncogene->Transcription Cancer Cancer Cell Proliferation Transcription->Cancer leads to BrominatedIsoxazole Brominated Isoxazole Inhibitor BrominatedIsoxazole->BET inhibits binding

Caption: Inhibition of BET protein binding to acetylated histones by a brominated isoxazole, leading to downregulation of oncogene transcription.

References

Avoiding furoxan byproduct in nitrile oxide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nitrile Oxide Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on avoiding the formation of furoxan byproducts in nitrile oxide reactions. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic strategies.

Troubleshooting Guide

This guide addresses common issues encountered during 1,3-dipolar cycloaddition reactions of nitrile oxides, with a focus on preventing the formation of the undesired furoxan dimer.

Issue 1: Significant formation of furoxan byproduct despite in situ trapping.

  • Possible Cause: The rate of nitrile oxide dimerization is faster than the rate of the desired [3+2] cycloaddition with your dipolarophile.

  • Solutions:

    • Increase Dipolarophile Concentration: A higher concentration of the trapping agent increases the likelihood of the desired cycloaddition occurring before dimerization. Consider using a 2 to 5-fold excess of the dipolarophile.

    • Use a More Reactive Dipolarophile: Electron-deficient alkenes and alkynes, or strained olefins like norbornene, are generally more reactive towards nitrile oxides and can significantly outcompete the dimerization reaction.

    • Slow Down Nitrile Oxide Generation: If you are generating the nitrile oxide from a precursor (e.g., by adding a base to a hydroxamoyl chloride), slowing down the addition rate of the base can help maintain a low instantaneous concentration of the nitrile oxide.

    • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) can decrease the rate of dimerization more significantly than the rate of cycloaddition.[1]

Issue 2: Low or no yield of the desired isoxazoline/isoxazole product.

  • Possible Cause: The generated nitrile oxide is unstable under the reaction conditions and is decomposing.

  • Solutions:

    • Verify Starting Material Purity: Impurities in your starting materials (aldoxime, hydroxamoyl chloride, etc.) can lead to side reactions. Ensure all reagents are pure and dry.

    • Optimize Reaction Temperature: While high temperatures can increase reaction rates, they can also lead to the decomposition of unstable nitrile oxides. Experiment with a range of temperatures to find the optimal balance.

    • Choose an Appropriate Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are generally preferred. Protic solvents may react with the nitrile oxide.

Issue 3: Furoxan formation is still a problem even with a sterically hindered nitrile oxide.

  • Possible Cause: While steric hindrance can slow down dimerization, it may not be sufficient to prevent it completely, especially with long reaction times or high concentrations.

  • Solutions:

    • Combine Strategies: Employ other methods in conjunction with steric hindrance, such as using a highly reactive dipolarophile and maintaining a low reaction temperature.

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product. Stop the reaction as soon as the desired product is formed to minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of furoxan formation in nitrile oxide reactions?

A1: Furoxan is the dimer of nitrile oxide. Its formation is a bimolecular side reaction that competes with the desired 1,3-dipolar cycloaddition. The primary cause is a high instantaneous concentration of the highly reactive nitrile oxide intermediate. The most effective way to prevent this is to generate the nitrile oxide in situ in the presence of a dipolarophile that can trap it as it is formed.

Q2: What are the most common and effective methods for the in situ generation of nitrile oxides?

A2: Two of the most widely used and effective methods are:

  • Dehydrohalogenation of hydroxamoyl chlorides: This classic method involves the slow addition of a base, such as triethylamine, to a solution of the hydroxamoyl chloride and the dipolarophile.

  • Oxidation of aldoximes: A variety of oxidizing agents can be used. A particularly "green" and efficient method involves the use of Oxone® in the presence of sodium chloride.

Q3: How does the choice of solvent affect furoxan formation?

A3: The solvent can influence the rates of both the desired cycloaddition and the competing dimerization. Generally, aprotic solvents that are inert to the reaction conditions are preferred. Solvent polarity can play a role, and it is often beneficial to screen a few different aprotic solvents (e.g., DCM, THF, ethyl acetate) to find the optimal conditions for your specific reaction.

Q4: Can furoxan formation be completely eliminated?

A4: While complete elimination can be challenging, it is often possible to reduce furoxan formation to negligible levels. The key is to optimize the reaction conditions to favor the cycloaddition reaction. This typically involves a combination of slow nitrile oxide generation, using an excess of a reactive dipolarophile, and controlling the reaction temperature.

Data Presentation

The following tables provide a summary of quantitative data on the effectiveness of various methods in minimizing furoxan formation.

Table 1: Comparison of Nitrile Oxide Generation Methods and Furoxan Byproduct Formation

Nitrile Oxide PrecursorGeneration MethodDipolarophileSolventProduct Yield (%)Furoxan Yield (%)Reference
Benzaldehyde OximeNaCl/OxoneStyreneCH3CN/H2O85<5(Fictional data for illustration)
4-Chlorobenzaldehyde OximeDehydrohalogenation (Et3N)1-HexeneTHF7815(Fictional data for illustration)
Phenylacetaldehyde OximeNaCl/OxoneMethyl AcrylateCH3CN/H2O92Not Detected(Fictional data for illustration)
4-Nitrobenzhydroxamoyl ChlorideDehydrohalogenation (Et3N)NorborneneDCM95<2(Fictional data for illustration)

Table 2: Effect of Dipolarophile Concentration on Furoxan Formation

Nitrile Oxide PrecursorDipolarophile (Equivalents)Product Yield (%)Furoxan Yield (%)
Benzaldehyde Oxime1.06530
Benzaldehyde Oxime2.08810
Benzaldehyde Oxime5.095<2
(Reaction Conditions: NaCl/Oxone in CH3CN/H2O at room temperature. Fictional data for illustration)

Experimental Protocols

Protocol 1: In Situ Generation of Nitrile Oxides from Aldoximes using NaCl/Oxone

This protocol describes a green and efficient method for the generation of nitrile oxides and their subsequent cycloaddition.

Materials:

  • Aldoxime (1.0 equiv)

  • Alkene or alkyne (dipolarophile) (1.5 - 2.0 equiv)

  • Sodium chloride (NaCl) (0.2 equiv)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.2 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

Procedure:

  • To a round-bottom flask, add the aldoxime (1.0 equiv), dipolarophile (1.5 - 2.0 equiv), NaCl (0.2 equiv), and NaHCO₃ (2.0 equiv).

  • Add a mixture of acetonitrile and water (typically 3:1 v/v) to dissolve the reactants.

  • Stir the mixture vigorously at room temperature.

  • Slowly add Oxone® (1.2 equiv) portion-wise over a period of 30-60 minutes.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: In Situ Generation of Nitrile Oxides by Dehydrohalogenation of Hydroxamoyl Chlorides

This is a classic and widely used method for generating nitrile oxides.

Materials:

  • Hydroxamoyl chloride (1.0 equiv)

  • Alkene or alkyne (dipolarophile) (1.5 - 2.0 equiv)

  • Triethylamine (Et₃N) (1.1 equiv)

  • Anhydrous solvent (e.g., DCM, THF, or Et₂O)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxamoyl chloride (1.0 equiv) and the dipolarophile (1.5 - 2.0 equiv) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triethylamine (1.1 equiv) in the same anhydrous solvent dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Allow the reaction to stir at 0 °C for an additional 1-2 hours after the addition is complete, and then let it warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Furoxan_Formation cluster_main Nitrile Oxide Reaction Pathways Nitrile_Oxide R-C≡N⁺-O⁻ (Nitrile Oxide) Cycloaddition [3+2] Cycloaddition Nitrile_Oxide->Cycloaddition Reacts with Dimerization Dimerization Nitrile_Oxide->Dimerization Reacts with itself Dipolarophile Dipolarophile (Alkene/Alkyne) Dipolarophile->Cycloaddition Isoxazole Desired Product (Isoxazoline/Isoxazole) Cycloaddition->Isoxazole Forms Furoxan Byproduct (Furoxan) Dimerization->Furoxan Forms

Caption: Competing pathways in nitrile oxide reactions.

Troubleshooting_Workflow cluster_workflow Troubleshooting Furoxan Formation start High Furoxan Byproduct? slow_generation Slow down nitrile oxide generation start->slow_generation Yes success Problem Solved start->success No increase_dipolarophile Increase dipolarophile concentration (2-5 equivalents) slow_generation->increase_dipolarophile more_reactive_dipolarophile Use a more reactive dipolarophile increase_dipolarophile->more_reactive_dipolarophile lower_temp Lower reaction temperature (e.g., 0 °C) more_reactive_dipolarophile->lower_temp check_purity Check starting material purity lower_temp->check_purity check_purity->success

Caption: A workflow for troubleshooting furoxan byproduct formation.

Logical_Relationships cluster_logic Key Relationships to Minimize Furoxan A [Nitrile Oxide] B Rate of Dimerization A->B Increases C Rate of Cycloaddition B->C Competes with G Furoxan Yield B->G Increases C->B Competes with H Desired Product Yield C->H Increases D [Dipolarophile] D->C Increases E Reactivity of Dipolarophile E->C Increases F Temperature F->B Increases (generally)

References

Technical Support Center: Improving the Solubility of 5-(3-Bromophenyl)isoxazole for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 5-(3-Bromophenyl)isoxazole in biological assays.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous assay buffer. Why is this happening?

A1: this compound is a hydrophobic molecule, and like many organic compounds developed in drug discovery, it is expected to have low aqueous solubility.[1] Its predicted physicochemical properties suggest a moderate lipophilicity ("greasiness"), meaning it prefers an organic environment over an aqueous one.[2] When you dilute a stock solution (likely in an organic solvent like DMSO) into an aqueous buffer, the compound can "crash out" or precipitate if its concentration exceeds its solubility limit in the final solution.[2]

Q2: What is the first step I should take to solubilize this compound for my experiments?

A2: The standard first step is to prepare a high-concentration stock solution in a suitable organic solvent.[2] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent in drug discovery because it can dissolve a broad range of polar and nonpolar compounds.[1] It is recommended to prepare a stock solution of at least 10 mM in 100% anhydrous DMSO.[2]

Q3: My compound precipitates when I dilute the DMSO stock solution into my cell culture medium or assay buffer. What can I do?

A3: This is a common issue. Here are several strategies you can employ, often in combination:

  • Optimize Dilution Protocol: Add the DMSO stock solution to your pre-warmed aqueous buffer or media while gently vortexing.[3] This helps to avoid localized high concentrations that can lead to immediate precipitation.

  • Reduce Final Concentration: Your target concentration might be above the compound's kinetic solubility limit. Try testing a lower final concentration.

  • Use Co-solvents: Including a small percentage of a water-miscible organic solvent in your final assay buffer can increase the solubility of your compound.[4]

  • pH Adjustment: The solubility of ionizable compounds is pH-dependent.[5] this compound has a predicted acidic pKa, so increasing the pH of your buffer may improve its solubility.[2]

  • Use of Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[6]

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A4: High concentrations of DMSO can be toxic to cells.[7] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and ideally below 0.1%.[2][7] Always include a vehicle control (assay media with the same final DMSO concentration without the compound) in your experiments to account for any solvent effects.[7]

Q5: How can I determine the kinetic solubility of this compound in my specific assay buffer?

A5: You can perform a kinetic solubility assay. This involves preparing a series of dilutions of your compound from a DMSO stock into your aqueous buffer and measuring the concentration at which precipitation occurs.[8] Precipitation can be detected by methods such as turbidimetry (light scattering) or by measuring the concentration of the compound remaining in solution after filtration or centrifugation.[8][9] A detailed protocol is provided in the "Experimental Protocols" section.

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties for this compound. Note that some of these values are predicted and should be used as a guide for experimental design.

PropertyValueSourceSignificance for Solubility
Molecular FormulaC₉H₆BrNO[10][11]Provides the elemental composition.
Molecular Weight224.06 g/mol [10][11]Affects the mass needed for molar concentrations.
Predicted pKa-3.12 ± 0.10[11]Indicates the compound is not easily ionizable, suggesting pH modification may have a limited effect on solubility.
Predicted XLogP32.7[11]Suggests moderate lipophilicity, indicating a preference for organic solvents over aqueous solutions.
Melting Point66 °C[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Weigh the compound: Accurately weigh the calculated mass of this compound needed for your desired volume and concentration (e.g., 2.24 mg for 1 mL of a 10 mM solution).

  • Dissolve in DMSO: Transfer the weighed compound into a sterile tube. Add the desired volume of anhydrous DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If solid particles are still visible, you can sonicate the tube for a few minutes.[12] Visually inspect the solution to ensure it is clear and all the compound has dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3]

Protocol 2: Determination of Kinetic Solubility by Turbidimetry

This protocol provides a method to estimate the kinetic solubility of this compound in your specific aqueous buffer.[8][9]

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous assay buffer (e.g., PBS, cell culture medium)

  • Clear 96-well microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or a nephelometer

Procedure:

  • Prepare Plate: Add your aqueous buffer to the wells of the 96-well plate.

  • Create Dilutions: Add varying amounts of your 10 mM DMSO stock solution to the wells to create a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is constant across all wells (e.g., 1% or 2%). Include a buffer-only and a buffer with DMSO (vehicle) control.

  • Incubate: Mix the plate by gentle shaking and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[9]

  • Measure Turbidity: Measure the light scattering using a nephelometer. Alternatively, measure the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) to detect light scattering from precipitated particles.[2]

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the vehicle control.[2]

Protocol 3: Improving Solubility with Co-solvents

This protocol provides a general workflow for using co-solvents to enhance the solubility of this compound in your final assay solution.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Co-solvent (e.g., ethanol, propylene glycol, PEG 400)[4]

  • Aqueous assay buffer

Procedure:

  • Determine Co-solvent Tolerance: First, determine the maximum concentration of the co-solvent that your assay system (e.g., cells, enzyme) can tolerate without affecting the biological outcome.

  • Prepare Co-solvent/Buffer Mixture: Prepare your aqueous assay buffer containing the predetermined tolerated concentration of the co-solvent.

  • Prepare Working Solution: Add the 10 mM DMSO stock solution of this compound to the co-solvent/buffer mixture to achieve the desired final concentration. Add the stock solution slowly while mixing.

  • Control: Ensure you have a vehicle control containing the same final concentrations of both DMSO and the co-solvent.

Protocol 4: Improving Solubility with Cyclodextrins

This protocol outlines the use of cyclodextrins to form an inclusion complex with this compound to improve its aqueous solubility.[6]

Materials:

  • This compound

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Aqueous assay buffer

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous assay buffer to the desired concentration. The required concentration will depend on the specific cyclodextrin and your compound and may require some optimization.

  • Add Compound: Add the powdered this compound to the cyclodextrin solution.

  • Facilitate Complex Formation: Agitate the mixture vigorously for several hours at room temperature or with gentle heating. Sonication can also be used to accelerate the formation of the inclusion complex.

  • Clarify Solution: After incubation, centrifuge or filter the solution to remove any undissolved compound.

  • Determine Concentration: The concentration of the solubilized compound in the clear supernatant can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Visualizations

G Troubleshooting Workflow for Compound Precipitation start Start: Compound precipitates in aqueous buffer check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_dilution Is the dilution method causing precipitation? check_conc->check_dilution No success Compound is soluble reduce_conc->success optimize_dilution Optimize dilution: - Pre-warm buffer - Add stock slowly - Vortex during addition check_dilution->optimize_dilution Yes check_solvent Is the final solvent concentration sufficient? check_dilution->check_solvent No optimize_dilution->success use_cosolvent Use a co-solvent (e.g., PEG 400) check_solvent->use_cosolvent No use_cyclodextrin Use a solubilizing agent (e.g., Cyclodextrin) check_solvent->use_cyclodextrin Still precipitates use_cosolvent->success use_cyclodextrin->success

Caption: Troubleshooting workflow for addressing compound precipitation.

G Mechanism of Cyclodextrin-Mediated Solubilization cluster_0 Insoluble State cluster_1 Solubilization Process cluster_2 Soluble Inclusion Complex compound Poorly soluble compound (this compound) water Aqueous Solution cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) compound->cyclodextrin + complex Water-soluble inclusion complex cyclodextrin->complex Forms water2 Aqueous Solution

Caption: Cyclodextrin encapsulates a hydrophobic molecule, increasing its solubility in water.

References

C-H Activation of Isoxazoles: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the C-H activation of isoxazole substrates.

Troubleshooting Guide

This section addresses specific issues that may arise during the C-H activation of isoxazoles, offering potential causes and solutions in a question-and-answer format.

Question: I am observing poor or no conversion of my isoxazole starting material. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in C-H activation of isoxazoles can stem from several factors, primarily related to catalyst activity and reaction conditions.

Potential Causes and Solutions:

  • Catalyst Deactivation/Poisoning: The nitrogen atom of the isoxazole ring can coordinate strongly to the metal center of the catalyst (e.g., Palladium, Rhodium), leading to catalyst deactivation or "poisoning."[1] This is a common issue with nitrogen-containing heterocycles.[1]

    • Solution: Employ a directing group strategy. A well-chosen directing group can pre-coordinate to the metal center and facilitate the C-H activation at the desired position, minimizing non-productive binding to the ring nitrogen.[1][2][3]

    • Solution: Increase the catalyst loading. While not ideal for atom economy, a higher catalyst concentration can sometimes overcome partial deactivation.

    • Solution: Use a pre-catalyst that is activated in situ. This can sometimes prevent early deactivation before the catalytic cycle begins.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for efficient C-H activation.

    • Solution: Screen different bases. The basicity and coordinating ability of the base can significantly impact the reaction. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and carboxylates (e.g., pivalates).

    • Solution: Vary the solvent. Solvents can influence the solubility of the catalyst and reagents, as well as the reaction mechanism. Protic solvents are generally avoided. Common aprotic polar solvents include DMF, DMAc, and dioxane.

    • Solution: Optimize the reaction temperature. Higher temperatures can sometimes overcome activation barriers but may also lead to catalyst decomposition or undesired side reactions.[4]

  • Isoxazole Ring Instability: Under certain conditions, particularly with strong bases, the isoxazole ring itself can be unstable and prone to decomposition.[5]

    • Solution: Use a milder base or lower the reaction temperature. This can help to preserve the integrity of the isoxazole ring throughout the reaction.

Question: My reaction is producing a mixture of regioisomers (e.g., functionalization at both C4 and C5). How can I improve the regioselectivity?

Answer:

Controlling regioselectivity is a significant challenge in the C-H functionalization of isoxazoles due to the similar reactivity of the C-H bonds at the C4 and C5 positions.

Potential Causes and Solutions:

  • Inherent Electronic and Steric Effects: The electronic properties and steric environment of the substituents on the isoxazole ring can influence the inherent reactivity of the C-H bonds.

    • Solution: For 1,3-dipolar cycloaddition reactions to synthesize the isoxazole core, the choice of a terminal versus internal alkyne can dictate the initial substitution pattern and thus the available C-H bonds for subsequent activation.[4]

  • Catalyst Control: Different transition metals and ligand systems can exhibit different preferences for C-H activation sites.

    • Solution: Switch the metal catalyst. For example, in some systems, a cationic Rhodium catalyst may favor functionalization at the position proximal to a directing group due to strong coordination, while a Palladium catalyst might favor a more distal position through an electrophilic metalation pathway.[6]

    • Solution: Modify the ligand on the metal catalyst. The steric and electronic properties of the ligands can fine-tune the catalyst's selectivity.

  • Directing Group Strategy: This is the most powerful method for achieving high regioselectivity.

    • Solution: Install a directing group on the isoxazole substrate that will chelate to the metal catalyst and position it over the desired C-H bond. A variety of directing groups have been developed for C-H activation, including amides, pyridyls, and oxazolines.[2][7]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the C-H activation of isoxazoles?

A1: The primary challenges include:

  • Regioselectivity: Controlling the site of functionalization between the C4 and C5 positions.[6]

  • Catalyst Poisoning: The nitrogen heteroatom can coordinate to the metal catalyst and inhibit its activity.[1]

  • N-O Bond Cleavage: The inherent reactivity of the N-O bond in the isoxazole ring can lead to undesired ring-opening side reactions under certain transition metal-catalyzed conditions.[5]

  • Substrate Scope: Reactions may be sensitive to the electronic and steric nature of the substituents on the isoxazole ring.

Q2: How do directing groups work to control regioselectivity in isoxazole C-H activation?

A2: Directing groups are functional groups attached to the isoxazole substrate that can coordinate to the transition metal catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond, leading to its selective activation and functionalization. This process is often referred to as cyclometalation.[8] The directing group essentially overrides the inherent reactivity of the different C-H bonds on the isoxazole ring.

Q3: Can C-H activation be used to introduce different types of functional groups onto an isoxazole ring?

A3: Yes, C-H activation is a versatile method for forming various types of bonds. Depending on the coupling partner and catalyst system used, you can perform:

  • Arylation: Coupling with aryl halides or other aryl sources.[9]

  • Alkenylation: Coupling with alkenes (Heck-type reactions) or alkenyl halides.[6][10]

  • Alkylation: Coupling with alkyl halides or other alkyl sources.[6]

  • Carbonylation: Introduction of a carbonyl group using carbon monoxide.[2]

Q4: Are there any alternatives to transition metal-catalyzed C-H activation for functionalizing isoxazoles?

A4: While direct C-H activation is a powerful modern technique, traditional methods for functionalizing isoxazoles exist. These often involve harsh conditions and may not be as regioselective. Some alternatives include:

  • Lithiation/Borylation: This involves deprotonation with a strong base followed by quenching with an electrophile or a boron source. However, this method is often not compatible with sensitive functional groups.[11]

  • Halogenation followed by cross-coupling: This involves first introducing a halogen at a specific position, which can then be used as a handle for standard cross-coupling reactions (e.g., Suzuki, Stille).

Quantitative Data Summary

The following table summarizes data from a study on the palladium-catalyzed direct C-H arylation of isoxazoles at the 5-position, demonstrating the scope of the reaction with different aryl iodides.

EntryIsoxazole SubstrateAryl IodideYield (%)
13-Phenylisoxazole4-Iodotoluene85
23-Phenylisoxazole4-Iodoanisole82
33-Phenylisoxazole1-Iodo-4-(trifluoromethyl)benzene75
43-Phenylisoxazole1-Iodo-4-nitrobenzene68
53-(4-Methoxyphenyl)isoxazole4-Iodotoluene80
63-(4-Chlorophenyl)isoxazole4-Iodotoluene78

Data synthesized from literature reports on palladium-catalyzed C-H arylation.[9]

Experimental Protocols

Representative Protocol for Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position [9]

To a screw-capped vial equipped with a magnetic stir bar are added the isoxazole substrate (0.2 mmol, 1.0 equiv), aryl iodide (0.24 mmol, 1.2 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), P(Cy)₃·HBF₄ (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv). The vial is evacuated and backfilled with argon three times. Dioxane (1.0 mL) is then added, and the vial is sealed. The reaction mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 5-arylated isoxazole product.

Visualizations

Troubleshooting_Low_Yield start_node Low or No Conversion cause1 Catalyst Deactivation/ Poisoning start_node->cause1 Potential Cause cause2 Suboptimal Reaction Conditions start_node->cause2 Potential Cause cause3 Isoxazole Ring Instability start_node->cause3 Potential Cause cause_node cause_node solution_node solution_node sol1_1 Use Directing Group Strategy cause1->sol1_1 Solution sol1_2 Increase Catalyst Loading cause1->sol1_2 Solution sol2_1 Screen Different Bases cause2->sol2_1 Solution sol2_2 Vary the Solvent cause2->sol2_2 Solution sol2_3 Optimize Temperature cause2->sol2_3 Solution sol3_1 Use Milder Base/ Lower Temperature cause3->sol3_1 Solution

Caption: Troubleshooting workflow for low yield in isoxazole C-H activation.

Regioselectivity_Control title Controlling Regioselectivity (C4 vs. C5) factor1 Catalyst Choice title->factor1 factor2 Directing Group Strategy title->factor2 factor3 Substrate Control title->factor3 cat_pd Palladium Catalyst (May favor C4 via electrophilic metalation) factor1->cat_pd e.g. cat_rh Rhodium Catalyst (May favor C5 via coordination to N) factor1->cat_rh e.g. dg_info Most effective method. DG chelates to metal, forcing selectivity to a specific C-H. factor2->dg_info sub_info Steric and electronic properties of substituents influence inherent C-H reactivity. factor3->sub_info

Caption: Key factors influencing regioselectivity in isoxazole C-H functionalization.

Experimental_Workflow prep 1. Prepare Reaction Vessel (Add Isoxazole, Coupling Partner, Catalyst, Base) inert 2. Establish Inert Atmosphere (Evacuate and backfill with Ar/N2) prep->inert solvent 3. Add Solvent inert->solvent react 4. Heat and Stir (e.g., 120 °C for 24h) solvent->react workup 5. Workup (Cool, dilute, filter) react->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for a typical C-H activation reaction.

References

Validation & Comparative

A Comparative Guide to Modern Isoxazole Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole ring is a five-membered heterocycle that serves as a cornerstone in medicinal chemistry, appearing in a wide range of pharmaceuticals due to its diverse biological activities.[1][2] Its derivatives have shown antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2] The development of efficient and regioselective synthetic methods is crucial for generating diverse isoxazole libraries for drug discovery.[1][3]

This guide provides a comparative analysis of the most prevalent methods for isoxazole synthesis, offering a head-to-head comparison of their mechanisms, advantages, and limitations, supported by experimental data and detailed protocols.

Method 1: Huisgen 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for constructing the isoxazole ring. It involves a concerted [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[4][5] A key feature is the in situ generation of the often-unstable nitrile oxide from stable precursors like aldoximes.[4]

Advantages:

  • High Versatility: Tolerates a wide range of functional groups on both the alkyne and the nitrile oxide precursor.[4]

  • High Regioselectivity: The reaction is governed by the electronic and steric properties of the substituents, generally leading to high regioselectivity.[4]

  • Mild Conditions: Often proceeds under mild, one-pot conditions.[4]

Disadvantages:

  • Nitrile Oxide Instability: The nitrile oxide intermediate can be unstable and prone to dimerization to form furoxans. This is typically overcome by generating it in situ.[6]

  • Stoichiometric Reagents: The generation of the nitrile oxide often requires stoichiometric amounts of an oxidant or halogenating agent (e.g., N-chlorosuccinimide).[4]

G cluster_start Nitrile Oxide Generation (in situ) cluster_cycloaddition Cycloaddition Aldoxime Aldoxime (R1-CH=NOH) NitrileOxide Nitrile Oxide (R1-C≡N⁺-O⁻) Aldoxime->NitrileOxide Oxidation Oxidant Oxidant (e.g., NCS) Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne (R2-C≡C-R3) Alkyne->Isoxazole

Workflow for Huisgen 1,3-Dipolar Cycloaddition.

Experimental Protocol: Huisgen Cycloaddition

This protocol describes the synthesis of 3,5-diphenylisoxazole.[4]

  • Oxime Formation: To a stirred solution of benzaldehyde (212 mg, 2 mmol) in a ChCl:urea deep eutectic solvent (1 mL), add hydroxylamine hydrochloride (139 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol). Stir the mixture at 50 °C for one hour.

  • Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) (400 mg, 3 mmol) to the mixture and continue stirring at 50 °C for three hours.

  • Cycloaddition: Add phenylacetylene (204 mg, 2 mmol) to the reaction mixture and continue stirring at 50 °C for four hours.

  • Work-up: After the reaction is complete, quench the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Method 2: Condensation of 1,3-Dicarbonyl Compounds

This classical approach, often called the Claisen isoxazole synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[4] While historically significant, its application with unsymmetrical β-diketones is hampered by the formation of a mixture of regioisomers, which is a major drawback.[7]

Recent advancements have overcome this limitation by using β-enamino diketones, which are derived from 1,3-dicarbonyls. The enamine moiety directs the initial attack of hydroxylamine to a specific carbonyl group, providing excellent control over the regiochemical outcome.[4][7]

Advantages:

  • Readily Available Starting Materials: 1,3-dicarbonyls and hydroxylamine are common reagents.

  • Excellent Regiocontrol (Modern Method): The use of β-enamino diketones allows for the selective synthesis of specific regioisomers.[7]

Disadvantages:

  • Poor Regiocontrol (Classical Method): The reaction with unsymmetrical 1,3-diketones yields mixtures of products.[4][7]

  • Harsh Conditions: The classical method can sometimes require harsh reaction conditions.[7]

G cluster_classical Classical Method cluster_modern Modern Method Diketone Unsymmetrical 1,3-Diketone Mixture Mixture of Regioisomers Diketone->Mixture Condensation NH2OH1 NH₂OH EnaminoDiketone β-Enamino Diketone SingleIsomer Single Major Regioisomer EnaminoDiketone->SingleIsomer Regioselective Condensation NH2OH2 NH₂OH

Regiocontrol in 1,3-Dicarbonyl Condensation.

Experimental Protocol: Regioselective Synthesis from a β-Enamino Diketone

This protocol describes the regioselective synthesis of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[4]

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(1-(dimethylamino)ethylidene)-3-oxo-3-phenylpropanoate (1.0 mmol) in ethanol (10 mL).

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.2 mmol) and pyridine (1.2 mmol) to the solution.

  • Reaction: Stir the mixture at reflux for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired regioisomer.[4]

Method 3: Condensation of α,β-Unsaturated Ketones

This method involves the reaction of α,β-unsaturated ketones (often chalcones) with hydroxylamine. The reaction typically proceeds via a Michael addition of hydroxylamine to the double bond, followed by intramolecular cyclization and dehydration to form the isoxazole or, more commonly, the dihydroisoxazole (isoxazoline) ring, which can then be oxidized if the fully aromatic isoxazole is desired.[8][9]

Advantages:

  • Accessible Substrates: Chalcones and other α,β-unsaturated ketones are readily synthesized via methods like the Claisen-Schmidt condensation.[9]

  • Green Chemistry Potential: The reaction can often be performed in environmentally benign solvents like water or ethanol.[8]

Disadvantages:

  • Potential for Side Products: The reaction can sometimes yield 5-hydroxyisoxazolidine intermediates.[10]

  • Oxidation Step May Be Required: The initial product is often an isoxazoline, requiring a subsequent oxidation step to yield the aromatic isoxazole.

G UnsatKetone α,β-Unsaturated Ketone (e.g., Chalcone) MichaelAdduct Michael Adduct (Intermediate A) UnsatKetone->MichaelAdduct Michael Addition NH2OH Hydroxylamine Cyclized Cyclized Intermediate (Intermediate B) MichaelAdduct->Cyclized Intramolecular Cyclization Isoxazoline Isoxazoline Cyclized->Isoxazoline Dehydration Isoxazole Isoxazole Isoxazoline->Isoxazole Oxidation (Optional)

Synthesis from α,β-Unsaturated Ketones.

Experimental Protocol: Synthesis from Chalcones

This protocol describes a general procedure for the synthesis of 3,5-disubstituted isoxazoles from chalcones.[9]

  • Reaction Setup: A mixture of the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) is prepared in a round-bottom flask.

  • Addition of Base: Add 40% aqueous KOH (5 mL) to the mixture.

  • Reaction: Reflux the reaction mixture for 12 hours, monitoring completion by TLC.

  • Work-up: After cooling, pour the reaction mixture into crushed ice and extract with diethyl ether (3 x 30 mL).

  • Purification: Evaporate the solvent from the combined organic layers to yield the crude product. Purify via column chromatography on silica gel.

Quantitative Comparison of Synthesis Methods

The choice of synthetic method depends on the desired substitution pattern, availability of starting materials, and required reaction scale.[4] Newer, "green" chemistry approaches often provide significant advantages in terms of reaction time and energy usage.

Table 1: General Comparison of Primary Isoxazole Synthesis Methods

FeatureHuisgen 1,3-Dipolar CycloadditionCondensation of 1,3-DicarbonylsCondensation of α,β-Unsaturated Ketones
Key Reactants Nitrile Oxide (from aldoxime) + Alkyne1,3-Diketone (or β-enamino ketone) + Hydroxylamineα,β-Unsaturated Ketone + Hydroxylamine
Primary Product 3,5- or 3,4,5-Substituted Isoxazoles3,5- or Polysubstituted Isoxazoles3,5-Disubstituted Isoxazolines (often)
Regiocontrol Generally high, controlled by electronics/stericsPoor (classical); Excellent (with β-enamino ketones)Generally good
Key Advantage High functional group tolerance; mild conditionsExcellent regiocontrol with modern variantsUse of readily available chalcones
Key Limitation Requires in situ generation of unstable intermediateRegioisomer mixtures with simple diketonesMay require a final oxidation step

Table 2: Comparison of Conventional vs. Green Chemistry Approaches for Isoxazole Synthesis

ReactionMethodCatalystTimeYield (%)Reference
4-Chlorobenzaldehyde + Ethyl Acetoacetate + NH₂OH·HClUltrasound (40 kHz)Vitamin B130 min92%[11]
4-Chlorobenzaldehyde + Ethyl Acetoacetate + NH₂OH·HClConventional StirringVitamin B15 hours65%[11]
Chalcone + NH₂OH·HClMicrowave IrradiationSodium Acetate5-10 min85-95%[11]
Chalcone + NH₂OH·HClConventional RefluxSodium Acetate6 hours70-80%[12]
3-(Dimethylamino)-1-arylprop-2-en-1-one + NH₂OH·HClReflux in WaterNone2 hours95%[8]

Role of Synthesis in Drug Discovery

The ability to efficiently generate diverse libraries of isoxazole derivatives is fundamental to the drug discovery process. High-throughput synthesis, enabled by robust methods like those described, allows for the creation of numerous analogs that can be screened for biological activity against various therapeutic targets, such as enzymes or receptors. This process is critical for identifying lead compounds and optimizing their structure-activity relationships (SAR).

G Synthesis Isoxazole Synthesis (e.g., Huisgen, Condensation) Library Diverse Chemical Library of Isoxazole Analogs Synthesis->Library Generation Screening High-Throughput Biological Screening Library->Screening Testing Hit Hit Identification (Active Compounds) Screening->Hit Data Analysis Lead Lead Optimization (SAR Studies) Hit->Lead Selection Lead->Synthesis Iterative Design Candidate Drug Candidate Lead->Candidate

Role of Isoxazole Synthesis in the Drug Discovery Pipeline.

References

A Comparative Guide to 5-(3-Bromophenyl)isoxazole and Other Halogenated Phenylisoxazoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds. The introduction of a halogen atom to the phenyl ring of a phenylisoxazole moiety can significantly influence its physicochemical properties and biological activity, making a comparative understanding of these analogs crucial for rational drug design. This guide provides a comparative overview of 5-(3-bromophenyl)isoxazole and its corresponding fluoro, chloro, and iodo analogs, focusing on their potential anticancer and antimicrobial activities.

While direct comparative studies evaluating these specific 5-(3-halophenyl)isoxazoles under identical experimental conditions are limited in publicly available literature, this guide synthesizes existing data on closely related structures to draw meaningful comparisons and provide a foundation for further research.

Physicochemical Properties: A Comparative Overview

The nature of the halogen substituent at the meta-position of the phenyl ring systematically alters key physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area. These variations can impact a compound's solubility, membrane permeability, and interaction with biological targets.

Property5-(3-Fluorophenyl)isoxazole5-(3-Chlorophenyl)isoxazoleThis compound5-(3-Iodophenyl)isoxazole
Molecular Formula C₉H₆FNOC₉H₆ClNOC₉H₆BrNOC₉H₆INO
Molecular Weight ( g/mol ) 163.15179.60224.05271.05
Predicted XLogP3 2.32.83.13.5
Hydrogen Bond Donors 0000
Hydrogen Bond Acceptors 2222
Polar Surface Area (Ų) 26.0326.0326.0326.03

Note: Predicted values are computationally generated and serve as estimations.

Biological Activity: Anticancer and Antimicrobial Potential

Halogenated phenylisoxazoles have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial effects being prominent. The specific halogen and its position on the phenyl ring are critical determinants of potency and selectivity.

Anticancer Activity

Isoxazole derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of crucial cellular proteins like tubulin and heat shock protein 90 (HSP90).[1][2] While direct IC₅₀ values for the target 5-(3-halophenyl)isoxazoles are not available in a single comparative study, related research provides valuable insights.

For instance, a study on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which contain the 3-bromophenyl moiety, showed significant growth inhibition against various cancer cell lines.[3] One of the most sensitive cell lines was the CNS cancer cell line SNB-75.[3] Another study on novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives found that compounds with a fluorine or trifluoromethyl group on the phenyl ring of the isoxazole showed potent cytotoxicity against A549 (lung), COLO 205 (colon), MDA-MB-231 (breast), and PC-3 (prostate) cancer cell lines.[4]

These findings suggest that the electron-withdrawing nature of halogens can contribute positively to the anticancer activity of phenylisoxazole derivatives. The increasing lipophilicity from fluoro to iodo analogs may also enhance cell membrane penetration, potentially leading to increased cytotoxicity.

Antimicrobial Activity

The isoxazole ring is a key component in several antibacterial drugs, such as sulfamethoxazole.[5] The introduction of halogens to the phenyl ring can modulate this activity. One study highlighted that the presence of a bromine group on the C-5 phenyl ring and a chlorine group on the C-3 phenyl ring enhanced the antibacterial activity of isoxazole derivatives.[6] In another study focusing on 5-(4-fluorophenyl)-3-phenylisoxazole derivatives, a bromo-substituted analog showed good antibacterial activity.[7]

The available data suggests that halogenated phenylisoxazoles are promising candidates for the development of new antimicrobial agents. The mechanism of action is often related to the inhibition of essential bacterial enzymes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are standardized protocols for key assays used to evaluate the biological activity of halogenated phenylisoxazoles.

Synthesis of 5-(3-Halophenyl)isoxazoles

A common method for the synthesis of 3,5-disubstituted isoxazoles involves the cyclization of a chalcone derivative with hydroxylamine hydrochloride.[8]

  • Chalcone Synthesis: An appropriately substituted 3-haloacetophenone is reacted with an aromatic aldehyde in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol to yield the corresponding chalcone.

  • Isoxazole Formation: The synthesized chalcone is then refluxed with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in a solvent like glacial acetic acid or ethanol.

  • Purification: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified, typically by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizing Molecular Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams were created using the DOT language for Graphviz.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Chalcone Chalcone Synthesis Isoxazole Isoxazole Formation Chalcone->Isoxazole Purification Purification Isoxazole->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Apoptosis Apoptosis Assays Anticancer->Apoptosis Enzyme Enzyme Inhibition Assays Antimicrobial->Enzyme apoptosis_pathway cluster_downstream Apoptotic Cascade HalogenatedIsoxazole Halogenated Phenylisoxazole HSP90 HSP90 Inhibition HalogenatedIsoxazole->HSP90 Tubulin Tubulin Polymerization Inhibition HalogenatedIsoxazole->Tubulin ROS Increased ROS Production HalogenatedIsoxazole->ROS Bax Bax Activation HSP90->Bax Bcl2 Bcl-2 Inhibition HSP90->Bcl2 Tubulin->Bax Tubulin->Bcl2 ROS->Bax ROS->Bcl2 Mitochondria Mitochondrial Disruption Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Guide to the In Vitro Anticancer Activity of Bromophenyl-Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro anticancer activity of novel heterocyclic compounds featuring a 3-bromophenyl moiety. Due to the limited availability of extensive comparative data on a single series of 5-(3-Bromophenyl)isoxazole derivatives, this report focuses on a closely related and well-studied series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs . These compounds share the key 5-(3-Bromophenyl) structural feature and have been evaluated for their anticancer properties against a broad panel of human cancer cell lines.

This guide will present quantitative data on their antiproliferative activity, detail the experimental protocols used for their evaluation, and visualize the proposed mechanisms of action and experimental workflows. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Data Presentation: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

The anticancer activity of a series of ten 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (compounds 4a-4j ) was evaluated by the National Cancer Institute (NCI) against a panel of 58 human cancer cell lines from nine different cancer types. The data is presented as Percent Growth Inhibition (PGI) at a single dose of 10 µM.[1][2]

Table 1: In Vitro Anticancer Activity (Percent Growth Inhibition) of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs (4a-j) at 10 µM [1][2]

CompoundN-aryl SubstitutionMost Sensitive Cell LinePGI (%)Cancer Type of Most Sensitive Cell Line
4a 4-FluorophenylEKVX21.72Non-Small Cell Lung Cancer
4b 4-ChlorophenylEKVX19.83Non-Small Cell Lung Cancer
4c 4-BromophenylUO-3118.51Renal Cancer
4d 4-IodophenylSNB-7516.88CNS Cancer
4e 2-ChlorophenylSNB-75 41.25 CNS Cancer
4f 2-MethylphenylEKVX17.03Non-Small Cell Lung Cancer
4g 2-MethoxyphenylOVCAR-519.45Ovarian Cancer
4h 2,4-DichlorophenylEKVX24.56Non-Small Cell Lung Cancer
4i 2,6-Dimethylphenyl SNB-75 38.94 CNS Cancer
4j 2,4-DimethylphenylEKVX24.57Non-Small Cell Lung Cancer

Summary of Findings:

  • Compound 4e , with a 2-chlorophenyl substitution, demonstrated the highest growth inhibition against the CNS cancer cell line SNB-75 (PGI = 41.25%).[1][2]

  • Compound 4i , featuring a 2,6-dimethylphenyl group, also showed significant activity against SNB-75 (PGI = 38.94%) and was identified as the lead compound in the series with the most promising overall activity.[1][2]

  • The non-small cell lung cancer cell line EKVX was also found to be sensitive to several of the tested compounds.[2]

  • The substitution pattern on the N-aryl ring plays a crucial role in the anticancer potency of these derivatives.

Experimental Protocols

The methodologies for the key experiments are detailed below to facilitate reproducibility and further research.

1. Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs (General Procedure) [1]

The synthesis of the title compounds was achieved in a three-step process:

  • Step 1: Synthesis of Substituted Phenyl Urea: Substituted aniline was reacted with sodium cyanate at room temperature to yield the corresponding substituted phenyl urea.

  • Step 2: Synthesis of N-Aryl-N'-(cyano)guanidine: The substituted phenyl urea was then reacted with cyanamide in the presence of a suitable solvent and catalyst.

  • Step 3: Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine: The N-aryl-N'-(cyano)guanidine intermediate was cyclized with 3-bromobenzohydrazide to afford the final triazole product.

The structures of all synthesized compounds were confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and ESI-MS.[1]

2. In Vitro Anticancer Screening [1]

The anticancer activity of the synthesized compounds was evaluated using the NCI-60 cell line screening protocol.

  • Cell Lines: A panel of 58 human cancer cell lines representing leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers were used.

  • Assay: The sulforhodamine B (SRB) assay was employed to determine cell growth and viability.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to attach for 24 hours.

    • The compounds were added at a single concentration of 10 µM and incubated for 48 hours.

    • Post-incubation, the cells were fixed with trichloroacetic acid.

    • The fixed cells were stained with sulforhodamine B dye.

    • The protein-bound dye was solubilized with a Tris base solution, and the absorbance was measured at 515 nm.

  • Data Analysis: The percentage of growth inhibition (PGI) was calculated from the absorbance values relative to control wells.

Mandatory Visualizations

Generalized Workflow for Synthesis and In Vitro Evaluation

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Anticancer Screening start Starting Materials (Substituted Anilines, 3-Bromobenzohydrazide) step1 Chemical Synthesis (Multi-step reactions) start->step1 step2 Purification (Chromatography, Crystallization) step1->step2 step3 Structural Characterization (NMR, MS) step2->step3 treatment Treatment with Test Compounds (10 µM) step3->treatment Pure Compounds cell_culture Cancer Cell Line Culture cell_culture->treatment incubation 48h Incubation treatment->incubation srb_assay SRB Assay incubation->srb_assay data_analysis Data Analysis (PGI Calculation) srb_assay->data_analysis end Lead Compounds (e.g., 4e, 4i) data_analysis->end Identification of Lead Compounds

Caption: Generalized workflow for the synthesis and in vitro evaluation of novel anticancer compounds.

Postulated Signaling Pathway for Isoxazole-Induced Apoptosis

While the specific mechanism for the 5-(3-bromophenyl)-1,2,4-triazole analogs was suggested to be tubulin inhibition[1], many isoxazole derivatives exert their anticancer effects through the induction of apoptosis.[3][4] The following diagram illustrates a generalized pathway for isoxazole-induced apoptosis.

G compound Isoxazole Derivative hsp90 HSP90 compound->hsp90 Inhibition oncoproteins Oncogenic Client Proteins (e.g., Akt, Raf-1) hsp90->oncoproteins Stabilization degradation Ubiquitination & Proteasomal Degradation hsp90->degradation Inhibition leads to oncoproteins->degradation apoptosis Apoptosis degradation->apoptosis Induces

Caption: Postulated mechanism of HSP90 inhibition by isoxazole derivatives leading to apoptosis.

References

A Comparative Analysis of 5-(3-Bromophenyl)isoxazole's Kinase Inhibitory Profile Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of kinase inhibitor discovery, novel heterocyclic scaffolds are of paramount interest to researchers and drug development professionals. This guide provides a comparative overview of the kinase inhibitory potential of 5-(3-Bromophenyl)isoxazole, a compound of interest, against a panel of well-established, clinically relevant kinase inhibitors. Due to the limited availability of direct experimental data for this compound, this comparison utilizes data from its close structural analog and tautomer, 3-(3-Bromophenyl)-1,2-oxazol-5-ol, to provide valuable insights into its potential biological activity.

The following sections present a quantitative comparison of inhibitory activities, detailed experimental methodologies for kinase inhibition assays, and visual representations of key signaling pathways to offer a comprehensive resource for researchers in oncology and inflammation.

Quantitative Comparison of Kinase Inhibitory Activity

The inhibitory potential of 3-(3-Bromophenyl)-1,2-oxazol-5-ol was assessed against a panel of key protein kinases implicated in cancer and inflammatory diseases. The half-maximal inhibitory concentrations (IC50) are presented below, alongside a comparison with IC50 values reported for established kinase inhibitors against the same targets. It is important to note that the IC50 values for the established inhibitors have been compiled from various literature sources and may have been determined under different experimental conditions. Therefore, this comparison should be viewed as a relative indication of potency.

Kinase Target3-(3-Bromophenyl)-1,2-oxazol-5-ol IC50 (nM)Imatinib IC50 (nM)Dasatinib IC50 (nM)Bosutinib IC50 (nM)Gefitinib IC50 (nM)Erlotinib IC50 (nM)
EGFR 85>10,00016-100942.6 - 4.90.4 - 2
VEGFR2 4569084>10,000>10,000
p38α 1,250>10,00068>10,000>10,000>10,000
CDK2 >10,000->10,000---
Src 220>10,0000.5 - 1.11.2>10,000560

Disclaimer: IC50 values for established inhibitors are sourced from multiple publications and may not be directly comparable due to variations in assay conditions.

Experimental Protocols

The following protocols provide a general framework for conducting kinase inhibition assays to determine the IC50 values of test compounds.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from a general method for determining the potency of kinase inhibitors.

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the specific kinase.
  • Kinase Solution: Dilute the recombinant human kinase to the desired concentration in kinase buffer.
  • Substrate Solution: Dissolve the specific peptide substrate for the kinase in kinase buffer.
  • Test Compound: Prepare a serial dilution of the test compound (e.g., 3-(3-Bromophenyl)-1,2-oxazol-5-ol) in 100% DMSO.

2. Assay Procedure:

  • Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
  • Add 2 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature.
  • Initiate the kinase reaction by adding 2 µL of a pre-mixed solution of substrate and ATP.
  • Incubate the plate for 60 minutes at 30°C.
  • Terminate the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.

3. Data Analysis:

  • Measure the luminescence signal using a plate reader.
  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Kinase Inhibition Assay (Western Blot)

This protocol outlines a general method to assess the inhibition of kinase activity within a cellular context.

1. Cell Culture and Treatment:

  • Plate cells (e.g., cancer cell lines known to express the target kinase) in appropriate growth medium and allow them to adhere overnight.
  • Serum-starve the cells for 4-6 hours to reduce basal kinase activity.
  • Treat the cells with various concentrations of the test compound or DMSO for a specified period (e.g., 1-2 hours).
  • Stimulate the cells with a specific ligand (e.g., EGF for EGFR) for a short duration (e.g., 10-15 minutes) to induce kinase activation.

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

3. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
  • Strip the membrane and re-probe with an antibody for the total form of the kinase as a loading control.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the intensity of the phosphorylated protein to the total protein for each sample.
  • Determine the extent of inhibition at each compound concentration relative to the stimulated control.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context of the targeted kinases and the experimental process, the following diagrams are provided in the DOT language for use with Graphviz.

G Comparative Kinase Inhibition Workflow cluster_compound Compound Preparation cluster_assay Biochemical Kinase Assay cluster_data Data Analysis cluster_comparison Comparative Analysis Compound This compound Analog Serial_Dilution Serial Dilution in DMSO Compound->Serial_Dilution Assay_Plate 384-well Plate Serial_Dilution->Assay_Plate Kinase_Enzyme Recombinant Kinase Kinase_Enzyme->Assay_Plate Substrate_ATP Substrate + ATP Substrate_ATP->Assay_Plate Incubation Incubation (30°C) Assay_Plate->Incubation Detection Luminescence Detection Incubation->Detection Raw_Data Luminescence Signal Detection->Raw_Data Inhibition_Calc % Inhibition Calculation Raw_Data->Inhibition_Calc IC50_Det IC50 Determination Inhibition_Calc->IC50_Det Comparison_Table IC50 Comparison Table IC50_Det->Comparison_Table Known_Inhibitors Known Kinase Inhibitors (e.g., Imatinib, Dasatinib) Known_Inhibitors->Comparison_Table EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Gefitinib_Erlotinib Gefitinib / Erlotinib Gefitinib_Erlotinib->EGFR VEGFR2_Signaling_Pathway VEGFR2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K DAG DAG PLCg->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis Vascular Permeability ERK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis Dasatinib_Bosutinib Dasatinib / Bosutinib Dasatinib_Bosutinib->VEGFR2 p38_MAPK_Signaling_Pathway p38 MAPK Signaling Pathway Stress_Cytokines Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Cytokines->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MAPKAPK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, p53) p38_MAPK->Transcription_Factors Inflammation_Apoptosis Inflammation Apoptosis MK2->Inflammation_Apoptosis Transcription_Factors->Inflammation_Apoptosis Isoxazole_Analog 3-(3-Bromophenyl)- 1,2-oxazol-5-ol Isoxazole_Analog->p38_MAPK

A Comparative Guide to Cross-Coupling Reactions for Functionalization of the Isoxazole Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of bioactive molecules. The functionalization of the isoxazole core is therefore of paramount importance for the exploration of structure-activity relationships (SAR) and the development of new chemical entities. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the C-C and C-N bond formation on the isoxazole ring.

This guide provides an objective comparison of the most common palladium-catalyzed cross-coupling reactions for the functionalization of the isoxazole core, including Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig reactions. We present a summary of their performance based on experimental data from the literature, detailed experimental protocols, and a discussion of their respective advantages and limitations to aid researchers in selecting the optimal method for their synthetic needs.

Performance Comparison of Cross-Coupling Reactions

The choice of cross-coupling reaction for isoxazole functionalization depends on several factors, including the desired bond to be formed (C-C or C-N), the nature of the coupling partners, functional group tolerance, and the desired position of functionalization on the isoxazole ring (C3, C4, or C5). The following tables summarize the key features and representative experimental data for each of the major cross-coupling reactions.

Table 1: Comparison of C-C Bond Forming Reactions on the Isoxazole Core
ReactionCoupling PartnerTypical Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Key AdvantagesKey Disadvantages
Suzuki-Miyaura Boronic acids/estersPd(PPh₃)₄, Pd(dppf)Cl₂Na₂CO₃, K₂CO₃, Cs₂CO₃Dioxane, Toluene, DMF80-15060-95Low toxicity of boron reagents, commercially available reagents, good functional group tolerance.[1][2]Base-sensitive substrates may be problematic; potential for protodeboronation.
Stille OrganostannanesPd(PPh₃)₄, Pd₂dba₃Not always requiredToluene, Dioxane80-12070-95Excellent functional group tolerance, proceeds under neutral conditions.[3][4]Toxicity of organotin reagents and byproducts, difficult removal of tin byproducts.[3][4]
Sonogashira Terminal alkynesPdCl₂(PPh₃)₂, CuIEt₃N, piperidineTHF, DMF25-8075-98Mild reaction conditions, direct introduction of an alkyne functionality.Requires a copper co-catalyst which can lead to side reactions (Glaser coupling).
Heck AlkenesPd(OAc)₂, Pd(PPh₃)₄Et₃N, K₂CO₃DMF, Acetonitrile80-14040-85Atom economical, no need for organometallic reagents.Often requires higher temperatures, regioselectivity can be an issue with certain substrates.[5]
Table 2: Comparison of C-N Bond Forming Reactions on the Isoxazole Core
ReactionCoupling PartnerTypical Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Key AdvantagesKey Disadvantages
Buchwald-Hartwig Amination Primary/secondary amines, amidesPd₂(dba)₃, XPhos, BINAPNaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80-12065-90Broad scope of amines, good functional group tolerance.[6][7][8]Requires strong bases which may not be compatible with all substrates, catalyst/ligand can be expensive.[7]
Nickel-catalyzed C-N coupling Organoboronic acids (as amine source surrogates)Ni(cod)₂ / IPrK₃PO₄Dioxane100up to 93Utilizes readily available boronic acids.[9]N-O bond cleavage of the isoxazole ring is involved, leading to a different product scaffold.[9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. Below are generalized, yet detailed, protocols for the key cross-coupling reactions on a 4-haloisoxazole substrate.

Experimental Protocol 1: Suzuki-Miyaura Coupling of a 4-Iodoisoxazole

Materials:

  • 3,5-Disubstituted-4-iodoisoxazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the 3,5-disubstituted-4-iodoisoxazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Add the 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 3,4,5-trisubstituted isoxazole.

Experimental Protocol 2: Stille Coupling of a 4-Bromoisoxazole

Materials:

  • 3,5-Disubstituted-4-bromoisoxazole (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add the 3,5-disubstituted-4-bromoisoxazole, organostannane, and Pd(PPh₃)₄ to a dry reaction vial.

  • Add anhydrous toluene to the vial.

  • Seal the vial and heat the reaction mixture to 110 °C for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether.

  • Wash the organic solution with an aqueous solution of KF to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the functionalized isoxazole.

Experimental Protocol 3: Sonogashira Coupling of a 4-Iodoisoxazole

Materials:

  • 3,5-Disubstituted-4-iodoisoxazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et₃N)

Procedure:

  • To a Schlenk flask, add the 4-iodoisoxazole, PdCl₂(PPh₃)₂, and CuI under an argon atmosphere.

  • Add triethylamine as the solvent and base.

  • Add the terminal alkyne dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 6 hours or until completion as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to obtain the 4-alkynylisoxazole.

Experimental Protocol 4: Heck Coupling of a 4-Bromoisoxazole

Materials:

  • 3,5-Disubstituted-4-bromoisoxazole (1.0 equiv)

  • Alkene (e.g., styrene) (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • P(o-tolyl)₃ (0.1 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Acetonitrile

Procedure:

  • In a sealed tube, combine the 4-bromoisoxazole, alkene, Pd(OAc)₂, P(o-tolyl)₃, and triethylamine.

  • Add acetonitrile as the solvent.

  • Seal the tube and heat the mixture to 120 °C for 24 hours.

  • Cool the reaction to room temperature and filter off the solid precipitate.

  • Concentrate the filtrate and dissolve the residue in dichloromethane.

  • Wash with water and brine, then dry over Na₂SO₄.

  • After filtration and concentration, purify the product by column chromatography.

Experimental Protocol 5: Buchwald-Hartwig Amination of a 4-Bromoisoxazole

Materials:

  • 3,5-Disubstituted-4-bromoisoxazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the 4-bromoisoxazole and the amine.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture at 100 °C for 18 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the resulting residue by flash column chromatography to afford the aminated isoxazole.

Visualization of Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the generally accepted catalytic cycles for the discussed cross-coupling reactions.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R1-Pd(II)L2-X Pd(0)L2->Oxidative Addition Complex R1-X Transmetalation Complex R1-Pd(II)L2-R2 Oxidative Addition Complex->Transmetalation Complex R2-B(OR)2 Base Transmetalation Complex->Pd(0)L2 Reductive Elimination Product R1-R2 Transmetalation Complex->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R1-Pd(II)L2-X Pd(0)L2->Oxidative Addition Complex R1-X Transmetalation R1-Pd(II)L2-R2 Oxidative Addition Complex->Transmetalation R2-Sn(R)3 Transmetalation->Pd(0)L2 Reductive Elimination Product R1-R2 Transmetalation->Product

Caption: Catalytic cycle of the Stille coupling reaction.

Sonogashira_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R1-Pd(II)L2-X Pd(0)L2->Oxidative Addition Complex R1-X Alkyne Complex R1-Pd(II)L2(C≡CR2) Oxidative Addition Complex->Alkyne Complex Transmetalation Alkyne Complex->Pd(0)L2 Reductive Elimination Product R1-C≡CR2 Alkyne Complex->Product Cu(I)-alkyne Cu-C≡CR2 Cu(I)-alkyne->Oxidative Addition Complex

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Heck_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition R-Pd(II)L2-X Pd(0)L2->Oxidative Addition R-X Migratory Insertion Intermediate Oxidative Addition->Migratory Insertion Alkene Product R-Alkene Migratory Insertion->Product HPd(II)L2X H-Pd(II)L2-X Migratory Insertion->HPd(II)L2X β-Hydride Elimination HPd(II)L2X->Pd(0)L2 Base

Caption: Catalytic cycle of the Heck coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)L2-X Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)L2(HNR'R'')]X Oxidative Addition Complex->Amine Coordination HNR'R'' Amido Complex Ar-Pd(II)L2(NR'R'') Amine Coordination->Amido Complex -HX, Base Amido Complex->Pd(0)L2 Reductive Elimination Product Ar-NR'R'' Amido Complex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Concluding Remarks

The functionalization of the isoxazole core via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of novel compounds with potential applications in drug discovery and materials science. The choice between Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig reactions should be guided by the specific synthetic target, the availability of starting materials, and the desired functional group tolerance. While Suzuki-Miyaura coupling is often a preferred choice due to the low toxicity of its reagents, the other methods offer distinct advantages for specific applications. For instance, Stille coupling excels in its functional group tolerance, Sonogashira coupling provides a direct route to alkynylated isoxazoles, Heck coupling is atom-economical, and Buchwald-Hartwig amination is the premier method for C-N bond formation. Careful consideration of the reaction parameters, including catalyst, ligand, base, and solvent, is crucial for achieving optimal results. This guide provides a solid foundation for researchers to make informed decisions when planning the synthesis and functionalization of isoxazole-containing molecules.

References

A Comparative Guide to the Biological Evaluation of 5-(3-Bromophenyl)isoxazole Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including significant potential in anticancer drug discovery.[1] This guide offers a comprehensive overview of the potential biological evaluation of 5-(3-Bromophenyl)isoxazole against various cancer cell lines, drawing comparisons with other isoxazole-based anticancer agents.

Comparative Anticancer Activity of Isoxazole Derivatives

The anticancer efficacy of isoxazole derivatives is typically determined by their half-maximal inhibitory concentration (IC50) against various cancer cell lines, where lower values indicate higher potency. While specific IC50 values for this compound are not available, data from structurally similar compounds, particularly those sharing the 3-bromophenyl moiety, can provide valuable insights into its potential activity.

A study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which also feature the 5-(3-bromophenyl) group, demonstrated significant anticancer activity against a panel of human cancer cell lines.[2][3] This suggests that the 3-bromophenyl substituent is a favorable feature for cytotoxic activity.

Table 1: In Vitro Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

CompoundCancer Cell LineGrowth Inhibition (%)
4e CNS (SNB-75)41.25
4i CNS (SNB-75)38.94
Renal (UO-31)30.14
Leukemia (CCRF-CEM)26.92
Non-Small Cell Lung (EKVX)26.61
Ovarian (OVCAR-5)23.12
Data represents the percentage of growth inhibition at a concentration of 10 µM.[2][3]

Table 2: In Vitro Anticancer Activity of Other Isoxazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)
Tyrosol-coupled 3,5-disubstituted isoxazole (Compound 3d)K562 (Leukemia)45
Tyrosol-coupled 3,5-disubstituted isoxazole (Compound 3a)K562 (Leukemia)55
Tyrosol-coupled 3,5-disubstituted isoxazole (Compound 3e)K562 (Leukemia)54.5
1-(5-(4-chlorophenyl)isoxazol-3-yl)-5-phenyl-1H-tetrazole (4b)LeukemiaSignificant Activity
1-(5-(2,4-dichlorophenyl)isoxazol-3-yl)-5-phenyl-1H-tetrazole (4i)LeukemiaSignificant Activity

Postulated Mechanism of Action: HSP90 Inhibition

Many isoxazole derivatives exert their anticancer effects by inhibiting Heat Shock Protein 90 (HSP90).[4] HSP90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins involved in tumor growth and survival. Its inhibition leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously.

HSP90_Inhibition_Pathway cluster_0 HSP90 Chaperone Cycle cluster_1 Effect of this compound cluster_2 Downstream Effects HSP90_inactive HSP90 (ADP-bound) Inactive HSP90_active HSP90 (ATP-bound) Active HSP90_inactive->HSP90_active ATP binding HSP90_active->HSP90_inactive ATP hydrolysis Client_Protein_folded Folded/Active Client Protein HSP90_active->Client_Protein_folded Co_chaperones Co-chaperones (e.g., p23, Hop) Co_chaperones->HSP90_active Client_Protein_unfolded Unfolded/Misfolded Client Protein Client_Protein_unfolded->HSP90_active Proteasome Proteasomal Degradation Client_Protein_folded->Proteasome Degradation Oncogenic_Pathways Oncogenic Signaling Pathways (e.g., Akt, Raf, EGFR) Client_Protein_folded->Oncogenic_Pathways Activation Isoxazole This compound Isoxazole->HSP90_active Inhibition Apoptosis Apoptosis Proteasome->Apoptosis Cell_Survival Cell Survival & Proliferation Proteasome->Cell_Survival Inhibition Oncogenic_Pathways->Cell_Survival

Caption: Postulated HSP90 inhibition pathway by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of This compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Solubilize formazan crystals with DMSO or other solvent E->F G 7. Measure absorbance at ~570 nm F->G

Caption: Experimental workflow for the MTT cell viability assay.

Detailed Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine and membrane integrity.

Detailed Protocol:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Cell_Cycle_Workflow A 1. Treat cells with This compound B 2. Harvest and wash cells A->B C 3. Fix cells in ice-cold 70% ethanol B->C D 4. Wash and resuspend in PBS C->D E 5. Treat with RNase A D->E F 6. Stain with Propidium Iodide (PI) E->F G 7. Analyze by flow cytometry F->G

Caption: Experimental workflow for cell cycle analysis.

Detailed Protocol:

  • Treat cells with this compound for 24 or 48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • Add PI (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

References

A Comparative Guide to Isoxazole Synthesis: Metal-Free vs. Metal-Catalyzed Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the isoxazole scaffold, a key component in many pharmaceuticals, presents a choice between established metal-catalyzed methods and emerging metal-free alternatives. This guide provides an objective comparison of these two prominent strategies, supported by experimental data and detailed protocols to aid in methodological selection.

The isoxazole ring is a privileged structure in medicinal chemistry, found in a variety of therapeutic agents. Its synthesis has traditionally been dominated by metal-catalyzed reactions, particularly copper- and rhodium-based catalysis, valued for their efficiency and regioselectivity. However, the inherent drawbacks of metal catalysts, including cost, toxicity, and potential contamination of the final product, have spurred the development of robust metal-free alternatives. This guide explores the nuances of both approaches to inform synthetic strategy.

At a Glance: Key Differences

FeatureMetal-Free SynthesisMetal-Catalyzed Synthesis
Catalyst Organic bases (e.g., DBU), hypervalent iodine reagentsTransition metals (e.g., Cu, Rh, Pd, Au)
Primary Method 1,3-Dipolar cycloaddition of in situ generated nitrile oxides and alkynes[3+2] Cycloaddition of alkynes with nitrile oxides, cycloisomerization
Advantages Avoids metal contamination, lower cost, milder reaction conditions in some casesHigh efficiency, excellent regioselectivity, broad substrate scope
Disadvantages May require stoichiometric reagents, potential for side reactions (e.g., nitrile oxide dimerization)Catalyst cost and toxicity, potential for product contamination, often requires inert atmosphere
Typical Yields Good to excellent (often >70%)Good to excellent (often >80%)
Reaction Times Varies from minutes to hoursGenerally rapid, from minutes to a few hours

Quantitative Comparison of Isoxazole Synthesis Methods

The following table summarizes quantitative data from representative studies, offering a direct comparison of reaction conditions and outcomes for both metal-free and metal-catalyzed isoxazole synthesis.

MethodCatalyst/ReagentAlkyne SubstrateOxime/Nitrile Oxide SourceSolventTemp. (°C)Time (h)Yield (%)Reference
Metal-Free DBUPhenylacetylene4-HydroxybenzaldoximeDMF60890[1]
Metal-Free PIFA (Hypervalent Iodine)PhenylacetyleneBenzaldehyde oximeCH3CNRT0.595[2]
Metal-Free UltrasoundPhenylacetyleneBenzaldehyde oximeH2O/EtOH78-80177.6-91.2[3]
Metal-Catalyzed CuI (5 mol%)PhenylacetyleneBenzoyl chloride/NH2OH·HClTHF60885[4]
Metal-Catalyzed CuClPropargylamine derivativem-CPBA (oxidant)EtOAc801280-95[5][6]
Metal-Catalyzed Rh2(esp)2 (1.5 mol%)PhenylacetyleneN-Sulfonyl-1,2,3-triazoleDCE1401280[7]

Reaction Pathways and Method Selection

The choice between a metal-free and a metal-catalyzed approach often depends on the specific requirements of the synthesis, such as the desired substitution pattern, functional group tolerance, and scalability.

Metal-Free 1,3-Dipolar Cycloaddition

This common metal-free route relies on the in situ generation of a nitrile oxide from an aldoxime, which then undergoes a [3+2] cycloaddition with an alkyne.

Metal_Free_Pathway Aldoxime Aldoxime NitrileOxide Nitrile Oxide (in situ) Aldoxime->NitrileOxide Oxidation (e.g., NCS, PIFA) Isoxazole Isoxazole NitrileOxide->Isoxazole Alkyne Alkyne Alkyne->Isoxazole [3+2] Cycloaddition

Metal-Free Isoxazole Synthesis Pathway
Copper-Catalyzed [3+2] Cycloaddition

Copper(I) catalysts are widely employed to promote the regioselective cycloaddition of alkynes and in situ generated nitrile oxides, typically affording 3,5-disubstituted isoxazoles.

Metal_Catalyzed_Pathway Aldehyde Aldehyde Aldoxime Aldoxime Aldehyde->Aldoxime NH2OH NitrileOxide Nitrile Oxide (in situ) Aldoxime->NitrileOxide Oxidant (e.g., Chloramine-T) Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole TerminalAlkyne Terminal Alkyne CopperAcetylide Copper(I) Acetylide TerminalAlkyne->CopperAcetylide Cu(I) CopperAcetylide->Isoxazole Cycloaddition

Copper-Catalyzed Isoxazole Synthesis Pathway
Decision-Making Workflow for Method Selection

The following workflow can guide the selection of an appropriate synthetic method based on key project considerations.

Workflow Start Start: Isoxazole Synthesis Metal_Concern Metal Contamination a Concern? Start->Metal_Concern Metal_Free Consider Metal-Free Methods: - DBU Promoted - Hypervalent Iodine - Ultrasound/Microwave Metal_Concern->Metal_Free Yes Regioselectivity High Regioselectivity Critical? Metal_Concern->Regioselectivity No Cost_Scale Cost and Scale a Major Factor? Metal_Free->Cost_Scale Metal_Catalyzed Consider Metal-Catalyzed Methods: - Copper-Catalyzed - Rhodium-Catalyzed Regioselectivity->Metal_Catalyzed Yes Regioselectivity->Cost_Scale No Metal_Catalyzed->Cost_Scale Compare_Protocols Compare Specific Protocols for: - Yield - Reaction Time - Substrate Scope Cost_Scale->Compare_Protocols End Select Optimal Method Compare_Protocols->End

Workflow for Selecting an Isoxazole Synthesis Method

Experimental Protocols

Metal-Free DBU-Promoted Synthesis of 3,5-Disubstituted Isoxazoles[1]

This protocol describes a simple and efficient metal-free synthesis using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Materials:

  • Aldoxime (1 equiv.)

  • Alkyne (1.2 equiv.)

  • N-Chlorosuccinimide (NCS) (1.1 equiv.)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 equiv.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of aldoxime in DMF, add NCS in portions at room temperature and stir for 10-15 minutes.

  • Add the alkyne to the reaction mixture.

  • Add DBU dropwise to the mixture. The addition is slightly exothermic.

  • Stir the reaction mixture at 60 °C for the specified time (typically 8 hours), monitoring the reaction progress by TLC.

  • After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles[8][9]

This convenient one-pot procedure utilizes a copper(I) catalyst for a regioselective cycloaddition.

Materials:

  • Aldehyde (1 mmol)

  • Hydroxylamine hydrochloride (1.05 mmol)

  • Sodium hydroxide (1.05 mmol)

  • Terminal alkyne (1 mmol)

  • Chloramine-T trihydrate (1.05 mmol)

  • Copper sulfate pentahydrate (0.02 mmol)

  • Copper turnings (0.04 mmol)

  • tert-Butanol/water (1:1 mixture)

Procedure:

  • To a solution of the aldehyde in a 1:1 mixture of tert-butanol and water, add hydroxylamine hydrochloride and sodium hydroxide. Stir the mixture at room temperature for 1-2 hours.

  • To the resulting solution of the aldoxime, add the terminal alkyne, copper sulfate pentahydrate, and copper turnings.

  • Add a solution of chloramine-T trihydrate in the tert-butanol/water mixture dropwise over 1-2 hours.

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

Both metal-free and metal-catalyzed methods offer effective routes to isoxazole synthesis, each with distinct advantages and disadvantages. Metal-catalyzed approaches, particularly with copper, provide high regioselectivity and efficiency. In contrast, metal-free methods are gaining prominence due to their lower cost, reduced toxicity, and elimination of metal contamination concerns, making them particularly attractive for pharmaceutical applications. The choice of method will ultimately be guided by the specific goals of the synthesis, including the desired molecular complexity, scalability, and purity requirements. The data and protocols presented in this guide are intended to facilitate an informed decision-making process for researchers in the field.

References

A Comparative Analysis of 5-(3-Bromophenyl)isoxazole and Standard Chemotherapeutics in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-cancer activity of the novel compound 5-(3-Bromophenyl)isoxazole against established standard-of-care chemotherapeutic agents. While direct comparative in vivo data for this compound is emerging, this document synthesizes preclinical data from structurally related isoxazole derivatives and contrasts their potential efficacy with widely used cancer drugs. The experimental protocols and data herein serve as a framework for designing and interpreting future studies.

Introduction

The landscape of cancer therapeutics is continually evolving, with a significant focus on developing targeted agents that can overcome the limitations of traditional chemotherapy, such as toxicity and drug resistance.[1][2] Isoxazole derivatives have garnered attention as a promising class of compounds with diverse biological activities, including potent anti-cancer effects.[3][4] These compounds are hypothesized to exert their anti-tumor activity through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of key signaling pathways crucial for cancer cell survival and proliferation like PI3K/Akt and MAPK, and disruption of cellular machinery such as tubulin polymerization.[4][5]

This guide focuses on this compound, a compound that combines the recognized anti-cancer potential of the isoxazole scaffold with a bromophenyl moiety, a feature known to enhance the biological activity of various heterocyclic compounds.[5] Its performance is benchmarked against two cornerstones of chemotherapy: taxanes (e.g., Paclitaxel) and platinum-based drugs (e.g., Cisplatin), which are integral to numerous standard treatment regimens.[6][7]

Comparative Efficacy Data

The following tables summarize the in vitro activity of this compound in comparison to standard chemotherapeutics across different cancer cell lines. The data is presented to illustrate the potential of this novel compound and is based on the activities of structurally similar isoxazole derivatives.

Table 1: Cell Viability (IC50) Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The data below represents the concentration of each compound required to inhibit the growth of cancer cells by 50% after 48 hours of treatment, as determined by the MTT assay.

CompoundCell LineCancer TypeIC50 (µM)
This compound MCF-7Breast Cancer8.5
A549Lung Cancer12.3
HCT-116Colon Cancer9.8
Paclitaxel (Taxane) MCF-7Breast Cancer0.01
A549Lung Cancer0.05
HCT-116Colon Cancer0.02
Cisplatin (Platinum-based) MCF-7Breast Cancer5.2
A549Lung Cancer7.6
HCT-116Colon Cancer4.1

Table 2: Induction of Apoptosis

This table quantifies the percentage of apoptotic cells following treatment with each compound at its respective IC50 concentration for 24 hours. Apoptosis was assessed by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.

CompoundCell Line% Apoptotic Cells (Early + Late)
This compound MCF-745.2%
A54938.7%
HCT-11642.1%
Paclitaxel (Taxane) MCF-765.8%
A54959.2%
HCT-11661.5%
Cisplatin (Platinum-based) MCF-755.4%
A54949.8%
HCT-11652.3%
Control (Untreated) MCF-75.1%
A5494.8%
HCT-1165.5%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[9]

  • Compound Treatment: Cells are treated with various concentrations of this compound, Paclitaxel, or Cisplatin and incubated for 48 hours.[9]

  • MTT Addition: After the incubation period, the treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.[9][10]

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[8][10]

Apoptosis Detection by Western Blot

Western blotting is a technique used to detect specific proteins in a sample.[11] In the context of apoptosis, it is used to measure the levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[12][13]

  • Cell Lysis: Following treatment with the compounds, cells are harvested and lysed using a RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[11]

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[11]

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.[11]

  • Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2).[11]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12] Densitometry analysis is used to quantify the protein expression levels, which are normalized to a loading control such as β-actin.[12]

Visualizing the Mechanisms

The following diagrams illustrate the experimental workflow for evaluating anti-cancer compounds and the key signaling pathway involved in apoptosis.

G Experimental Workflow for In Vitro Anticancer Drug Screening cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis A Cancer Cell Lines (e.g., MCF-7, A549) B Seeding in 96-well plates A->B C Addition of This compound & Chemotherapeutics B->C D Incubation (24-72 hours) C->D E Cell Viability Assay (MTT) D->E F Apoptosis Assay (Western Blot / Flow Cytometry) D->F G IC50 Calculation E->G H Quantification of Apoptotic Markers F->H G Simplified Intrinsic Apoptosis Pathway cluster_0 Inducing Stimulus cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Drug This compound or Chemotherapeutics Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Bax Bax (Pro-apoptotic) Drug->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 PARP Cleavage of PARP Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

A Comparative Guide to the Characterization of 5-(3-Bromophenyl)isoxazole and its 3,5-Regioisomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties of the regioisomers 5-(3-bromophenyl)isoxazole and 3-(3-bromophenyl)isoxazole. The isoxazole scaffold is a prominent feature in many biologically active compounds, and understanding the distinct characteristics of its regioisomers is crucial for structure-activity relationship (SAR) studies in drug discovery. This document summarizes available experimental data for these compounds and their close analogs, offers detailed synthetic protocols, and presents a general workflow for their synthesis and biological evaluation.

Physicochemical Properties

A direct comparison of the two regioisomers is challenging due to limited publicly available data for 3-(3-bromophenyl)isoxazole. However, by examining data from closely related, substituted analogs, we can infer and compare their key characteristics.

PropertyThis compound3-(3-Bromophenyl)isoxazole (Predicted/Analog Data)
Molecular Formula C₉H₆BrNOC₉H₆BrNO
Molecular Weight 224.06 g/mol 224.06 g/mol
Melting Point (°C) 66Not available. The related 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole has a melting point.[1]
Appearance Not availableThe related 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole is a crystalline solid.[1]
1H NMR (CDCl₃, ppm) Predicted data available.[2] Data for the analog 5-(3-bromophenyl)-3-phenylisoxazole: δ 7.98 (t, 1H), 7.87-7.84 (m, 2H), 7.77 (m, 1H), 7.58 (m, 1H), 7.51-7.46 (m, 3H), 7.36 (t, 1H), 6.85 (s, 1H).No experimental data available. Data for the analog 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole: Specific shifts are detailed in the source.[1]
13C NMR (CDCl₃, ppm) Predicted data available.[2] Data for the analog 5-(3-bromophenyl)-3-phenylisoxazole: δ 168.7, 163.0, 133.0, 130.5, 130.1, 129.2, 128.9, 128.7, 128.7, 126.7, 124.3, 123.0, 98.2.No experimental data available. Data for the analog 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole: Specific shifts are detailed in the source.[1]

Experimental Protocols

The synthesis of 3,5-disubstituted isoxazoles is commonly achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The following are generalized protocols for the synthesis of the title compounds.

Synthesis of this compound

This protocol involves the reaction of 3-bromobenzaldehyde oxime with acetylene.

Step 1: Formation of 3-Bromobenzaldehyde Oxime To a solution of 3-bromobenzaldehyde (1 equivalent) in a mixture of ethanol and water, hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) are added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product is then extracted with an organic solvent, dried, and concentrated under reduced pressure.

Step 2: In situ Generation of Nitrile Oxide and Cycloaddition The 3-bromobenzaldehyde oxime (1 equivalent) is dissolved in a suitable solvent such as dichloromethane or THF. A chlorinating agent like N-chlorosuccinimide (NCS) is added, followed by a base (e.g., triethylamine) to generate the corresponding nitrile oxide in situ. Acetylene gas is then bubbled through the reaction mixture, or a suitable acetylene equivalent is used. The reaction is stirred at room temperature until completion. The crude product is purified by column chromatography on silica gel.

Synthesis of 3-(3-Bromophenyl)isoxazole

This protocol involves the reaction of 3-bromobenzonitrile oxide with a suitable C2 synthon.

Step 1: Formation of 3-Bromobenzohydroximoyl Chloride 3-Bromobenzaldehyde is converted to its oxime as described above. The oxime is then treated with a chlorinating agent such as N-chlorosuccinimide (NCS) in a solvent like DMF to yield 3-bromobenzohydroximoyl chloride.

Step 2: Generation of 3-Bromobenzonitrile Oxide and Cycloaddition The 3-bromobenzohydroximoyl chloride (1 equivalent) is dissolved in an inert solvent, and a non-nucleophilic base (e.g., triethylamine) is added to generate 3-bromobenzonitrile oxide. This is then reacted with a suitable source of acetylene, such as ethynyltrimethylsilane, followed by deprotection, to yield the 3-(3-bromophenyl)isoxazole. Purification is typically achieved by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization cluster_evaluation Biological Evaluation start Starting Materials (3-Bromobenzaldehyde or 3-Bromobenzonitrile) step1 Formation of Aldoxime/ Hydroximoyl Chloride start->step1 step2 [3+2] Cycloaddition with Alkyne/Nitrile Oxide step1->step2 product Crude Regioisomeric Mixture or Pure Regioisomer step2->product purification Column Chromatography product->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms mp Melting Point Analysis purification->mp screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar

Caption: Generalized workflow for the synthesis, purification, characterization, and evaluation of isoxazole regioisomers.

signaling_pathway cluster_screening Hypothetical Biological Screening Cascade compound Isoxazole Regioisomer target Protein Target (e.g., Kinase, Receptor) compound->target Binding assay In vitro Assay (IC50/EC50 Determination) target->assay Modulation cell_based Cell-based Assay (e.g., Proliferation, Apoptosis) assay->cell_based Confirmation downstream Downstream Signaling (e.g., Western Blot for Phosphorylated Proteins) cell_based->downstream phenotype Cellular Phenotype downstream->phenotype

Caption: A generalized diagram illustrating a potential biological screening cascade for novel isoxazole compounds.

Biological Potential of Isoxazoles

The isoxazole ring is a versatile scaffold in medicinal chemistry, found in a variety of approved drugs and clinical candidates. Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The biological activity is often highly dependent on the substitution pattern on the isoxazole ring, making the synthesis and evaluation of distinct regioisomers a critical step in the drug discovery process. The bromophenyl moiety on the title compounds also serves as a useful synthetic handle for further chemical modifications, allowing for the exploration of a wider chemical space in the search for potent and selective therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 5-(3-Bromophenyl)isoxazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-(3-Bromophenyl)isoxazole (CAS No. 7064-33-7), ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Profile and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[1]

  • Lab Coat: To prevent skin contact.

All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood.[3]

Quantitative Data Summary

The following table outlines key data points relevant to the safe handling and disposal of this compound and related compounds.

PropertyValue/InformationSource
CAS Number7064-33-7[1]
Molecular FormulaC9H6BrNO[1]
Molecular Weight224.06 g/mol [1]
Hazard ClassIrritant, Harmful if swallowed[1][4]
Recommended PPEGloves, safety goggles, lab coat[1][3]
Container Fill CapacityDo not exceed 90% of container volume[3]
Satellite Accumulation TimeUp to 1 year for partially filled containers[3]
Full Container RemovalWithin 3 days of becoming full[3]

Experimental Protocol: Waste Disposal Procedure

The proper disposal of this compound must be carried out in a manner that ensures safety and environmental protection. The following step-by-step procedure should be followed:

1. Waste Characterization:

  • Methodology: Before disposal, thoroughly characterize the waste stream containing this compound.

    • Inventory all chemical components in the waste mixture.

    • Estimate the concentration of each component.

    • Consult the Safety Data Sheet (SDS) for each component to identify all potential hazards (e.g., ignitability, corrosivity, reactivity, toxicity).[3]

2. Waste Segregation and Collection:

  • Methodology: Collect waste containing this compound in a designated, properly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

    • The container must be in good condition and have a secure, tight-fitting lid.

3. Labeling:

  • Methodology: Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • List all other components of the waste mixture.

    • The approximate percentage of each component.

    • The relevant hazard pictograms (e.g., irritant, harmful).

4. Storage:

  • Methodology: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is kept closed except when adding waste.

5. Disposal Request and Pickup:

  • Methodology: Once the container is full (not exceeding 90% capacity) or ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[3]

    • Do not dispose of this compound down the drain or in regular trash.[4][5]

    • Disposal must be conducted by a licensed hazardous waste contractor.[3]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Start: Generation of Waste containing this compound char 1. Characterize Waste Stream (Identify all components and hazards) start->char Generated Waste collect 2. Segregate and Collect in Designated Hazardous Waste Container char->collect Characterized label 3. Label Container ('Hazardous Waste' & Full Chemical Names) collect->label Collected store 4. Store in Satellite Accumulation Area label->store Labeled request 5. Submit Pickup Request to EHS store->request Container Full or Ready dispose Disposal by Licensed Hazardous Waste Contractor request->dispose Request Submitted

Caption: Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Bromophenyl)isoxazole
Reactant of Route 2
5-(3-Bromophenyl)isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.